molecular formula C22H25N3O7 B15552252 AMCA-X SE

AMCA-X SE

Número de catálogo: B15552252
Peso molecular: 443.4 g/mol
Clave InChI: QYSJBOMZRLAPJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AMCA-X SE is a useful research compound. Its molecular formula is C22H25N3O7 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSJBOMZRLAPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AMCA-X, SE: A Technical Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: December 2025

AMCA-X, Succinimidyl Ester (SE) is a widely utilized amine-reactive fluorescent probe that emits in the blue region of the spectrum. This guide provides an in-depth technical overview of its properties and applications, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development.

Core Properties and Specifications

AMCA-X, SE, chemically known as 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester, is a derivative of the aminomethylcoumarin (AMCA) fluorophore.[1][2][3] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive succinimidyl ester group.[4][5] This spacer is designed to minimize potential quenching interactions that can occur when the dye is conjugated to a biomolecule, and in some instances, it enhances the accessibility of the dye for recognition by secondary detection reagents.[4][5]

Physicochemical and Spectral Data

The key characteristics of AMCA-X, SE are summarized in the table below, providing essential data for experimental design and application.

PropertyValueSource
Full Chemical Name 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester[1][2][3]
Molecular Formula C₂₂H₂₅N₃O₇[1][2]
Molecular Weight 443.46 g/mol [2][3]
Appearance White to light yellow solid/powder[1][2][6]
Excitation Maximum (λex) ~353 nm (in Methanol)[1][2][7]
Emission Maximum (λem) ~442 nm (in Methanol)[1][2][7]
Extinction Coefficient 19,000 cm⁻¹M⁻¹[2]
Solubility Soluble in DMSO and DMF[1][2][3][6]
Storage Conditions -20°C, desiccated, and protected from light[1][2][6]

Mechanism of Action: Amine-Reactive Labeling

AMCA-X, SE is an amine-reactive dye, meaning it readily forms stable covalent bonds with primary and secondary aliphatic amines.[2][8] The succinimidyl ester (SE) moiety is highly reactive towards the non-protonated ε-amino groups of lysine (B10760008) residues and the N-termini of proteins.[8][9] This reaction, which results in a stable amide bond, is highly pH-dependent.[9][10]

cluster_reactants Reactants cluster_products Products AMCA_X AMCA-X, SE Conjugate Fluorescently Labeled Protein AMCA_X->Conjugate pH 8.3-9.5 NHS_ester Succinimidyl Ester (Leaving Group) AMCA_X->NHS_ester Protein Protein with Primary Amine (e.g., Lysine) Protein->Conjugate start Start prep_dye Prepare 10 mM AMCA-X, SE Stock (in DMSO/DMF) start->prep_dye prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) start->prep_protein reaction Combine Dye and Protein Incubate 1-2h at RT (Protected from Light) prep_dye->reaction prep_protein->reaction purify Purify Conjugate (Gel Filtration or Dialysis) reaction->purify analyze Characterize Conjugate (Spectroscopy) purify->analyze end End analyze->end

References

AMCA-X SE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMCA-X SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a widely used blue fluorescent dye for labeling biomolecules. This document details its chemical structure, physicochemical properties, and experimental protocols for its application in biological research.

Core Properties of this compound

This compound is an amine-reactive fluorescent probe belonging to the coumarin (B35378) family of dyes. It is characterized by its bright blue fluorescence, making it a valuable tool for various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.

Chemical Structure

The chemical structure of this compound consists of a 7-amino-4-methylcoumarin (B1665955) fluorophore linked to a succinimidyl ester (SE) reactive group via a seven-atom aminohexanoyl spacer, referred to as the "X" spacer. This spacer separates the fluorophore from the target biomolecule, which can help to reduce potential quenching of the fluorescence that may occur upon conjugation.[1]

Full Chemical Name: 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester[2]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing and interpreting experiments involving this fluorophore.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₅N₃O₇[2][3]
Molecular Weight 443.45 g/mol [2][3]
Appearance White solid[2][3]
Solubility DMSO, DMF[2][3]
Excitation Maximum (λex) 353 nm (in MeOH)[2][3]
Emission Maximum (λem) 442 nm (in MeOH)[2][3]
Molar Extinction Coefficient (ε) at 350 nm 19,000 cm⁻¹M⁻¹[4]
Molar Extinction Coefficient (ε) at 280 nm 8,290 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φf) ~0.91 (for parent AMCA fluorophore)[5]
Storage Conditions -20°C, protect from light[2][3]

Experimental Protocols

Labeling of Proteins and Antibodies

The succinimidyl ester (SE) moiety of this compound reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins and other biomolecules to form stable amide bonds.

Reaction Mechanism:

G cluster_reactants Reactants cluster_products Products AMCA-X-SE AMCA-X-SE AMCA-X-Biomolecule Conjugate AMCA-X-Biomolecule Conjugate AMCA-X-SE->AMCA-X-Biomolecule Conjugate Nucleophilic Attack Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->AMCA-X-Biomolecule Conjugate N-hydroxysuccinimide (NHS) N-hydroxysuccinimide (NHS) AMCA-X-Biomolecule Conjugate->N-hydroxysuccinimide (NHS) Leaving Group

Caption: Reaction of this compound with a primary amine.

General Protocol for Protein Labeling:

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, MES, HEPES) at a pH of 8.0-9.0. A recommended protein concentration is 2-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the appropriate amount of the this compound stock solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. This should be optimized for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

Workflow for Protein Labeling:

G Prepare Protein Solution (pH 8-9) Prepare Protein Solution (pH 8-9) Prepare this compound Stock (DMSO/DMF) Prepare this compound Stock (DMSO/DMF) Prepare Protein Solution (pH 8-9)->Prepare this compound Stock (DMSO/DMF) Mix and Incubate (1-2h, RT, dark) Mix and Incubate (1-2h, RT, dark) Prepare Protein Solution (pH 8-9)->Mix and Incubate (1-2h, RT, dark) Prepare this compound Stock (DMSO/DMF)->Mix and Incubate (1-2h, RT, dark) Purify Conjugate (e.g., SEC) Purify Conjugate (e.g., SEC) Mix and Incubate (1-2h, RT, dark)->Purify Conjugate (e.g., SEC) Characterize Conjugate Characterize Conjugate Purify Conjugate (e.g., SEC)->Characterize Conjugate

Caption: Experimental workflow for protein labeling.

Labeling of Amine-Modified Oligonucleotides

This compound can be used to label oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' end.

Protocol for Oligonucleotide Labeling:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from unreacted dye using ethanol (B145695) precipitation, followed by gel electrophoresis or HPLC.

Application Example: Visualization of Signaling Pathways

Fluorescently labeled antibodies are powerful tools for visualizing the localization and dynamics of proteins within cellular signaling pathways. For instance, an antibody targeting a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway can be labeled with this compound for immunofluorescence studies.

MAPK Signaling Pathway:

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response AMCA-labeled Antibody AMCA-labeled Antibody AMCA-labeled Antibody->ERK binds to

Caption: Visualization of ERK in the MAPK pathway.

References

AMCA-X SE: A Technical Guide to Excitation and Emission Spectra for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorescent probe AMCA-X, SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a widely used blue fluorescent dye for labeling proteins and other biomolecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectral properties, experimental protocols for conjugation and spectral analysis, and its applications in biological research.

AMCA-X, SE is a derivative of aminomethylcoumarin acetate (B1210297) (AMCA) that contains a succinimidyl ester (SE) functional group, allowing for covalent labeling of primary amines on proteins and other molecules.[2] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which helps to reduce potential quenching of the fluorescence upon conjugation.[1]

Spectral Properties of AMCA-X, SE

AMCA-X, SE is excitable by ultraviolet (UV) light and emits a bright blue fluorescence.[3][4][5] Its fluorescence is notably stable and pH-independent between pH 4 and 10.[6] The key quantitative spectral data for AMCA-X, SE and the related AMCA fluorophore are summarized in the table below.

FluorophoreExcitation Maximum (λex)Emission Maximum (λem)Molar Extinction Coefficient (ε)
AMCA-X, SE353-354 nm[1][5][7]442 nm[1][5][7]Not explicitly stated for AMCA-X, SE
AMCA346 nm[8][9]434 nm[8][10]19,000 cm⁻¹M⁻¹[9]

Experimental Protocols

Protein Labeling with AMCA-X, SE

This protocol outlines the general steps for conjugating AMCA-X, SE to a protein, such as an antibody. The succinimidyl ester group reacts with primary aliphatic amines to form a stable carboxamide bond.

1. Preparation of Reagents:

  • Protein Solution: The protein should be at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.05M sodium borate (B1201080) buffer at pH 8.5.[7][11] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester.[7][11] If the protein is in an incompatible buffer, a buffer exchange should be performed using dialysis or gel filtration.[11]

  • AMCA-X, SE Stock Solution: Allow the vial of AMCA-X, SE to equilibrate to room temperature before opening to prevent moisture condensation.[2][11] Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[12] This solution should be prepared fresh for each conjugation reaction.

2. Conjugation Reaction:

  • The recommended molar ratio of dye to protein for IgG is 10:1, though the optimal ratio may vary for other proteins and should be determined empirically (typically between 2:1 and 20:1).

  • Slowly add the calculated volume of the AMCA-X, SE stock solution to the protein solution while gently mixing.[7]

  • Incubate the reaction for 60 minutes at room temperature in the dark.[7][12] Gently invert the tube every 10-15 minutes to ensure thorough mixing.[7]

3. Purification of the Conjugate:

  • After the incubation, the unreacted dye must be removed from the labeled protein. This is typically achieved using a desalting column, such as Sephadex G-25, or through dialysis.[7][11]

  • Collect the fractions containing the fluorescently labeled protein.

4. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and at approximately 347 nm (for AMCA-X).

  • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and the dye. An effective degree of substitution is typically between 2 and 6 moles of AMCA-X per mole of protein.

G Protein Labeling Workflow with AMCA-X, SE cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL, pH 8.5) conjugation Mix Protein and Dye (Incubate 60 min at RT, in dark) prep_protein->conjugation prep_dye Prepare AMCA-X, SE Stock Solution (10 mg/mL in DMSO) prep_dye->conjugation purify Purify Conjugate (e.g., Desalting Column) conjugation->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Protein Labeling Workflow with AMCA-X, SE
Measurement of Excitation and Emission Spectra

The following protocol describes the general procedure for determining the excitation and emission spectra of a fluorescent sample like AMCA-X, SE using a fluorescence spectrometer.[13][14]

1. Sample Preparation:

  • Prepare a dilute solution of the AMCA-X, SE conjugate in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Place the sample in a fluorescence-compatible cuvette.

2. Emission Spectrum Measurement:

  • Set the excitation monochromator to the known excitation maximum of the fluorophore (e.g., 354 nm for AMCA-X, SE).[13]

  • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm) and record the fluorescence intensity at each wavelength.[13][15]

  • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

3. Excitation Spectrum Measurement:

  • Set the emission monochromator to the known emission maximum of the fluorophore (e.g., 442 nm for AMCA-X, SE).[13]

  • Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm) and record the fluorescence intensity at each wavelength.[13]

  • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

G Fluorescence Spectroscopy Experimental Workflow cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum start Start sample_prep Prepare Fluorescent Sample start->sample_prep place_sample Place Sample in Spectrometer sample_prep->place_sample set_ex Set Fixed Excitation Wavelength place_sample->set_ex scan_em Scan Emission Wavelengths set_ex->scan_em record_em Record Fluorescence Intensity scan_em->record_em plot_em Plot Intensity vs. Emission Wavelength record_em->plot_em set_em Set Fixed Emission Wavelength plot_em->set_em scan_ex Scan Excitation Wavelengths set_em->scan_ex record_ex Record Fluorescence Intensity scan_ex->record_ex plot_ex Plot Intensity vs. Excitation Wavelength record_ex->plot_ex end End plot_ex->end

Fluorescence Spectroscopy Experimental Workflow

Applications in Research and Drug Development

AMCA-X, SE is a valuable tool for a variety of biological applications due to its bright blue fluorescence, which provides excellent contrast with green and red fluorophores in multicolor imaging experiments.[2][11] Its primary application is the fluorescent labeling of proteins, peptides, and oligonucleotides for use in techniques such as:[7]

  • Immunofluorescence and Immunohistochemistry: Labeled antibodies are used to visualize the localization of specific antigens in cells and tissues.

  • Flow Cytometry: Cells labeled with AMCA-X conjugates can be identified and sorted based on their fluorescence.[2]

  • Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences.

  • Protein Trafficking and Dynamics: The movement and fate of labeled proteins can be tracked within living cells.[2]

While AMCA-X, SE is not directly involved in signaling pathways, its use in labeling antibodies and other probes allows researchers to visualize and study the components of these pathways, making it an important tool in drug discovery and development for understanding cellular processes.

References

Core Mechanism of Action: Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of AMCA-X Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of AMCA-X succinimidyl ester, a blue fluorescent probe widely utilized for the covalent labeling of biomolecules. This document outlines the core chemical principles, experimental considerations, and detailed protocols to enable its effective implementation in research and development.

AMCA-X succinimidyl ester belongs to the class of amine-reactive fluorescent probes. Its utility is centered on the N-hydroxysuccinimide (NHS) ester functional group, which is one of the most common reactive groups for labeling proteins and other biomolecules.[1] The fundamental reaction mechanism involves the nucleophilic acyl substitution of the NHS ester by a primary amine.[2]

Primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, act as nucleophiles and attack the carbonyl carbon of the succinimidyl ester.[2][3][4] This reaction leads to the formation of a stable, covalent amide bond between the AMCA-X fluorophore and the target biomolecule, with the concomitant release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2] This stable linkage is crucial for applications requiring robustly labeled conjugates.

mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products AMCAX_SE AMCA-X Succinimidyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate AMCAX_SE->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Tetrahedral_Intermediate Labeled_Molecule AMCA-X Labeled Molecule (Stable Amide Bond) Tetrahedral_Intermediate->Labeled_Molecule Collapse NHS N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS Release

Caption: Covalent labeling via nucleophilic acyl substitution.

Experimental Considerations and Data Presentation

The efficiency of the labeling reaction is critically dependent on several factors, most notably pH. The reaction of NHS esters with amines is strongly pH-dependent.[5] At low pH, the primary amino groups are protonated and thus non-nucleophilic, inhibiting the reaction.[2] Conversely, at high pH, the rate of hydrolysis of the succinimidyl ester, a competing reaction where water acts as the nucleophile, increases significantly, leading to a reduction in labeling efficiency.[2][6][7] The optimal pH for labeling with NHS esters is generally between 7.2 and 9.0, with a pH of 8.3-8.5 often recommended.[2][3][5][8]

Buffers containing primary amines, such as Tris or glycine, are incompatible with this labeling chemistry as they will compete for reaction with the NHS ester.[1] Suitable buffers include phosphate (B84403), borate, or bicarbonate buffers.[1][5][6]

AMCA-X succinimidyl ester should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use, as it is moisture-sensitive.[1][5][9]

Quantitative Data Summary
ParameterValueNotes
Excitation Maximum (λex) ~346-353 nmThe exact maximum can vary slightly depending on the solvent and conjugation state.[10][11]
Emission Maximum (λem) ~434-455 nmThe exact maximum can vary slightly depending on the solvent and conjugation state.[9][10][11]
Optimal pH for Labeling 7.2 - 9.0pH 8.3-8.5 is frequently recommended for optimal reactivity and minimal hydrolysis.[2][5][8]
Recommended Molar Excess of Dye 5- to 20-foldThe optimal ratio should be determined empirically for each specific biomolecule.[2]
Reaction Time 1-4 hours at room temperature or overnight at 4°CIncubation time can be adjusted based on the reactivity of the biomolecule.[2][4][5]
Solubility Soluble in DMSO or DMFPrepare stock solutions in anhydrous solvent immediately before use.[10]

Experimental Protocol: Labeling of Proteins

This protocol provides a general methodology for the covalent labeling of proteins with AMCA-X succinimidyl ester.

Materials
  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; or 0.1 M phosphate buffer, pH 7.2-7.5)[1][5]

  • AMCA-X succinimidyl ester

  • Anhydrous DMSO or DMF[5]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure
  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[1][2]

    • If the protein is in a buffer containing primary amines, perform buffer exchange into the appropriate reaction buffer.[1]

  • AMCA-X SE Stock Solution Preparation:

    • Allow the vial of AMCA-X succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[1][9]

    • Immediately before use, dissolve the required amount of the dye in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL or 10 mM).[2][9]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[2] The optimal ratio may need to be determined experimentally.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.[1]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of AMCA-X (~350 nm).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

workflow A Prepare Protein in Amine-Free Buffer C Mix Protein and this compound Solution A->C B Prepare Fresh this compound Stock Solution in DMSO/DMF B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (Optional) D->E F Purify Labeled Protein E->F G Characterize Conjugate (DOL) F->G

Caption: General workflow for protein labeling.

References

AMCA-X SE Fluorescent Dye: A Technical Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (Aminomethylcoumarin-X, Succinimidyl Ester) is a blue fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules. This derivative of coumarin (B35378) is functionalized with a succinimidyl ester (SE) group, which readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group. This spacer minimizes potential quenching of the fluorescent signal that can occur upon conjugation to a biomolecule. This guide provides an in-depth overview of the technical specifications, labeling protocols, and essential data for the effective use of this compound in research and development.

Core Properties and Specifications

This compound is characterized by its distinct spectral properties in the blue region of the visible spectrum. The key quantitative data for this fluorophore are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~354 nm[1]In methanol
Emission Maximum (λem) ~442 nm[1]In methanol
Molar Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹At 350 nm for the AMCA moiety of a conjugated protein.[2]
Recommended Molar Ratio 10:1 (Dye:Protein)For IgG labeling; may range from 2:1 to 20:1 for other proteins.
Reactive Group Succinimidyl Ester (SE)Reacts with primary amines.
Storage Conditions -20°CProtect from light and moisture.[3]

Chemical Reaction Signaling Pathway

The labeling of a protein with this compound is a straightforward and efficient process based on the reaction of the succinimidyl ester with a primary amine on the protein. This reaction results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the protein.

G This compound Protein Labeling Reaction AMCAX_SE This compound (Succinimidyl Ester) Labeled_Protein Labeled Protein (Amide Bond) AMCAX_SE->Labeled_Protein + Protein-NH2 Protein_Amine Protein (Primary Amine) Protein_Amine->Labeled_Protein NHS N-hydroxysuccinimide (Leaving Group) Labeled_Protein->NHS - NHS

Caption: Covalent bond formation between this compound and a primary amine on a protein.

Experimental Protocols

Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., phosphate, carbonate, borate, or MOPS) to a final concentration of 2-10 mg/mL.[1]

    • The optimal pH for the labeling reaction is 8.5 ± 0.5. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[1]

    • Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[1]

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]

    • The dye is sensitive to light and humidity, so prepare the solution fresh and discard any unused portion.[1]

Protein Labeling Procedure
  • Determine the optimal dye-to-protein molar ratio. For IgG, a 10:1 molar ratio of this compound to protein is recommended. For other proteins, this ratio may need to be optimized and can range from 2:1 to 20:1.

  • Add the calculated amount of this compound stock solution to the protein solution. Add the dye solution dropwise while gently vortexing the protein solution.

  • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rocking. Protect the reaction from light during incubation.

  • Stop the reaction. The reaction can be stopped by adding a buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.

Purification of the Labeled Protein

To remove unreacted dye and byproducts, the labeled protein must be purified. Size-exclusion chromatography is a common and effective method.

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate from the column with the equilibration buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained on the column and elute later.

  • Collect the fractions containing the labeled protein. The blue-colored fractions that elute first contain the conjugated protein.

  • Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Experimental Workflow

The overall process of labeling a protein with this compound, from preparation to the final purified product, is outlined in the following workflow diagram.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification Protein_Prep Prepare Protein Solution (2-10 mg/mL, pH 8.5) Mix Mix Protein and Dye (Optimal Molar Ratio) Protein_Prep->Mix Dye_Prep Prepare this compound Stock Solution (in DMF/DMSO) Dye_Prep->Mix Incubate Incubate 1 hour at Room Temperature (Protect from light) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fractions SEC->Collect Final_Product Purified Labeled Protein Collect->Final_Product

Caption: Step-by-step workflow for protein labeling with this compound and subsequent purification.

Conclusion

This compound is a robust and reliable blue fluorescent dye for the labeling of proteins and other amine-containing biomolecules. Its succinimidyl ester chemistry allows for efficient and stable conjugation under mild conditions. By following the detailed protocols and understanding the key parameters outlined in this guide, researchers can effectively utilize this compound to generate fluorescently labeled proteins for a wide range of applications in biological research and drug development, including immunofluorescence, flow cytometry, and fluorescence microscopy.

References

The AMCA-X Spacer: A Technical Guide to Enhancing Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the 7-amino-4-methylcoumarin-3-acetic acid (AMCA) derivative, AMCA-X, a widely utilized blue fluorescent probe in life sciences research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical function of the "X" spacer in bioconjugation, offering detailed experimental protocols and a summary of its photophysical properties.

Core Function of the AMCA-X Spacer

AMCA is a popular blue fluorescent dye valued for its high fluorescence intensity, significant Stokes shift, and good photostability.[1] AMCA-X is a derivative that incorporates a seven-atom aminohexanoyl spacer, known as the 'X' spacer, between the AMCA fluorophore and its reactive group. This spacer is instrumental in overcoming common challenges associated with fluorescent labeling of biomolecules, such as proteins and antibodies.

The primary functions of the AMCA-X spacer are:

  • Reduction of Fluorescence Quenching : When fluorescent dyes are conjugated to biomolecules, they can interact with certain amino acid residues (like tryptophan) or other nearby fluorophores, leading to a decrease in fluorescence intensity, a phenomenon known as quenching. The spacer arm increases the distance between the dye and the biomolecule, as well as between adjacent dyes on the same molecule, thereby reducing the likelihood of quenching and resulting in a brighter, more stable fluorescent signal.

Quantitative Data and Photophysical Properties

PropertyValueReference
Excitation Maximum (λex) ~345-353 nm[3]
Emission Maximum (λem) ~440-450 nm[3]
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φf) of parent AMCA 0.91[1]

Note: The photophysical properties of AMCA-X are expected to be similar to the parent AMCA fluorophore, as the spacer is designed to have minimal impact on the spectral characteristics of the dye.[1]

Experimental Protocols

The following is a detailed methodology for the covalent labeling of proteins with AMCA-X succinimidyl ester (SE), an amine-reactive derivative.

Reagent Preparation
  • Protein Solution : Dissolve the protein (e.g., IgG antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a concentration of 2-5 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.

  • AMCA-X SE Stock Solution : Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4] This stock solution should be prepared fresh immediately before use.

Labeling Reaction
  • Determine Dye-to-Protein Molar Ratio : A molar excess of 10-20 fold of the dye to the protein is a common starting point for antibodies.[3] The optimal ratio may need to be determined empirically.

  • Initiate Conjugation : While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[4]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3] For unstable proteins, the reaction can be performed at 4°C for a longer duration.

  • Quenching (Optional) : The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine (B1666218) (pH 7.4) and incubating for 10-15 minutes at room temperature.

Purification of the Conjugate
  • Size-Exclusion Chromatography : Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer, such as phosphate-buffered saline (PBS).[4][5]

  • Dialysis : Alternatively, remove the excess dye by dialyzing the reaction mixture against the storage buffer.[5]

Characterization of the Conjugate
  • Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AMCA (~350 nm). The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[3]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_protein Prepare Protein Solution (2-5 mg/mL in amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye Solutions (10-20 fold molar excess of dye) prep_protein->mix prep_dye Prepare this compound Stock Solution (10 mM in DMSO or DMF) prep_dye->mix incubate Incubate (1-2 hours at room temperature, protected from light) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) incubate->purify characterize Determine Degree of Labeling (DOL) (Spectrophotometry at 280 nm and 350 nm) purify->characterize

Caption: Experimental workflow for protein labeling with this compound.

spacer_function cluster_problem Challenges in Bioconjugation cluster_solution AMCA-X Spacer Function cluster_outcome Improved Conjugate Performance quenching Fluorescence Quenching spacer Seven-Atom Aminohexanoyl Spacer quenching->spacer mitigated by steric_hindrance Steric Hindrance steric_hindrance->spacer minimized by brighter_signal Brighter & More Stable Signal spacer->brighter_signal leads to preserved_activity Preserved Biological Activity spacer->preserved_activity leads to

Caption: The function of the AMCA-X spacer in mitigating common issues in bioconjugation.

References

AMCA-X SE: A Technical Guide to Solubility and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of AMCA-X SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a widely used amine-reactive, blue fluorescent dye. Understanding its solubility and proper handling is critical for successful conjugation to proteins, peptides, and other biomolecules in various research and drug development applications.

Core Properties of this compound

This compound is a coumarin (B35378) derivative that features a succinimidyl ester (SE) functional group, enabling it to form stable covalent amide bonds with primary and secondary aliphatic amines on target molecules. It is characterized by its UV-excitability, with excitation and emission maxima typically around 353 nm and 442 nm in methanol, respectively.[1][2] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can help to reduce potential quenching upon conjugation.[3][4]

Solubility of this compound

This compound is an off-white to light yellow solid that exhibits limited solubility in aqueous buffers but is soluble in anhydrous organic solvents.[1][5][6]

Recommended Solvents

The most commonly recommended solvents for dissolving this compound are:

These solvents are suitable for preparing concentrated stock solutions that can then be added to the aqueous reaction buffer for conjugation.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., mg/mL or molarity) is not extensively published in readily available literature, a common practice is to prepare stock solutions at concentrations such as 10 mg/mL or 10 mM in anhydrous DMSO.[4][8]

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)Soluble[1][3][5][6][7]Anhydrous grade is recommended. Commonly used to prepare stock solutions (e.g., 10 mg/mL or 10 mM).[4][8]
N,N-Dimethylformamide (DMF)Soluble[1][3][5][6][7]Anhydrous grade is recommended for preparing stock solutions.
MethanolSolubleUsed for determining spectral properties (Ex/Em).[1][6]
ChloroformSoluble (100 mg/mL for a similar compound)While a similar coumarin compound shows high solubility, this has not been explicitly verified for this compound.
WaterPoor solubility[4]The conjugation reaction is typically performed in an aqueous buffer, but the dye is introduced from a concentrated stock in an organic solvent.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 443.46 g/mol ), add approximately 225.5 µL of DMSO.

  • Mix thoroughly by vortexing until all the solid is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • The stock solution should be prepared fresh for each conjugation reaction.[4] Protect the solution from light and moisture.[2][6]

General Protein Labeling Protocol

This protocol provides a general workflow for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)[5]

  • Purification column (e.g., Sephadex G-25)[8]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[8]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) salts, as these will compete for reaction with the dye.[8]

  • Conjugation Reaction:

    • Add the freshly prepared this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1 but may need to be optimized for different proteins.[8]

    • Gently mix the reaction solution and incubate for 60 minutes at room temperature in the dark.[8]

  • Purification:

    • Separate the dye-protein conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]

    • Elute with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[8]

    • Collect the fractions containing the labeled protein.

Visualizations

Workflow for Preparing this compound Stock Solution

G Preparation of this compound Stock Solution cluster_start Preparation cluster_end Storage & Use A Equilibrate this compound vial to room temperature B Add anhydrous DMSO to achieve 10 mM A->B Prevent condensation C Vortex until fully dissolved B->C Ensure complete dissolution D Briefly centrifuge C->D Collect solution E Freshly prepared 10 mM Stock Solution D->E Ready for use G Protein Labeling with this compound cluster_protein_prep Protein Preparation cluster_dye_prep Dye Preparation cluster_conjugation Conjugation cluster_purification Purification P1 Dissolve protein in amine-free buffer (pH 8.5) P2 Adjust concentration to 2-10 mg/mL P1->P2 C1 Add dye stock to protein solution (molar ratio ~10:1) P2->C1 D1 Prepare fresh 10 mM This compound in DMSO D1->C1 C2 Incubate for 60 min at RT in the dark C1->C2 PU1 Separate conjugate using size-exclusion chromatography C2->PU1 PU2 Collect labeled protein fractions PU1->PU2

References

AMCA-X, SE: A Technical Guide to Quantum Yield, Extinction Coefficient, and Applications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core photophysical properties, detailed experimental methodologies, and conceptual applications of AMCA-X, SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic Acid, Succinimidyl Ester), a widely utilized blue fluorescent probe. This document is intended to serve as a comprehensive resource for researchers employing this fluorophore in quantitative biological assays and cellular imaging.

Core Photophysical Properties of AMCA-X, SE

AMCA-X, SE is a derivative of 7-amino-4-methylcoumarin (B1665955) (AMCA), known for its bright blue fluorescence, high photostability, and a significant Stokes shift. The succinimidyl ester (SE) moiety allows for covalent labeling of primary amines on biomolecules. The "X" spacer, a six-carbon chain, separates the fluorophore from the reactive group to minimize potential quenching and steric hindrance upon conjugation.

PropertyValueReference(s)
Quantum Yield (Φ) 0.91 (for AMCA)[1]
Molar Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹[2]
Excitation Maximum (λex) ~345-354 nm[2][3]
Emission Maximum (λem) ~442-450 nm[2][3]

Experimental Protocols

Determination of the Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined spectrophotometrically using the Beer-Lambert law.

Materials:

  • AMCA-X, SE

  • High-purity solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of AMCA-X, SE and dissolve it in a precise volume of DMSO to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 345 nm for AMCA-X, SE.

  • Plot a calibration curve: Plot the absorbance values against the corresponding molar concentrations.

  • Calculate the extinction coefficient: The slope of the resulting linear regression line, which should pass through the origin, represents the molar extinction coefficient (ε).

Determination of the Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the photoluminescence process. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • AMCA-X, SE solution of known absorbance

  • A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare sample and standard solutions: Prepare dilute solutions of both the AMCA-X, SE and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

  • Measure fluorescence emission: Record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

  • Calculate the integrated fluorescence intensity: Determine the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following formula:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent (if the same solvent is used, this term cancels out)

Visualization of Experimental Workflows and Signaling Pathways

Workflow for Protein Labeling with AMCA-X, SE

G Workflow for Protein Labeling with AMCA-X, SE cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein Solution (amine-free buffer, pH 7-9) Mix Mix Protein and AMCA-X, SE Protein->Mix AMCA_X_SE AMCA-X, SE Stock (in anhydrous DMSO) AMCA_X_SE->Mix Incubate Incubate (Room temp, 1 hour, protected from light) Mix->Incubate Purify Purification (e.g., Size-Exclusion Chromatography) Incubate->Purify Characterize Characterization (Spectroscopy, Degree of Labeling) Purify->Characterize G Conceptual Signaling Pathway: Receptor Internalization cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_signaling Downstream Signaling Ligand Ligand Receptor Receptor (Labeled with AMCA-Ab) Ligand->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Signaling_Cascade Signaling Cascade Endosome->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

A Technical Guide to Protein Labeling with AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and methodologies for labeling proteins with Aminomethylcoumarin Acetate, Succinimidyl Ester (AMCA-X SE). It details the underlying chemistry, experimental protocols, and data analysis, and illustrates the application of this technique in biological research.

Introduction to this compound

AMCA (Aminomethylcoumarin Acetate) is a fluorescent dye that emits bright blue fluorescence, making it a valuable tool for multicolor imaging and other fluorescence-based assays.[1][2] The this compound variant is specifically designed for the covalent labeling of proteins. It features two key components:

  • Succinimidyl Ester (SE): This is an amine-reactive functional group that readily couples with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][4]

  • "X" Spacer: This refers to a seven-atom aminohexanoyl spacer that separates the AMCA fluorophore from the succinimidyl ester reactive group.[3][5] This spacer helps to minimize potential quenching of the fluorescence that can occur when the dye is in close proximity to the protein surface, thereby preserving the fluorophore's brightness.[3][5]

This compound is widely used for preparing fluorescently labeled proteins for applications such as immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization (FISH).[3][5]

Chemical Principles of Labeling

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable, covalent carboxamide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4]

The reaction is most efficient in a slightly alkaline environment (pH 7.2 to 8.5).[4][6] At this pH, a significant fraction of the primary amines on the protein are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester, a competing reaction, is manageable.[4][7] It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.[8] Phosphate (B84403), borate, or bicarbonate buffers are commonly used.[3][4]

G cluster_reactants Reactants cluster_products Products AMCA AMCA-X-SE (Succinimidyl Ester) Conjugate AMCA-X-Protein (Stable Amide Bond) AMCA->Conjugate Reaction at pH 7.2-8.5 NHS NHS (Byproduct) AMCA->NHS releases Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Caption: Reaction mechanism of this compound with a protein's primary amine.

Quantitative and Photophysical Data

The selection of a fluorophore is guided by its specific photophysical properties. AMCA is known for its high quantum yield and good photostability.[9][10]

Table 1: Photophysical Properties of AMCA-X

Property Value Reference
Excitation Maximum (λex) ~345 - 353 nm [5][11][12]
Emission Maximum (λem) ~442 - 450 nm [2][5][11]
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹ [10]

| Fluorescence Quantum Yield (Φf) | 0.91 (for parent AMCA Acid) |[9] |

Table 2: Comparison of Common Amine-Reactive Fluorophores

Fluorophore Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield (Φf)
AMCA-X ~350 ~442 ~19,000 ~0.91
Alexa Fluor™ 350 346 442 ~19,000 N/A
Alexa Fluor™ 488 495 519 ~71,000 0.92

| FITC | 495 | 525 | ~70,000 | N/A |

Data for Alexa Fluor™ dyes are from manufacturer specifications.[10][13] Quantum yield for AMCA is for the parent fluorophore.[9]

Detailed Experimental Protocol

This protocol provides a general workflow for labeling a protein such as an IgG antibody with this compound. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for other proteins.[3]

Materials and Reagents
  • Protein of interest (2-10 mg/mL recommended concentration)[3]

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching reagent (optional, e.g., 1.5 M hydroxylamine, pH 8.5)[14]

  • Spectrophotometer

Experimental Workflow Diagram

G prep_prot 1. Prepare Protein (Dissolve in amine-free buffer at 2-10 mg/mL, pH 8.3) react 3. Labeling Reaction (Add dye to protein at 10:1 molar ratio. Incubate 1 hr at RT, protected from light.) prep_prot->react prep_dye 2. Prepare Dye (Dissolve this compound in DMSO to 10 mg/mL) prep_dye->react purify 4. Purification (Separate conjugate from free dye via size-exclusion chromatography.) react->purify analyze 5. Characterization (Measure A280 and A350. Calculate Degree of Labeling.) purify->analyze

Caption: General experimental workflow for protein labeling with this compound.
Step-by-Step Procedure

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (or other amine-free buffer) at a pH of 8.3 to a final concentration of 2-10 mg/mL.[3] Proteins in buffers containing amines (e.g., Tris) must be dialyzed against the labeling buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3][10] Vortex to ensure it is fully dissolved. Reactive dyes are not stable in solution for extended periods.[14]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for antibodies.[3][10]

    • While gently stirring the protein solution, slowly add the calculated volume of the this compound solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Load the reaction mixture directly onto the column.[3]

    • As the mixture runs through the column, two bands should become visible: a faster-moving band containing the labeled protein and a slower-moving band of the unreacted, free dye.[3]

    • Collect the fractions corresponding to the faster-moving band.[10]

Characterization and Storage

Calculating the Degree of Labeling (DOL):

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for AMCA, ~350 nm (A₃₅₀).[10]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) for AMCA at 280 nm is typically provided by the manufacturer or can be determined empirically (a common value is ~0.19).

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₅₀ * CF)

    • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm; for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[10]

  • Calculate the concentration of the dye:

    • Dye Conc. (M) = A₃₅₀ / ε_dye (where ε_dye for AMCA is ~19,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

For most applications, a DOL between 2 and 6 is considered effective.[3]

Storage:

Store the labeled protein conjugate at >0.5 mg/mL in a suitable buffer, protected from light. For short-term storage (up to two months), 4°C is recommended.[3] For long-term storage, aliquot the conjugate and store at -20°C.[3]

Application: Visualizing Proteins in Signaling Pathways

AMCA-X labeled proteins, particularly antibodies, are instrumental in visualizing the localization and expression of specific proteins within cellular signaling pathways. For example, the MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3][15][16] An AMCA-X labeled secondary antibody can be used in immunofluorescence (IF) to detect a primary antibody targeting a key protein in this pathway, such as ERK.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_detection Immunofluorescence Detection GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TF Transcription Factors ERK->TF translocates to nucleus & activates PrimaryAb Primary Antibody (anti-ERK) ERK->PrimaryAb target for Response Cellular Response (e.g., Proliferation) TF->Response SecondaryAb Secondary Antibody (anti-Primary IgG) + AMCA-X PrimaryAb->SecondaryAb binds Microscope Fluorescence Microscope (Detects Blue Signal at 450 nm) SecondaryAb->Microscope emits light

Caption: Use of an AMCA-X labeled antibody to detect ERK in the MAPK pathway.

In this workflow, cells are fixed and permeabilized. A primary antibody specific to ERK binds to the ERK protein. Then, a secondary antibody conjugated with AMCA-X, which is designed to bind to the primary antibody, is added. When excited with UV light (~350 nm), the AMCA-X fluorophore emits blue light (~450 nm), allowing for the visualization of ERK's location within the cell via fluorescence microscopy. This enables researchers to study how ERK localization changes in response to various stimuli, providing insights into the dynamics of the signaling pathway.

References

AMCA-X SE: A Technical Guide to Labeling Primary Amines in Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of AMCA-X Succinimidyl Ester (SE), a widely used blue fluorescent dye for covalently labeling primary amines in proteins, peptides, and other biomolecules. We will delve into its chemical properties, reaction mechanisms, detailed experimental protocols, and key applications in research and drug development.

Introduction to AMCA-X SE

This compound is a derivative of aminomethylcoumarin acetate (B1210297) (AMCA), a fluorescent probe that emits in the blue region of the spectrum.[1][2][3][4][5][6] It is specifically designed for the stable labeling of biomolecules.[1][7] The key features of this compound include:

  • Reactive Group: It contains an N-hydroxysuccinimide (NHS) ester, which is a highly efficient reactive group for targeting primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][7][8]

  • "X" Spacer: The "X" in its name refers to a seven-atom aminohexanoyl spacer arm that separates the fluorophore from the reactive NHS ester group.[7][9] This spacer is crucial as it helps to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the biomolecule. It can also improve the accessibility of the dye for recognition by secondary detection reagents.[7][9]

  • Stable Linkage: The reaction between the NHS ester and a primary amine forms a highly stable, covalent carboxamide bond, which is identical to a natural peptide bond, ensuring the fluorescent label remains firmly attached to the target molecule.[1][7][8]

  • Applications: The resulting fluorescently-labeled biomolecules are valuable tools in a variety of biological applications, including immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization (FISH).[7]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design.

PropertyValueReference(s)
Maximum Excitation (λex) ~353-354 nm (in MeOH)[1][3]
Maximum Emission (λem) ~442 nm (in MeOH)[1][3]
Molecular Formula C₂₂H₂₅N₃O₇[3][9]
Molecular Weight 443.45 g/mol [3][6]
Appearance White solid[3][6]
Solubility Soluble in DMSO or DMF[3][6][9]

Reaction Mechanism: Amine Acylation

This compound labels biomolecules through an acylation reaction. The electrophilic NHS ester is attacked by the nucleophilic primary amine of the biomolecule. This reaction is highly dependent on pH; the amine must be in its unprotonated, free-base form to be reactive.[10] Therefore, a basic pH of 8.3 to 9.5 is generally optimal for the labeling reaction.[2][8][10][11]

It is critical to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target biomolecule for reaction with the NHS ester, significantly reducing labeling efficiency.[1][8][10]

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocols

This section provides a detailed, generalized protocol for labeling an antibody (e.g., IgG) with this compound. Optimization may be required for different biomolecules.

Reagent and Buffer Preparation
  • Protein Solution :

    • Dissolve the protein in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or 0.05 M sodium borate, at a pH of 8.5 ± 0.5.[1][8]

    • If the protein is in an incompatible buffer (e.g., Tris, glycine), perform a buffer exchange via dialysis or a desalting column.[8]

    • The recommended protein concentration is 2-10 mg/mL.[1][7] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[1]

  • This compound Stock Solution :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[8]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[1] This is equivalent to a 10 mg/mL solution.

    • This solution should be prepared fresh for each labeling reaction, as its activity may decrease with extended storage.[7]

Labeling Reaction Procedure
  • Calculate Reagent Volumes :

    • The optimal molar ratio of this compound to protein depends on the specific protein and its concentration. For IgG at 2-5 mg/mL, a 10-fold molar excess of dye is a good starting point.[8] For other proteins, the ratio may range from 2:1 to 20:1.[7]

    • Calculation Example for IgG (MW ≈ 150,000 Da):

      • Moles of IgG = (grams of IgG) / 150,000 g/mol

      • Moles of this compound = Moles of IgG × 10

      • Volume of this compound (in µL) = (Moles of this compound / 10 mmol/L) × 1,000,000

  • Conjugation :

    • Slowly add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing or stirring.[1] Avoid vigorous mixing to prevent protein denaturation.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

Purification of the Labeled Conjugate
  • Removal of Unreacted Dye :

    • After incubation, it is crucial to remove any non-reacted, hydrolyzed this compound from the labeled protein.

    • For proteins with a molecular weight >6,000 Da, a desalting column is an effective method.

    • Alternatively, dialysis or HPLC can be used for purification.[8]

Characterization and Storage
  • Determine Degree of Substitution (DOS) :

    • The DOS, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate at 280 nm (A₂₈₀, for protein) and ~347 nm (A₃₄₇, for AMCA-X).

    • The DOS can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. For effective labeling, the DOS should typically fall between 2 and 6 for an antibody.[7]

  • Storage :

    • Store the labeled protein protected from light at 4°C for short-term storage (up to two months).[7][8]

    • For long-term storage, add a carrier protein like 0.1% BSA, aliquot into single-use volumes, and store at -20°C.[7][8]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification & Analysis p_prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-9.5) calc Calculate Reagent Volumes (e.g., 10:1 dye:protein molar ratio) p_prep->calc d_prep Prepare this compound (10 mM stock in DMSO, prepare fresh) d_prep->calc mix Mix Dye and Protein (Add dye slowly to protein) calc->mix incubate Incubate (1 hour, room temp, protected from light) mix->incubate purify Purify Conjugate (Desalting column, dialysis, or HPLC) incubate->purify analyze Characterize Conjugate (Measure A₂₈₀ & A₃₄₇, calculate DOS) purify->analyze storage 4. Store Conjugate (4°C or -20°C, protected from light) analyze->storage

Figure 2. General workflow for biomolecule labeling.

Key Experimental Considerations

Successful labeling with this compound requires attention to several critical parameters.

ParameterRecommendation / ConsiderationRationaleReference(s)
Reaction Buffer Use amine-free buffers (e.g., bicarbonate, borate, phosphate) at pH 8.3-9.5.Primary amines in buffers like Tris or glycine compete with the target biomolecule, reducing labeling efficiency. The optimal pH ensures the target amines are deprotonated and reactive.[1][2][8][10][11]
Protein Concentration Maintain a concentration of 2-10 mg/mL.Concentrations below 2 mg/mL can lead to significantly lower labeling efficiency.[1]
Dye:Protein Molar Ratio Start with a 10:1 ratio for antibodies; optimize between 2:1 and 20:1 for other proteins.This ratio controls the extent of conjugation. Too low a ratio results in under-labeling, while too high a ratio can lead to protein precipitation or altered function.[1][7][8]
Reagent Handling Equilibrate this compound to room temperature before opening. Prepare stock solutions fresh.The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][8]
Interfering Substances Avoid ammonium (B1175870) ions. Glycerol (B35011) concentrations of 20-50% can reduce efficiency.Ammonium ions contain primary amines. High concentrations of glycerol can affect the reaction kinetics.[1]
Hydrolysis Be aware that in aqueous solutions, hydrolysis of the NHS ester competes with the aminolysis (labeling) reaction.This competing reaction can reduce the efficiency of covalent immobilization. Work efficiently once the dye is in solution.[2][12]

Applications in Drug Development and Research

This compound-labeled biomolecules are instrumental in a wide range of assays and research areas:

  • Immunofluorescence: Labeled antibodies are used to visualize the localization of specific antigens in fixed cells and tissues.[7]

  • Flow Cytometry: Conjugates can be used to identify and quantify specific cell populations based on surface or intracellular markers.[7]

  • Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells.[7]

  • Receptor Internalization Assays: Cell surface proteins can be labeled to monitor dynamic processes like G-protein coupled receptor (GPCR) internalization upon agonist stimulation.[13]

  • Multi-Color Labeling: As a blue fluorophore, AMCA is well-suited for experiments involving simultaneous detection of multiple targets, often used in combination with green (e.g., fluorescein) and red (e.g., lissamine) fluorochromes.[8]

References

AMCA-X SE: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMCA-X, Succinimidyl Ester (SE) is a widely utilized blue fluorescent probe for the covalent labeling of primary amines in proteins, peptides, and other biomolecules.[1][2][3][4][5] Its utility in various biochemical and immunological applications is contingent upon its chemical integrity.[6][7] This guide provides a comprehensive overview of the stability and recommended storage conditions for AMCA-X SE, based on currently available data, to ensure its optimal performance in labeling experiments.

Summary of Storage and Handling Recommendations

Proper storage is critical to maintain the reactivity of this compound. The compound is sensitive to light and humidity, which can compromise its stability.[3]

ParameterConditionSource
Form Lyophilized solid[5][7]
Storage Temperature (Lyophilized) -20°C[1][2][6][7]
4°C[8]
Storage (in Solvent) -80°C (for up to 6 months)[8]
Light Exposure Protect from light[1][2][5][8]
Solubility DMSO or DMF[1][2][5]

Note: For long-term storage, it is recommended to store the lyophilized powder at -20°C in a desiccated environment and protected from light.[1][2][6][7] Once reconstituted in an anhydrous solvent like DMSO or DMF, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination, and store at -80°C.[8]

Chemical Stability and Degradation

While specific quantitative stability data and degradation pathways for this compound are not extensively published, the primary mode of degradation for succinimidyl esters is hydrolysis. The ester linkage is susceptible to cleavage by water, which converts the amine-reactive SE group into a non-reactive carboxylic acid. This process is accelerated by the presence of moisture and nucleophiles.

Buffers containing primary amines, such as Tris or glycine, are incompatible with this compound as they will compete with the target molecule for labeling.[3] For optimal labeling efficiency, a buffer with a pH of 8.5 is recommended.[3]

Experimental Protocols

General Protocol for Protein Labeling

This protocol outlines the general steps for labeling a protein with this compound.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

    • Ensure the pH of the protein solution is between 7.2 and 8.5 for optimal labeling.

  • This compound Stock Solution Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.

    • The purified, labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Hypothetical Workflow for Stability Assessment

A comprehensive stability study of this compound would involve assessing its purity over time under various conditions. A generalized workflow for such a study is presented below.

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare this compound solutions in various solvents (e.g., DMSO, DMF) and buffers (different pH) aliquot Aliquot samples into light-protected vials prep->aliquot temp Store at different temperatures (-20°C, 4°C, RT) aliquot->temp light Expose to light vs. dark conditions aliquot->light hplc Analyze by RP-HPLC at various time points (t=0, 1, 2, 4 weeks) temp->hplc light->hplc ms Identify degradation products by Mass Spectrometry hplc->ms quantify Quantify remaining this compound and degradation products hplc->quantify ms->quantify report Generate stability report and degradation curves quantify->report

Caption: Hypothetical workflow for assessing the stability of this compound.

Signaling Pathways and Logical Relationships

The core utility of this compound lies in its ability to covalently bind to primary amines. The following diagram illustrates this fundamental reaction.

G cluster_reactants Reactants cluster_products Products amca This compound conjugate AMCA-X-Protein Conjugate (Stable Amide Bond) amca->conjugate Reaction nhs N-hydroxysuccinimide (Byproduct) amca->nhs protein Protein-NH2 (Primary Amine) protein->conjugate

References

An In-depth Technical Guide to Coumarin-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of coumarin-based fluorescent dyes, covering their fundamental principles, synthesis, photophysical properties, and applications in research and drug development.

Introduction to Coumarin-Based Fluorescent Dyes

Coumarin (B35378) and its derivatives constitute a major class of fluorescent compounds, characterized by the benzopyran-2-one ring system.[] Their popularity in various scientific disciplines stems from their advantageous photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2] The versatility of the coumarin scaffold allows for straightforward chemical modifications, enabling the fine-tuning of their spectral properties and functionalities to suit specific applications.[][3] These modifications are often targeted at the 3, 4, and 7-positions of the coumarin ring to modulate the dye's electronic and steric characteristics.[3][4]

The fluorescence of coumarin dyes typically spans the blue-to-green region of the visible spectrum, with absorption maxima generally falling between 350 and 450 nm and emission maxima between 400 and 550 nm.[] Their sensitivity to the microenvironment, such as solvent polarity and pH, makes them excellent probes for investigating molecular interactions and cellular dynamics.[][5]

Synthesis of Coumarin-Based Dyes

The synthesis of coumarin derivatives is often achieved through classic organic reactions. One of the most common methods is the Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst.[6]

General Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a common and versatile coumarin derivative.

Materials:

  • Resorcinol (B1680541) (1,3-dihydroxybenzene)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)[7]

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction flask, combine resorcinol and ethyl acetoacetate.[6][7]

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid or polyphosphoric acid with constant stirring.[6][8]

  • After the addition of the acid, the reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.[7][8] The reaction with PPA is significantly faster (20-25 minutes) compared to sulfuric acid (20-22 hours).[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[8]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[8]

  • Purify the crude 7-hydroxy-4-methylcoumarin by recrystallization from a suitable solvent, such as an ethanol-water mixture.[8]

Photophysical Properties of Coumarin Dyes

The photophysical properties of coumarin dyes are highly dependent on their substitution pattern and the surrounding environment. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φf).

Coumarin DerivativeExcitation Max (λex) (nm)Emission Max (λem) (nm)Quantum Yield (Φf)SolventReference(s)
Coumarin 1 3734500.73Ethanol[9]
Coumarin 2 365470-Water[10]
Coumarin 30 ---Various[11]
Coumarin 106 ~420-450~490-520--[12][13]
Coumarin 151 400490--[14]
Coumarin 314 ~440~5000.77-0.86Ethanol[14][15]
7-Hydroxycoumarin 350-420450-500--[16]
7-Amino-4-methylcoumarin 354442--[14]
Coumarin 500 ---Various[17]

Applications in Research and Drug Development

Coumarin-based fluorescent dyes have a wide array of applications in biological and pharmaceutical research due to their favorable optical properties and adaptable chemistry.[3][]

Sensing and Bioimaging

Coumarin derivatives are extensively used as fluorescent probes for the detection of various analytes, including metal ions, reactive oxygen species (ROS), and biothiols.[2][19] They are also employed for imaging lipids, membranes, and other cellular components.[]

Many coumarin-based sensors for metal ions operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Quenching (CHEQ).[19][20] In a typical CHEQ-based sensor for copper (II) ions, the probe is fluorescent in its free state. Upon binding to the paramagnetic Cu²⁺ ion, the fluorescence is quenched.[19][21]

CHEQ_Mechanism Probe Coumarin Probe (Fluorescent) Complex Probe-Cu²⁺ Complex (Non-Fluorescent) Probe->Complex Binding Analyte Cu²⁺ Ion Analyte->Complex

Caption: Chelation-Enhanced Quenching (CHEQ) mechanism for Cu²⁺ detection.

Enzyme Activity Assays

Coumarin-based probes are widely used as fluorogenic substrates to monitor enzyme activity.[19][22] A non-fluorescent coumarin substrate is enzymatically cleaved to release a highly fluorescent product, allowing for the continuous monitoring of enzyme kinetics.[16][19] This is particularly useful in high-throughput screening for enzyme inhibitors.[]

Enzyme_Assay_Workflow Substrate Non-Fluorescent Coumarin Substrate Enzyme Enzyme Substrate->Enzyme Enzymatic Cleavage Product Fluorescent Coumarin Product Enzyme->Product Detection Measure Fluorescence Intensity Over Time Product->Detection

Caption: Workflow for an enzyme activity assay using a coumarin-based substrate.

Drug Development and Delivery

In drug discovery, coumarin derivatives are utilized in high-throughput screening platforms to rapidly assess the activity of candidate compounds.[] Their ability to change fluorescence upon interaction with a target molecule or enzyme provides a reliable readout.[] Additionally, the coumarin scaffold itself is found in many compounds with pharmacological activity.[3] The solvatochromic properties of some coumarins, where their fluorescence changes with the polarity of the environment, are exploited in drug delivery studies to probe the microenvironment of drug carriers.[5][23]

Experimental Protocols

Protocol for Protein Labeling with a Coumarin Dye

This protocol outlines a general procedure for covalently labeling a protein with an amine-reactive coumarin succinimidyl ester (SE).

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)

  • Amine-reactive coumarin dye (e.g., Coumarin 106 SE)[24]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)[24]

  • Quenching Solution (1 M Tris-HCl, pH 8.0)[24]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[24]

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[24]

  • Prepare the Dye Stock Solution: Warm the vial of the coumarin SE to room temperature and prepare a 10 mM stock solution in anhydrous DMSO or DMF.[24]

  • Perform the Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization. Incubate the reaction for 1 hour at room temperature, protected from light.[24]

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.[24]

  • Purify the Labeled Protein: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the labeled protein conjugate.[24]

  • Determine the Degree of Labeling (DOL): The DOL can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the coumarin dye.[24]

Protocol for Live-Cell Imaging with a Coumarin Probe

This protocol provides a general workflow for staining live cells with a coumarin-based fluorescent probe for microscopy.

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • Coumarin-based fluorescent probe (e.g., Coumarin 6 for lipid imaging)[]

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

Procedure:

  • Prepare Staining Solution: Prepare a working solution of the coumarin probe in serum-free culture medium. The final concentration typically ranges from 1-20 µM, depending on the probe and cell type.[25][26]

  • Cell Staining: Remove the culture medium from the cells and wash them with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[25][26]

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.[25]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific coumarin dye (e.g., excitation ~405 nm, emission ~475 nm).[25]

Live_Cell_Imaging_Workflow Start Culture Cells on Imaging Dish Prepare Prepare Coumarin Staining Solution Start->Prepare Stain Incubate Cells with Staining Solution Prepare->Stain Wash Wash Cells to Remove Excess Probe Stain->Wash Image Image Cells with Fluorescence Microscope Wash->Image End Analyze Images Image->End

Caption: A general workflow for live-cell imaging with a coumarin probe.

Conclusion

Coumarin-based fluorescent dyes are indispensable tools in modern research and drug development. Their tunable photophysical properties, coupled with their sensitivity to the molecular environment, provide powerful means for sensing, imaging, and high-throughput screening. The continued development of novel coumarin derivatives with enhanced properties will undoubtedly expand their applications and contribute to new discoveries in the life sciences.

References

AMCA-X SE for Immunofluorescence Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester), a blue fluorescent dye widely utilized in immunofluorescence (IF) microscopy. This compound is valued for its bright fluorescence, significant Stokes shift, and minimal spectral overlap with commonly used green and red fluorophores, making it an excellent choice for multicolor imaging experiments.[1][2] Its succinimidyl ester reactive group allows for straightforward covalent conjugation to primary amines on antibodies and other proteins, forming stable amide bonds.[2]

Core Properties and Quantitative Data

A thorough understanding of the photophysical properties of this compound is critical for designing and executing successful fluorescence microscopy experiments. The following tables summarize key quantitative data for AMCA and related compounds.

Table 1: Photophysical Properties of AMCA

PropertyValue/RangeReference
Excitation Maximum (nm)~345 - 350[2][3][4]
Emission Maximum (nm)~434 - 450[2][3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~19,000[1][2]
Fluorescence Quantum Yield (Φf)0.91[2][4]

Table 2: Key Parameters for Antibody Labeling

ParameterValue/RangeReference
Recommended Molar Excess of Dye to Antibody8x to 20x[1][5]
Optimal Degree of Labeling (DOL)2 - 10[1]
Typical Antibody Recovery (Spin Column)>80%[1]

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the covalent labeling of antibodies with this compound. The antibody to be labeled should be purified and in an appropriate buffer, free of primary amines like Tris or glycine.[6]

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)[6]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[2]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Purification column (e.g., Sephadex G-25)[6]

Procedure:

  • Prepare Antibody: Ensure the antibody is at a suitable concentration in an amine-free buffer.[6] If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.[2][5]

    • Adjust the pH of the reaction mixture to 8.3-8.5 using the Conjugation Buffer if needed.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][5]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[2] Incubate for 1 hour at room temperature.[2]

  • Purify Conjugate: Remove unconjugated dye and quenching reagents by running the solution through a desalting column (e.g., Sephadex G-25).[6] Collect the fractions containing the labeled antibody.

  • Characterize Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~350 nm.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product antibody Purified Antibody (amine-free buffer) mix Mix Antibody and this compound (10-20x molar excess) antibody->mix amca This compound Stock (in DMSO) amca->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting Column) quench->purify final_product AMCA-Conjugated Antibody purify->final_product

Caption: Workflow for this compound antibody conjugation.

Immunofluorescence Staining of Cells

This protocol outlines the use of an this compound-conjugated antibody for direct immunofluorescence staining of cultured cells.[5]

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)[7]

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS for intracellular targets)[5]

  • Blocking Buffer (e.g., 1-5% BSA in PBS)[5]

  • This compound conjugated primary antibody

  • Antifade Mounting Medium[2]

Procedure:

  • Cell Preparation: Rinse cells grown on coverslips twice with PBS to remove culture medium.[7]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature to preserve cell morphology.[8] Wash the cells three times with PBS.[8]

  • Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[5] This step allows the antibody to access intracellular antigens.[9] Wash the cells three times with PBS.[5]

  • Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[5]

  • Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[5][7]

  • Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound antibodies.[5]

  • Mounting: Mount the coverslips onto microscope slides using a suitable antifade mounting medium.[2]

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for AMCA (Excitation: ~350 nm, Emission: ~450 nm).[2]

G cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps start Cells on Coverslip fix Fixation (4% PFA) start->fix permeabilize Permeabilization (0.1% Triton X-100) fix->permeabilize block Blocking (1-5% BSA) permeabilize->block primary_ab Incubate with AMCA-conjugated Antibody block->primary_ab wash Wash (3-5x with PBS) primary_ab->wash mount Mount Coverslip wash->mount end Fluorescence Microscopy mount->end

Caption: General workflow for direct immunofluorescence staining.

Application in Signaling Pathway Analysis

Immunofluorescence microscopy is a powerful tool for visualizing the subcellular localization of proteins, which is often critical for their function in signaling pathways. For instance, the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation is a key event that can be visualized using an antibody labeled with this compound.

Below is a conceptual diagram of a generic signaling pathway leading to gene transcription, highlighting where an AMCA-labeled antibody could be used to visualize protein translocation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Receptor ligand->receptor Binding kinase_cascade Kinase Cascade receptor->kinase_cascade Activation tf_inactive Inactive Transcription Factor (TF) kinase_cascade->tf_inactive Phosphorylation tf_active Active Transcription Factor (TF) tf_inactive->tf_active tf_nucleus Translocated TF tf_active->tf_nucleus Translocation (visualized with AMCA-Ab) dna DNA tf_nucleus->dna Binding gene_exp Gene Expression dna->gene_exp

Caption: Generic signaling pathway showing transcription factor translocation.

References

AMCA-X SE for Flow Cytometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AMCA-X Succinimidyl Ester (SE), a blue fluorescent dye, and its applications in flow cytometry. It is intended for researchers, scientists, and drug development professionals who are looking to incorporate this fluorophore into their experimental workflows, particularly for immunophenotyping and intracellular signaling analysis.

Core Concepts: Understanding AMCA-X SE

AMCA-X, SE (Aminomethylcoumarin Acetate-X, Succinimidyl Ester) is an amine-reactive fluorescent dye that belongs to the coumarin (B35378) family. Its succinimidyl ester functional group allows for the covalent conjugation of the dye to primary amines on proteins and other biomolecules, forming a stable amide bond. The "X" in its name refers to a spacer that is incorporated between the fluorophore and the reactive group to minimize steric hindrance and potential quenching upon conjugation.

Mechanism of Action

The succinimidyl ester moiety of this compound reacts with primary amines, such as the lysine (B10760008) residues on antibodies, in a nucleophilic substitution reaction. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0), which deprotonates the amine group, increasing its nucleophilicity. The result is a stable covalent bond between the AMCA-X fluorophore and the target protein.

AMCAX_SE This compound Conjugate AMCA-X Conjugated Antibody AMCAX_SE->Conjugate Covalent Bond Formation PrimaryAmine Primary Amine (e.g., on Antibody) PrimaryAmine->Conjugate

Figure 1. Covalent conjugation of this compound to a primary amine.

Spectral Properties

This compound is excitable by ultraviolet (UV) lasers and emits in the blue region of the visible spectrum. This makes it a suitable candidate for multicolor flow cytometry panels, as its emission spectrum has minimal overlap with commonly used green and red fluorophores.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₅N₃O₇
Molecular Weight443.45 g/mol
SolubilityDMSO, DMF
Storage-20°C, protect from light

Table 2: Spectroscopic Properties

PropertyValue
Excitation Maximum (λex)~353 nm
Emission Maximum (λem)~442 nm
Molar Extinction Coefficient (ε)~19,000 cm⁻¹M⁻¹
Quantum Yield (Φ)Not consistently reported

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound in flow cytometry.

Antibody Conjugation with this compound

This protocol outlines the steps for covalently labeling an antibody with this compound.

Materials:

  • Purified antibody (at 1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine (B1666218) are present, dialyze the antibody against PBS. The antibody concentration should be between 1-2 mg/mL.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Reaction Buffer Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using 1 M Sodium Bicarbonate.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

start Start antibody_prep Antibody Preparation (Amine-free buffer) start->antibody_prep dye_prep Prepare this compound Stock Solution start->dye_prep reaction Conjugation Reaction (pH 8.0-8.5) antibody_prep->reaction dye_prep->reaction incubation Incubate 1-2 hours (Room Temperature, Dark) reaction->incubation purification Purification (Size-Exclusion Chromatography) incubation->purification storage Store Conjugate (4°C or -20°C) purification->storage end End storage->end

Figure 2. Workflow for antibody conjugation with this compound.

Intracellular Staining for Phospho-Proteins (Phospho-Flow)

This protocol describes the staining of intracellular phosphorylated proteins for flow cytometric analysis.

Materials:

  • Cells of interest

  • This compound conjugated phospho-specific antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or 0.1% Triton X-100)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • FACS tubes

  • Centrifuge

Procedure:

  • Cell Preparation and Stimulation: Prepare a single-cell suspension. If analyzing a signaling pathway, stimulate the cells with the appropriate agonist or inhibitor for the desired time.

  • Fixation: Fix the cells by adding pre-warmed Fixation Buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Staining: Resuspend the permeabilized cells in the this compound conjugated phospho-specific antibody diluted in Flow Cytometry Staining Buffer.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer equipped with a UV laser.

start Start cell_prep Cell Preparation and Stimulation start->cell_prep fixation Fixation (e.g., 4% PFA) cell_prep->fixation permeabilization Permeabilization (e.g., Methanol) fixation->permeabilization staining Staining with this compound Conjugated Antibody permeabilization->staining incubation Incubation (Room Temperature, Dark) staining->incubation washing Washing incubation->washing acquisition Flow Cytometry Acquisition washing->acquisition end End acquisition->end

Figure 3. Workflow for intracellular phospho-protein staining.

Application in Signaling Pathway Analysis

Flow cytometry is a powerful tool for dissecting intracellular signaling cascades at the single-cell level. By using phospho-specific antibodies conjugated to fluorophores like this compound, researchers can quantify the phosphorylation status of key signaling proteins in response to various stimuli.

While specific published examples detailing the use of this compound in phospho-flow for signaling pathway analysis are not as prevalent as those using other fluorophores, its spectral properties make it a viable option for inclusion in multicolor panels for such studies. For instance, an this compound conjugated antibody could be used to detect a phosphorylated protein in a well-characterized pathway like the MAPK/ERK pathway.

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 is a key event in this pathway. A hypothetical experiment could involve stimulating cells with a growth factor and then using an this compound conjugated anti-phospho-ERK1/2 antibody to measure the increase in phosphorylation by flow cytometry.

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK (Detectable by this compound conjugated antibody) erk->p_erk transcription_factors Transcription Factors p_erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression

Methodological & Application

Application Notes and Protocols for AMCA-X SE Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the covalent labeling of antibodies with AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a blue fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amines on the antibody to form a stable carboxamide bond.

Introduction

This compound is a derivative of the photostable and bright blue fluorophore, AMCA (7-amino-4-methylcoumarin-3-acetic acid). The "X" in its name refers to a six-carbon spacer that separates the fluorophore from its reactive group. This spacer helps to minimize potential quenching of the dye upon conjugation to a protein. This compound is well-suited for multicolor fluorescence applications due to its distinct spectral properties, with an excitation maximum around 353 nm and an emission maximum around 442 nm.[1][2][3][4] This protocol outlines the necessary steps for successful antibody conjugation, purification, and characterization.

Data Presentation

A summary of the key quantitative data for this compound and its use in antibody labeling is provided in the table below for easy reference.

ParameterValue
Molecular Weight of this compound443.46 g/mol [1][2][5]
Excitation Maximum (λex)~353 nm[1][3][4]
Emission Maximum (λem)~442 nm[1][3][4]
Molar Extinction Coefficient of AMCA at 350 nm19,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of AMCA at 280 nm8,290 M⁻¹cm⁻¹[6]
Recommended Antibody Concentration2 - 10 mg/mL
Recommended Molar Excess of Dye to Antibody (IgG)10:1 to 20:1
Optimal Degree of Labeling (DOL)2 - 10

Experimental Protocols

This section details the methodologies for antibody preparation, dye reconstitution, the conjugation reaction, and the purification and characterization of the labeled antibody.

Materials and Reagents
  • Antibody to be labeled (at 2-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Purification Resin: Gel filtration resin (e.g., Sephadex G-25) or a spin column

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Spectrophotometer

  • Microcentrifuge tubes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation conjugation Conjugation Reaction antibody_prep->conjugation Add Antibody dye_prep This compound Reconstitution dye_prep->conjugation Add Reconstituted Dye purification Purification of Conjugate conjugation->purification Reaction Mixture analysis DOL Calculation purification->analysis Purified Conjugate

Caption: Experimental workflow for this compound antibody labeling.

Detailed Protocol
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS or MES). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the dye and should be avoided.[7]

    • The antibody concentration should be between 2 and 10 mg/mL for optimal labeling.

    • If necessary, exchange the buffer using dialysis or a desalting column.

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate.

  • This compound Reconstitution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use as the succinimidyl ester is moisture-sensitive.[7]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10:1 to 20:1 molar ratio of dye to antibody is a good starting point for IgG.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a gel filtration column (e.g., Sephadex G-25) or a spin column according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will elute later.

    • Collect the fraction containing the labeled antibody.

  • Characterization of the Labeled Antibody (Degree of Labeling Calculation):

    • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and 350 nm (A350) using a spectrophotometer.

    • Calculate the concentration of the antibody and the degree of labeling (DOL) using the following equations:

      • Corrected A280 (A280corr) = A280 - (A350 x 0.436)

        • Where 0.436 is the correction factor (CF = A280 of dye / A350 of dye = 8,290 / 19,000)[6]

      • Antibody Concentration (M) = A280corr / ε_antibody

        • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)

      • Dye Concentration (M) = A350 / ε_dye

        • Where ε_dye is the molar extinction coefficient of AMCA-X at 350 nm (19,000 M⁻¹cm⁻¹)

      • Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

    • The optimal DOL is typically between 2 and 10.[8][9]

  • Storage of the Labeled Antibody:

    • Store the purified, labeled antibody at 4°C for short-term storage (up to a few weeks) or at -20°C for long-term storage. Protect from light. Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% is recommended for freezing.

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical reaction between the AMCA-X succinimidyl ester and a primary amine on the antibody.

reaction_mechanism amca This compound antibody Antibody-NH₂ conjugate AMCA-X-Antibody Conjugate amca->conjugate amca->conjugate pH 8.0-8.5 antibody->conjugate nhs N-hydroxysuccinimide

Caption: Reaction of this compound with a primary amine on an antibody.

References

Application Notes and Protocols for AMCA-X SE Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye used for labeling proteins and other biomolecules.[1][2] As an amine-reactive probe, its succinimidyl ester (SE) group readily forms stable covalent amide bonds with primary amino groups, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins.[3] This conjugation is efficient under mild, slightly alkaline conditions.[3] The "X" in AMCA-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group.[1] This spacer helps to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the protein.[1] AMCA-X labeled proteins are utilized in a variety of applications, including immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization (FISH).

Physicochemical and Fluorescent Properties

Quantitative data for this compound are summarized below. These values are crucial for calculations during the experimental protocol, such as determining the degree of labeling.

ParameterValueReference
Full Chemical Name6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester[1]
Molecular Weight443.45 g/mol [4][5]
Excitation Wavelength (λex)353 nm (in Methanol)[1][4][5]
Emission Wavelength (λem)442 nm (in Methanol)[1][4][5]
Molar Extinction Coefficient (ε)19,000 M⁻¹cm⁻¹ (at 353 nm)
Recommended SolventsAnhydrous DMSO or DMF[4][5][6]
Storage Conditions-20°C, protected from light and moisture[4][5]

Reaction Mechanism and Experimental Workflow

The conjugation process is based on the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on the protein. This reaction is a nucleophilic acyl substitution, where the deprotonated amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[3]

Chemical Reaction Pathway

The following diagram illustrates the reaction between a protein's primary amine and the this compound reactive group.

ReactionMechanism Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-AMCA-X (Stable Amide Bond) Protein->Conjugate + AMCA-X-CO-NHS AMCAX AMCA-X-CO-NHS (Succinimidyl Ester) NHS_leaving NHS (N-hydroxysuccinimide)

Caption: Reaction of this compound with a protein's primary amine.

Overall Experimental Workflow

The entire process, from preparation to final analysis, follows a structured workflow to ensure optimal and reproducible results.

ExperimentalWorkflow PrepProtein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 7.2-8.5) Conjugation 3. Conjugation Reaction (Add dye to protein, incubate 1 hr at RT) PrepProtein->Conjugation PrepDye 2. Prepare this compound Stock (10 mg/mL in anhydrous DMSO) PrepDye->Conjugation Purification 4. Purify the Conjugate (e.g., Gel Filtration) Conjugation->Purification Analysis 5. Characterize Conjugate (Measure Absorbance, Calculate DOL) Purification->Analysis Storage 6. Store Conjugate (4°C or -20°C, protected from light) Analysis->Storage

Caption: Step-by-step workflow for AMCA-X protein conjugation.

Detailed Experimental Protocol

This protocol is a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials and Reagents
  • Protein of interest (purified)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 50 mM Sodium borate (B1201080) or 100 mM Sodium bicarbonate, pH 8.3-8.5. (Avoid buffers containing primary amines like Tris or glycine).

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Spectrophotometer (UV-Vis)

Protocol Steps

Step 2.1: Prepare the Protein Solution

  • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. The conjugation efficiency can be poor if the protein concentration is below 2 mg/mL.

  • Ensure the protein solution is free of any amine-containing substances and other contaminants.

Step 2.2: Prepare the this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution by dissolving the this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.

  • This dye solution should be prepared fresh for each conjugation reaction, as its activity can decrease over time.

Step 2.3: Perform the Conjugation Reaction

  • Calculate the required volume of this compound solution. The optimal molar ratio of dye to protein should be determined experimentally but typically falls between 2:1 and 20:1. For IgG antibodies (MW ~150 kDa), a starting molar ratio of 10:1 is often recommended.

  • While gently stirring or vortexing, add the calculated volume of the this compound stock solution to the protein solution.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7][8]

Step 2.4: Purify the Conjugate

  • After incubation, it is crucial to remove the unreacted, free dye from the labeled protein.

  • The most common method is gel filtration (size exclusion chromatography).[6][7] Apply the reaction mixture to a pre-equilibrated gel filtration column.

  • Elute the protein-dye conjugate with a suitable storage buffer (e.g., PBS). The larger conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer.

  • Collect the fractions containing the blue fluorescent conjugate. The protein-containing fractions can be identified by monitoring absorbance at 280 nm.

Characterization of the Conjugate

Step 3.1: Measure Absorbance

  • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA-X, ~353 nm (A₃₅₃).

  • If the absorbance is too high, dilute the sample with buffer and record the dilution factor.[9]

Step 3.2: Calculate the Degree of Labeling (DOL) The DOL represents the average number of dye molecules conjugated to each protein molecule.[10] An optimal DOL for antibodies is typically between 2 and 6.

The following equations are used:

  • Calculate Protein Concentration:

    • A correction factor (CF) is needed because the dye also absorbs light at 280 nm. For AMCA-X, the CF (A₂₈₀/A₃₅₃) is approximately 0.23.

    • Corrected Protein Absorbance (A₂₈₀_corr) = A₂₈₀ - (A₃₅₃ × CF)

    • Protein Concentration [Protein] (M) = (A₂₈₀_corr / ε_protein) × Dilution Factor

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration [Dye] (M) = (A₃₅₃ / ε_dye) × Dilution Factor

      • ε_dye for AMCA-X is 19,000 M⁻¹cm⁻¹.

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Storage of the Conjugate

Store the purified AMCA-X-protein conjugate at 4°C for short-term storage (up to two months) or at -20°C for long-term storage. It should be protected from light. For concentrations below 0.5 mg/mL, adding a stabilizer like 0.1% Bovine Serum Albumin (BSA) is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Protein concentration is too low. - pH of the reaction buffer is too low (amines are protonated). - this compound has hydrolyzed due to moisture. - Presence of amine-containing buffers (Tris, glycine).- Concentrate the protein to >2 mg/mL. - Ensure reaction buffer pH is between 8.3 and 8.5.[6] - Use fresh, anhydrous DMSO and handle dye carefully. - Dialyze protein into an amine-free buffer before labeling.
High Degree of Labeling (DOL) / Precipitation - Molar excess of dye is too high. - Over-labeling can lead to protein aggregation and precipitation.- Reduce the molar ratio of dye to protein in the reaction. - Perform a titration experiment to find the optimal ratio.
Poor Protein Recovery after Purification - Protein has precipitated on the column. - Non-specific binding of the protein to the column matrix.- Ensure the protein is soluble in the purification buffer. - Use a pre-conditioned column or select a different type of resin.
High Background Fluorescence - Incomplete removal of unconjugated dye.- Increase the column length or use a finer grade of resin for better separation. - Perform extensive dialysis against the storage buffer.[9]

References

Application Notes: Optimizing Molar Ratios for AMCA-X SE Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMCA-X, Succinimidyl Ester (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a popular blue fluorescent probe used for the covalent labeling of proteins and other biomolecules. The succinimidyl ester (SE) moiety reacts efficiently with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1]

A critical parameter for successful and reproducible bioconjugation is the Degree of Labeling (DOL) , also known as the dye-to-protein ratio.[2][3] The DOL represents the average number of dye molecules conjugated to each protein molecule.[2] This ratio is controlled primarily by the initial molar ratio of the dye to the protein in the labeling reaction.[3]

Optimizing the DOL is crucial:

  • Under-labeling (low DOL) results in a weak fluorescent signal and potentially ineffective probes.[3][4]

  • Over-labeling (high DOL) can lead to fluorescence self-quenching, decreased protein solubility, and potential loss of the protein's biological activity.[3][5]

These application notes provide a detailed protocol for calculating the optimal molar ratio of AMCA-X SE to protein, performing the conjugation, and determining the final DOL. The protocol uses a generic Immunoglobulin G (IgG) antibody as a model protein, but the principles can be adapted for other proteins.

Key Quantitative Data for Calculation

Accurate calculations are essential for achieving the desired degree of labeling. The table below summarizes the key physical constants required for labeling a typical IgG antibody with this compound.

ParameterValueReference
This compound Properties
Molecular Weight (MW)~444.45 g/mol
Absorbance Maximum (λmax)~350 nm[6][7]
Molar Extinction Coefficient (ε) at ~350 nm19,000 M⁻¹cm⁻¹[6][7]
Molar Extinction Coefficient (ε) at 280 nm8,290 M⁻¹cm⁻¹[6][7]
IgG (Swine) Properties
Molecular Weight (MW)~150,000 g/mol
Molar Extinction Coefficient (ε) at 280 nm210,000 M⁻¹cm⁻¹ or 126,000 M⁻¹cm⁻¹[6][8]
Molar Extinction Coefficient (ε) at 350 nm1,560 M⁻¹cm⁻¹[6][7]

Note: The extinction coefficient for IgG can vary. A value of 210,000 M⁻¹cm⁻¹ is common for typical mammalian IgG[8], while a specific study on AMCA-IgG conjugates determined it to be 126,000 M⁻¹cm⁻¹[6][7]. Using the value specific to your protein is recommended for highest accuracy.

Experimental Workflow and Protocols

Overall Experimental Workflow

The process of labeling a protein with this compound involves preparation of the reactants, the conjugation reaction, purification of the labeled protein, and finally, analysis to determine the concentration and DOL.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis P_Prot Prepare Protein Solution (Amine-Free Buffer, pH 8.0-9.0) Calc Calculate Reactant Volumes (Target Molar Ratio) P_Prot->Calc P_Dye Prepare this compound Stock Solution (in DMSO) P_Dye->Calc React Combine & Incubate (1 hour, RT, protected from light) Calc->React Purify Purify Conjugate (e.g., Gel Filtration, Dialysis) React->Purify Measure Measure Absorbance (280 nm & 350 nm) Purify->Measure Calc_DOL Calculate Final Protein Conc. & DOL Measure->Calc_DOL

Caption: General workflow for protein labeling with this compound.
Detailed Experimental Protocol

This protocol is optimized for labeling 1 mg of IgG antibody. It can be scaled up or down as needed.

1. Materials and Reagents

  • Protein: Purified IgG at a concentration of 2-10 mg/mL. The protein must be in an amine-free buffer (e.g., PBS, borate (B1201080), or carbonate buffer).[9] If the buffer contains Tris or glycine (B1666218), the protein must be buffer-exchanged into a suitable buffer.[10][11]

  • This compound: (e.g., from AAT Bioquest, Biotium).

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0.[12][13] A pH of 8.3-8.5 is optimal.[14][15]

  • Solvent: High-quality, anhydrous dimethylsulfoxide (DMSO).[16][17]

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (MWCO appropriate for the protein).[3][9]

  • Spectrophotometer: UV-Vis spectrophotometer and cuvettes.

2. Reagent Preparation

  • Protein Solution:

    • Prepare 1 mg of IgG in ~0.5 mL of Reaction Buffer. The recommended protein concentration is at least 2 mg/mL.[12][17]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts.[9]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[18]

    • Prepare a 10 mg/mL stock solution by dissolving the required amount of dye in anhydrous DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO.

    • This solution should be prepared fresh for each labeling reaction, as NHS esters are moisture-sensitive and can hydrolyze over time.[17]

3. Calculating Molar Ratio and Reactant Volumes

The goal is to determine the volume of the this compound stock solution needed to achieve a desired starting molar ratio of dye to protein. For IgG, a starting molar ratio between 10:1 and 20:1 (dye:protein) is common.[11]

  • Step 3.1: Calculate moles of Protein (IgG)

    • Moles of IgG = (Mass of IgG in g) / (MW of IgG in g/mol)

    • Example: (0.001 g) / (150,000 g/mol) = 6.67 x 10⁻⁹ moles (or 6.67 nmol)

  • Step 3.2: Calculate moles of Dye needed

    • Moles of Dye = Moles of IgG x (Desired Molar Ratio)

    • Example (for a 15:1 ratio): (6.67 x 10⁻⁹ moles) x 15 = 1.0 x 10⁻⁷ moles (or 100 nmol)

  • Step 3.3: Calculate volume of Dye Stock Solution

    • First, find the molarity of the 10 mg/mL dye stock: (10 g/L) / (444.45 g/mol) = 0.0225 M (or 22.5 mM)

    • Volume of Dye (L) = Moles of Dye / Molarity of Dye Stock

    • Example: (1.0 x 10⁻⁷ moles) / (0.0225 mol/L) = 4.44 x 10⁻⁶ L (or 4.44 µL)

4. Labeling Reaction

  • Add the calculated volume of this compound stock solution (e.g., 4.44 µL) to the protein solution while gently vortexing.[17]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • (Optional) The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine to quench any unreacted dye.[17]

5. Purification of the Conjugate

It is critical to remove all non-conjugated dye before analysis, as its presence will lead to an overestimation of the DOL.[2][3]

  • Gel Filtration: Pass the reaction mixture over a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS or another desired storage buffer. Collect the fractions containing the labeled protein, which will elute first.[9]

  • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C for 12-24 hours with several buffer changes.[10]

6. Characterization: Calculating the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~350 nm (for AMCA) and applying the Beer-Lambert law.[6][7]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 350 nm (A₃₅₀) using a spectrophotometer.

  • Use the following formula, which corrects for the absorbance of the dye at 280 nm and the protein at 350 nm, to calculate the DOL.[6][7]

    DOL (f/p) = [(ε_prot²⁸⁰ * A₃₅₀) - (ε_prot³⁵⁰ * A₂₈₀)] / [(ε_dye³⁵⁰ * A₂₈₀) - (ε_dye²⁸⁰ * A₃₅₀)]

    Where:

    • ε_prot²⁸⁰ = 126,000 M⁻¹cm⁻¹

    • ε_prot³⁵⁰ = 1,560 M⁻¹cm⁻¹

    • ε_dye³⁵⁰ = 19,000 M⁻¹cm⁻¹

    • ε_dye²⁸⁰ = 8,290 M⁻¹cm⁻¹

  • The final protein concentration can be calculated using a similar formula derived from the same principles. For most proteins, a DOL between 2 and 10 is considered optimal.[5]

Visualizations and Data

Chemical Reaction

The succinimidyl ester of AMCA-X reacts with a primary amine on a protein (e.g., the side chain of a lysine residue) to form a stable covalent amide bond.

G struct1 Protein-NH₂ plus1 + struct2 AMCA-X-SE struct3 Protein-NH-CO-AMCA-X (Stable Amide Bond) struct2->struct3 pH 8.0 - 9.0 plus2 + struct4 N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine on a protein.
Recommended Starting Molar Ratios

The optimal molar ratio must be determined experimentally for each protein.[3] However, the following table provides recommended starting points for labeling a typical antibody like IgG.

Target DOLRecommended Starting Molar Ratio (Dye:Protein)Expected OutcomeNotes
Low 3:1 to 5:1DOL ≈ 1-3Useful when minimal modification is desired to preserve protein function.
Medium 8:1 to 15:1DOL ≈ 3-7A good starting point for most applications, balancing signal with function.[17]
High 20:1 to 30:1DOL > 7May be necessary for high signal, but carries a risk of self-quenching and reduced protein activity.[3]

For proteins other than IgG, the optimal dye-to-protein molar ratio may vary and will normally be between 2:1 and 20:1. If the resulting DOL is too low, increase the initial molar ratio; if it is too high, reduce the ratio.[4]

References

Optimizing Buffer Conditions for AMCA-X SE Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal conjugation of AMCA-X SE (Aminomethylcoumarin-X, Succinimidyl Ester) to proteins and other biomolecules containing primary amines. Adherence to appropriate buffer conditions is critical for achieving high conjugation efficiency and preserving the biological activity of the labeled molecule.

Core Principles of this compound Conjugation

This compound is an amine-reactive fluorescent dye widely used for labeling proteins, antibodies, and peptides. The succinimidyl ester (SE) moiety of AMCA-X reacts with primary amine groups (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2][3][4] The reaction is highly dependent on the pH of the reaction buffer.

The primary amine must be in a non-protonated state to be sufficiently nucleophilic to react with the SE ester.[5] Therefore, the pH of the conjugation buffer should be slightly basic, typically ranging from 7.2 to 9.5.[6][7][8] However, at a very high pH, the rate of hydrolysis of the succinimidyl ester increases, which can reduce the labeling efficiency.[6][8]

Summary of Optimal Buffer Conditions

The following table summarizes the key parameters for successful this compound conjugation, compiled from various sources.

ParameterRecommended ConditionNotes
pH 8.3 - 9.0An optimal balance between amine reactivity and SE ester stability. A pH of 8.5 is frequently recommended.[3][6][7]
Buffer Type Sodium Bicarbonate, Sodium Borate, PhosphateThese buffers provide good pH control in the optimal range and are generally compatible with proteins.[1][2][3][7]
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)These will compete with the target molecule for reaction with the this compound, significantly reducing conjugation efficiency.[3][5][8]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations can improve conjugation efficiency.[2][7]
This compound Solvent Anhydrous DMSO or DMFThis compound is moisture-sensitive and should be dissolved immediately before use.[2][9]
Reaction Temperature Room Temperature (20-25°C)Provides a good reaction rate without significantly increasing hydrolysis.[9][10]
Reaction Time 15 minutes - 2 hoursThe optimal time can vary depending on the specific protein and desired degree of labeling.[2][9][10]

Experimental Protocols

Protocol 1: Preparation of Buffers and Reagents

1.1. Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3)

  • Dissolve 8.4 g of sodium bicarbonate in 900 mL of deionized water.

  • Adjust the pH to 8.3 using 1 M NaOH.

  • Add deionized water to a final volume of 1 L.

  • Filter sterilize and store at 4°C.

1.2. Protein Preparation

  • If the protein of interest is in a buffer containing primary amines (e.g., Tris, glycine) or other interfering substances like sodium azide, it must be exchanged into the conjugation buffer.[7] This can be achieved by dialysis, desalting columns, or spin filtration.[11][12]

  • The final protein concentration should be between 2-10 mg/mL in the conjugation buffer.[2][7]

1.3. This compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Prepare a stock solution of 10 mg/mL by dissolving the this compound in anhydrous DMSO or DMF.[2][9] This solution should be prepared fresh for each conjugation reaction as the SE ester is susceptible to hydrolysis.[2]

Protocol 2: this compound Conjugation to a Protein

This protocol is a general guideline and may require optimization for specific proteins.

  • Determine the Molar Ratio: A 5- to 20-fold molar excess of this compound to the protein is a typical starting point.[9] The optimal ratio depends on the number of available primary amines on the protein and the desired degree of labeling.

  • Reaction Setup:

    • To the protein solution in the conjugation buffer, add the calculated volume of the this compound stock solution.

    • It is recommended to add the this compound solution dropwise while gently vortexing to ensure homogenous mixing.

    • Note: Some protocols suggest the presence of a small amount of organic solvent (e.g., 10% DMSO) in the final reaction mixture to improve the solubility of the dye.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9] Gentle shaking or rotation during incubation can improve conjugation efficiency.[2]

  • Quenching the Reaction (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.[9] This will react with any unreacted this compound. Incubate for an additional 30-60 minutes at room temperature.[9]

Protocol 3: Purification of the AMCA-X Conjugate

Purification is essential to remove unconjugated this compound, which can interfere with downstream applications.[11]

3.1. Size Exclusion Chromatography (SEC) / Desalting Column

  • This is a common method for separating the larger protein conjugate from the smaller, unreacted dye.[11]

  • Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS).[7]

  • Apply the reaction mixture to the column and collect the fractions.

  • The protein conjugate will elute first, while the free dye will be retained longer on the column.

3.2. Dialysis

  • Dialysis is a simple method for removing small molecules from larger ones.[11]

  • Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Dialyze against a large volume of storage buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

3.3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • RP-HPLC can be used for both purification and analysis of the conjugate.[13]

  • A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[13]

  • The conjugate will generally elute later than the unreacted dye.[13]

Visualization of Workflows and Pathways

AMCA_X_SE_Conjugation_Workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product Protein_Prep Protein Preparation (Buffer Exchange) Mixing Mixing (Protein + this compound) Protein_Prep->Mixing Dye_Prep This compound Stock Solution (DMSO) Dye_Prep->Mixing Incubation Incubation (RT, 1-2h, dark) Mixing->Incubation Purification Purification (SEC, Dialysis, or HPLC) Incubation->Purification Final_Product Purified AMCA-X Conjugate Purification->Final_Product

Caption: Workflow for this compound conjugation.

Amine_Reaction_Pathway Amine Reaction Pathway AMCA_SE This compound Intermediate Reaction Intermediate AMCA_SE->Intermediate + Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Intermediate pH 8.3-9.0 Conjugate AMCA-X-NH-Protein (Stable Amide Bond) Intermediate->Conjugate NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS +

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols for AMCA-X SE Labeling of Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin-3-acetic acid, succinimidyl ester (AMCA-X SE) is a blue fluorescent probe utilized for the covalent labeling of biomolecules.[1] This amine-reactive dye is well-suited for conjugating to peptides and oligonucleotides that contain a primary aliphatic amine. The succinimidyl ester (SE) moiety of this compound reacts with primary amines at a slightly alkaline pH to form a stable amide bond.[2][3] The resulting AMCA-labeled biomolecules exhibit fluorescence in the blue region of the spectrum, making them valuable tools for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and in vitro binding assays.

AMCA is recognized for its high fluorescence quantum yield and pH-insensitivity, making it a preferred blue fluorescent dye for labeling peptides.[4] The "X" in this compound refers to a six-atom spacer that separates the fluorophore from the succinimidyl ester, which helps to minimize potential steric hindrance between the dye and the biomolecule, thereby preserving its biological activity.

Data Presentation

The photophysical properties of this compound are crucial for its application in quantitative fluorescence-based assays. The following table summarizes the key quantitative data for the AMCA fluorophore.

PropertyValueReference
Maximum Excitation Wavelength (λex)~354 nm[2]
Maximum Emission Wavelength (λem)~442 nm[2]
Molar Extinction Coefficient (ε) at 350 nm1.90 x 10⁴ cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φf)0.91 (for AMCA Acid)[6]

Mandatory Visualizations

Chemical Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Labeling and Purification

cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis A Dissolve Peptide or Oligonucleotide in Reaction Buffer C Add this compound Solution to Peptide/Oligonucleotide A->C B Dissolve this compound in Anhydrous DMSO or DMF B->C D Incubate at Room Temperature (1-2 hours or overnight) C->D E Purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) D->E F Characterize by Mass Spectrometry and UV-Vis Spectroscopy E->F

Caption: General workflow for biomolecule labeling.

Experimental Protocols

Protocol 1: Labeling of Peptides in Solution

This protocol outlines the labeling of a peptide containing a free primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) in an aqueous buffer.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light. For less reactive amines, the reaction can proceed overnight at 4°C.

  • Purification:

    • Purify the AMCA-X labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

    • Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution at ~220 nm (for the peptide backbone) and ~354 nm (for the AMCA label).

    • Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.[9][10]

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 354 nm.

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate/carbonate buffer, pH 9.0.[11]

  • Nuclease-free water

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 100-200 µM (approximately 0.1-0.2 µmoles of free primary amines in 0.8 mL).[11]

  • Prepare this compound Solution: Freshly prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.[11]

  • Labeling Reaction:

    • Add 0.2 mL of the this compound solution to the oligonucleotide solution.[11]

    • Vortex the mixture and allow it to stand at room temperature for at least 2 hours, or overnight for convenience, protected from light.[11]

  • Purification:

    • The labeled oligonucleotide can be initially purified by ethanol (B145695) precipitation to remove the bulk of the unreacted dye.[12]

    • For higher purity, use reverse-phase HPLC with a C18 column.[13][14] A common mobile phase system is a gradient of acetonitrile in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

    • Monitor the elution at 260 nm (for the oligonucleotide) and ~354 nm (for the AMCA label).

    • Collect the fractions containing the labeled oligonucleotide.

    • Remove the volatile TEAA buffer by lyophilization.

  • Characterization:

    • Verify the successful conjugation and assess the purity of the labeled oligonucleotide by mass spectrometry.[9]

    • Quantify the labeled oligonucleotide using UV-Vis spectroscopy, measuring the absorbance at 260 nm.

References

Purification of AMCA-X SE Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a widely used blue fluorescent dye for covalently labeling proteins and other biomolecules. The labeling chemistry relies on the reaction of the N-hydroxysuccinimide (NHS) ester group with primary aliphatic amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable and covalent amide bond.[1] This process is fundamental for a variety of applications, including immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization (FISH).

A critical step following the labeling reaction is the purification of the protein-dye conjugate. This process is essential to remove any unconjugated or free dye from the solution.[2][3] Failure to remove excess dye can lead to high background fluorescence and inaccurate determination of the degree of labeling, compromising the reliability of downstream assays. This document provides detailed protocols for the labeling reaction and subsequent purification, along with methods for characterizing the final conjugate.

Key Considerations Before Labeling

Successful protein labeling depends on several critical factors related to the protein sample and reaction conditions.

  • Protein Purity and Buffer Composition : The protein solution must be free of other amine-containing substances that would compete with the protein for reaction with the dye. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine. Stabilizing proteins like bovine serum albumin (BSA) or gelatin must also be removed.[1] Suitable buffers include phosphate, borate, bicarbonate, or MOPS.

  • Protein Concentration : For efficient labeling, the protein concentration should ideally be 2 mg/mL or higher.[1] Lower concentrations can be used, but this may result in lower labeling efficiency.[1]

  • Reaction pH : The reaction of the succinimidyl ester with primary amines is highly pH-dependent. A pH between 8.0 and 9.0 is optimal for this reaction.[4][5][6] A common choice is 0.1 M sodium bicarbonate at pH 8.3.[1]

  • Dye Stability : The succinimidyl ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that inactivates the dye.[4][5] To minimize hydrolysis, the this compound dye should be dissolved in a dry, high-quality anhydrous solvent like Dimethyl sulfoxide (B87167) (DMSO) immediately before use.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol is optimized for labeling Immunoglobulin G (IgG) but can be adapted for other proteins by adjusting the dye-to-protein molar ratio.

Materials

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Quenching Solution (optional): 1 M Lysine or Glycine, pH 8.0

  • Vortex mixer and microcentrifuge tubes

Procedure

  • Prepare the Protein Solution :

    • Adjust the protein concentration to 2-10 mg/mL in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, PBS).

    • Add the Reaction Buffer (1 M NaHCO₃, pH 8.3) to the protein solution at a 1:10 ratio (e.g., add 50 µL of 1 M buffer to 450 µL of protein solution) to achieve a final buffer concentration of 0.1 M.[1]

  • Prepare this compound Stock Solution :

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to create a 10 mg/mL stock solution (approximately 22.5 mM). Vortex thoroughly to ensure the dye is completely dissolved.

    • Note : This solution should be prepared fresh for each labeling reaction as the dye's activity decreases upon storage in solution.

  • Perform the Labeling Reaction :

    • Calculate the required volume of the this compound stock solution. The optimal dye-to-protein molar ratio typically falls between 2:1 and 20:1 and should be determined empirically. For IgG (MW ~150 kDa), a 10:1 to 15:1 ratio is a good starting point.[1]

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution in a dropwise manner.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction (Optional) :

    • The reaction can be stopped by adding a quenching solution, such as 1 M lysine, to consume any unreacted dye.[1] However, the subsequent purification step will effectively remove the unreacted dye, making this step optional for most applications. If desired, add the quenching solution and incubate for an additional 15-30 minutes.[7]

Protocol 2: Purification of Labeled Protein

Following the labeling reaction, the unconjugated this compound must be removed. Gel filtration is the most common and rapid method, while dialysis is a viable, albeit slower, alternative.

Method A: Gel Filtration / Desalting Chromatography

This method separates molecules based on their size. The larger, labeled protein conjugate will pass through the column quickly (eluting in the void volume), while the smaller, free dye molecules are retained by the porous resin and elute later.[8][9][10]

Materials

  • Pre-packed desalting column (e.g., Sephadex® G-25)[1][11]

  • Elution Buffer (e.g., PBS, pH 7.2-7.4)

  • Collection tubes

Procedure

  • Equilibrate the Column : Remove the column's storage buffer and equilibrate the resin by passing 3-5 column volumes of Elution Buffer through it.

  • Load the Sample : Allow the equilibration buffer to drain until it reaches the top of the resin bed. Immediately and carefully load the entire labeling reaction mixture onto the center of the resin bed. Do not disturb the resin.

  • Elute the Labeled Protein : Allow the sample to enter the resin completely. Begin elution by adding Elution Buffer to the top of the column.

  • Collect Fractions : The labeled protein will elute as the first colored band. Collect this fraction. The free dye will move down the column at a slower rate and can be discarded.

  • Concentrate the Protein (if necessary) : Gel filtration can result in sample dilution.[2] If the final protein concentration is too low, it can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).

Method B: Dialysis

Dialysis separates molecules via diffusion across a semi-permeable membrane. The large labeled protein is retained within the dialysis tubing or cassette, while the small, free dye molecules diffuse out into a larger volume of buffer.[10][12]

Materials

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG)[11]

  • Dialysis Buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker and magnetic stir plate

Procedure

  • Prepare Dialysis Membrane : Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this often involves pre-wetting).

  • Load the Sample : Transfer the labeling reaction mixture into the dialysis tubing/cassette and seal it securely, ensuring no leaks.

  • Perform Dialysis : Place the sealed sample into a large beaker containing at least 500 times the sample volume of cold (4°C) Dialysis Buffer.[13] Stir the buffer gently with a magnetic stir bar.[11]

  • Change the Buffer : Dialyze for at least 6 hours or overnight.[11] Perform at least two to three buffer changes to ensure complete removal of the free dye.[11]

  • Recover the Sample : Carefully remove the sample from the tubing/cassette. The protein is now purified and in the dialysis buffer.

Data Presentation and Quality Control

Quantitative Comparison of Purification Methods

The choice of purification method depends on the specific experimental needs, such as processing time and desired final sample concentration.

FeatureGel Filtration (Desalting Column)Dialysis
Speed Fast (minutes)[10]Slow (hours to days)[10]
Sample Dilution Moderate to high[2]Minimal, but sample volume increases slightly
Protein Recovery Generally high, but some loss can occurHigh, but some loss due to surface adsorption is possible[11]
Efficiency Excellent for removing small moleculesExcellent for removing small molecules
Scalability Easily scalable for small to medium volumesCan be used for a wide range of volumes
Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or Fluorophore-to-Protein (F/P) ratio, is the average number of dye molecules conjugated to each protein molecule. It can be determined using a spectrophotometer by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for AMCA (~348 nm).[7]

Procedure

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~348 nm (A₃₄₈).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₃₄₈ × CF)] / ε_protein

    • A₂₈₀ and A₃₄₈ are the measured absorbances.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • CF is the correction factor for the dye's absorbance at 280 nm (for AMCA, CF ≈ 0.19).

  • Calculate the DOL using the following formula:

    DOL = A₃₄₈ / (ε_dye × Protein Concentration (M))

    • ε_dye is the molar extinction coefficient of AMCA at ~348 nm (ε ≈ 19,000 M⁻¹cm⁻¹).

Protein TypeRecommended DOL
Antibodies (e.g., IgG)2 - 6
Other Proteins1 - 4 (Empirically determined)

Note : An excessively high DOL can lead to fluorescence quenching and may affect the protein's biological activity. Conversely, a very low DOL may result in insufficient signal for detection.

Visualizations

G cluster_reactants Reactants cluster_products Products Prot Protein (-NH₂ group) Conj AMCA-Protein Conjugate (Stable Amide Bond) Prot->Conj pH 8.0 - 9.0 AMCA This compound (Succinimidyl Ester) AMCA->Conj NHS NHS by-product

Caption: Reaction of this compound with a protein's primary amine.

G P1 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) P3 3. Labeling Reaction (1 hr, Room Temp, Dark) P1->P3 P2 2. Prepare this compound (Fresh in Anhydrous DMSO) P2->P3 P4 4. Purification (Remove free dye) P3->P4 P5 5. Characterization (Calculate DOL) P4->P5 P6 Purified AMCA-Labeled Protein P5->P6

Caption: Workflow for labeling and purifying this compound proteins.

G cluster_column Gel Filtration Column start Reaction Mixture Applied to Column L1 start->L1 S1 start->S1 end_large Large Molecules Elute First (Labeled Protein) L1->end_large Excluded from pores, fast path L2 end_small Small Molecules Elute Later (Free Dye) S1->end_small Enter pores, slow path S2 S3 R1 R1 R2 R2 R3 R3 R4 R4 R5 R5 R6 R6 R7 R7 R8 R8 R9 R9 R10 R10 R11 R11 R12 R12

Caption: Principle of separation by gel filtration chromatography.

References

Utilizing AMCA-X SE for Multicolor Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules for visualization in fluorescence microscopy.[1][2][3][4] Its succinimidyl ester (SE) functional group readily reacts with primary amines on target molecules to form stable amide bonds.[1][2] With an excitation maximum around 353 nm and an emission maximum around 442 nm, this compound is compatible with standard ultraviolet (UV) excitation sources and is a valuable tool for multicolor imaging applications due to its minimal spectral overlap with commonly used green, red, and far-red fluorophores.[1][3][5] This document provides detailed application notes and protocols for the effective use of this compound in multicolor fluorescence microscopy.

Photophysical Properties of this compound and Comparable Blue Fluorophores

The selection of a fluorophore is a critical step in designing a robust fluorescence microscopy experiment. The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the key photophysical properties of this compound and other commonly used blue fluorescent dyes to aid in experimental design.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~353[3][4]~442[3][4]~19,000[6]~0.3 - 0.5 (for AMCA)
Alexa Fluor™ 350 ~346[4][7]~442[4][7]~19,000[4][8]0.24[9]
DAPI ~358~461~27,000[2][3][10]0.58 - 0.92 (bound to DNA)[3][10][11]
Pacific Blue™ ~401[1][12]~452[1][12]~46,000[1]0.20 - 0.78[1][13]

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound

This protocol describes the general procedure for labeling antibodies with this compound. The optimal molar ratio of dye to protein may need to be determined empirically for each specific antibody and application, but a starting point of a 10-20 fold molar excess of dye is recommended.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS or borate (B1201080) buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

  • Storage buffer (e.g., PBS with a protein stabilizer like BSA and a preservative like sodium azide)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[2]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a desalting column or size-exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.

  • Determination of Degree of Labeling (Optional):

    • The degree of labeling (DOL), or the average number of dye molecules per antibody, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and ~350 nm (for AMCA).

  • Storage:

    • Store the purified, labeled antibody in a suitable storage buffer at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage Antibody_in_Buffer Prepare Antibody in Amine-Free Buffer Mix Mix Antibody and This compound Antibody_in_Buffer->Mix Dye_Solution Prepare this compound in DMSO Dye_Solution->Mix Incubate Incubate at RT (1 hour, dark) Mix->Incubate Purify Purify Labeled Antibody (e.g., Desalting Column) Incubate->Purify Store Store Labeled Antibody (4°C or -20°C, dark) Purify->Store

Caption: Use of an this compound-labeled antibody to detect a cell surface receptor.

Conclusion

This compound is a versatile and reliable blue fluorescent dye for labeling biomolecules in multicolor fluorescence microscopy. By carefully selecting compatible fluorophores, using appropriate controls, and following optimized labeling and staining protocols, researchers can effectively utilize this compound to gain valuable insights into complex biological systems. Its minimal spectral overlap with longer wavelength dyes makes it an indispensable tool for high-content, multiplexed imaging studies.

References

AMCA-X SE as a Donor Fluorophore for FRET: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) has emerged as a powerful and indispensable technique in biological research and drug discovery, enabling the study of molecular interactions, conformational changes, and enzyme activities with high spatial and temporal resolution. The choice of the donor and acceptor fluorophore pair is critical for the success of any FRET experiment. AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue-emitting fluorophore that serves as an excellent donor in FRET-based assays due to its favorable photophysical properties, including a significant spectral overlap with a variety of acceptor fluorophores. This document provides detailed application notes and protocols for the effective use of this compound as a FRET donor.

Photophysical Properties of this compound

This compound is a derivative of aminomethylcoumarin acetate (B1210297) (AMCA) that contains a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the succinimidyl ester (SE) reactive group. This spacer minimizes quenching that can occur upon conjugation to a biomolecule. The succinimidyl ester group reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex)~345 - 354 nm
Emission Maximum (λem)~442 - 450 nm
Molar Extinction Coefficient (ε)~19,000 cm⁻¹M⁻¹
Reactive GroupSuccinimidyl Ester (SE)

Suitable FRET Acceptors for this compound

The selection of an appropriate acceptor fluorophore is paramount for a successful FRET experiment. The emission spectrum of the donor (this compound) must overlap significantly with the excitation spectrum of the acceptor. For this compound, suitable acceptors are typically green or yellow-emitting fluorophores. The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a critical parameter for each donor-acceptor pair.

Table 2: Potential FRET Acceptor Fluorophores for this compound and their Theoretical Förster Radii (R₀)

Acceptor FluorophoreExcitation Max (nm)Emission Max (nm)Theoretical R₀ (Å)
Fluorescein (FITC)~495~52540 - 50
Rhodamine~550~57345 - 60
Cyanine Dyes (e.g., Cy3)~550~57050 - 60
Alexa Fluor™ 488~495~51945 - 55
Alexa Fluor™ 546~556~57350 - 60

Note: The exact R₀ value can vary depending on the specific labeling chemistry, buffer conditions, and the orientation of the fluorophores.

Experimental Protocols

Protein Labeling with this compound for FRET

This protocol provides a general procedure for labeling a protein with this compound. The optimal labeling conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with a carrier protein like BSA)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1 and should be determined experimentally.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein (typically the first colored band to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 347 nm (A₃₄₇).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. A correction factor for the dye's absorbance at 280 nm may be necessary.

    • The DOL is the molar ratio of the dye to the protein. For most FRET applications, a DOL of 1-3 is desirable.

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Solution Protein Solution Mixing Mixing Protein Solution->Mixing Add This compound Stock This compound Stock This compound Stock->Mixing Add Incubation Incubation Mixing->Incubation 1-2 hours, RT Size-Exclusion Chromatography Size-Exclusion Chromatography Incubation->Size-Exclusion Chromatography Load DOL Calculation DOL Calculation Size-Exclusion Chromatography->DOL Calculation Collect Fractions Storage Storage DOL Calculation->Storage

Caption: Experimental workflow for protein labeling with this compound.

FRET Assay for Protein-Protein Interaction

This protocol outlines a general procedure for a steady-state FRET assay to study the interaction between two proteins, one labeled with this compound (donor) and the other with a suitable acceptor.

Materials:

  • Donor-labeled protein (Protein-AMCA-X)

  • Acceptor-labeled protein (Protein-Acceptor)

  • Assay Buffer (optimized for the protein interaction)

  • Fluorometer or microplate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.

Procedure:

  • Prepare Protein Solutions: Prepare stock solutions of the donor- and acceptor-labeled proteins in the assay buffer. Determine their concentrations accurately.

  • Assay Setup:

    • In a microplate or cuvette, add a fixed concentration of the donor-labeled protein.

    • Add increasing concentrations of the acceptor-labeled protein to different wells/cuvettes.

    • Include control samples: donor only, acceptor only, and buffer only.

  • Incubation: Incubate the samples for a sufficient time to allow the protein-protein interaction to reach equilibrium. The incubation time and temperature should be optimized for the specific interaction being studied.

  • Fluorescence Measurement:

    • Excite the samples at the excitation maximum of this compound (~350 nm).

    • Measure the fluorescence emission intensity at the emission maximum of this compound (~445 nm) and the emission maximum of the acceptor fluorophore.

  • Data Analysis:

    • Correct for background fluorescence using the buffer-only control.

    • Correct for spectral bleed-through (crosstalk) from the donor emission into the acceptor channel using the donor-only sample.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Alternatively, analyze the sensitized emission of the acceptor.

    • Plot the FRET efficiency or the change in acceptor emission as a function of the acceptor concentration to determine the binding affinity (Kd).

G Start Start Prepare Reagents Prepare Donor & Acceptor Labeled Proteins Start->Prepare Reagents Assay Setup Mix Donor with Varying Acceptor Conc. Prepare Reagents->Assay Setup Incubate Allow for Binding (Equilibrium) Assay Setup->Incubate Measure Fluorescence Excite at Donor λex Measure Donor & Acceptor Emission Incubate->Measure Fluorescence Data Analysis Correct for Background & Crosstalk Calculate FRET Efficiency Measure Fluorescence->Data Analysis Determine Binding Affinity Plot FRET vs. [Acceptor] Determine Kd Data Analysis->Determine Binding Affinity End End Determine Binding Affinity->End G cluster_intact Intact FRET Substrate cluster_cleaved Cleaved Substrate AMCA-X_intact This compound (Donor) Peptide_intact Peptide Substrate AMCA-X_intact->Peptide_intact FRET_occurs FRET Occurs (Low Donor Fluorescence) AMCA-X_intact->FRET_occurs Acceptor_intact Acceptor/Quencher Peptide_intact->Acceptor_intact Protease Protease Peptide_intact->Protease Cleavage AMCA-X_cleaved This compound (Donor) Peptide_frag1 Fragment 1 AMCA-X_cleaved->Peptide_frag1 No_FRET FRET Disrupted (High Donor Fluorescence) AMCA-X_cleaved->No_FRET Peptide_frag2 Fragment 2 Acceptor_cleaved Acceptor/Quencher Peptide_frag2->Acceptor_cleaved G cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR-AMCA-X No_FRET_inactive No FRET GPCR_inactive->No_FRET_inactive GPCR_active GPCR-AMCA-X GPCR_inactive->GPCR_active Conformational Change Gprotein_inactive G-Protein (αβγ) (with Acceptor) Ligand Ligand Ligand->GPCR_inactive Binding Gprotein_active G-Protein (αβγ) (with Acceptor) GPCR_active->Gprotein_active Interaction FRET_active FRET Occurs Gprotein_active->FRET_active

Application Notes and Protocols for AMCA-X SE in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique for visualizing specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye that serves as an effective label for oligonucleotide probes in FISH applications. Its succinimidyl ester functional group allows for covalent labeling of amine-modified oligonucleotides. The "X" spacer, a seven-atom aminohexanoyl spacer, separates the fluorophore from the oligonucleotide, which can reduce quenching and improve hybridization efficiency.[1] This document provides detailed application notes and protocols for the use of this compound in FISH.

Quantitative Data

The photophysical properties of a fluorophore are crucial for its performance in fluorescence microscopy applications. Below is a summary of the key quantitative data for this compound.

PropertyValueReference
Excitation Maximum (λex)~353 nm[2]
Emission Maximum (λem)~442 nm[2]
Molar Extinction Coefficient (ε)~19,000 cm⁻¹M⁻¹[1]
Reported Quantum Yield (Φ) of AMCA~0.5 - 0.7
PhotostabilityGood[3]

Note: The quantum yield and photostability can be influenced by the local environment and conjugation to the oligonucleotide. It is recommended to empirically determine these values for specific experimental conditions if high quantitative accuracy is required.

Experimental Protocols

I. Labeling of Amino-Modified Oligonucleotides with this compound

This protocol describes the covalent attachment of this compound to an amino-modified oligonucleotide probe.

Materials:

  • Amino-modified oligonucleotide (e.g., with a 5' or 3' amine linker)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Nuclease-free water

  • Ethanol (B145695) (absolute and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Purification system (e.g., HPLC with a C18 column)

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mg/mL. To ensure the amine group is reactive, it is crucial to remove any residual ammonium (B1175870) salts from the oligonucleotide synthesis. This can be achieved by ethanol precipitation or desalting columns.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Protect the solution from light.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with 0.1 M Sodium Bicarbonate buffer to a final oligonucleotide concentration of 0.5-1.0 mg/mL.

    • Add a 10-20 fold molar excess of the this compound stock solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.

    • Mix thoroughly by vortexing and incubate the reaction for 2-4 hours at room temperature, protected from light. For convenience, the reaction can also be performed overnight at 4°C.[4]

  • Purification of the Labeled Probe:

    • Ethanol Precipitation (Initial Cleanup):

      • To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol.

      • Incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.

      • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

      • Carefully decant the supernatant, which contains the majority of the unreacted dye.

      • Wash the pellet with 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in nuclease-free water.

    • High-Performance Liquid Chromatography (HPLC) Purification (Recommended):

      • For optimal purity and to separate fully labeled probes from unlabeled and partially labeled probes, purification by reverse-phase HPLC is recommended.

      • Use a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

      • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~353 nm (for AMCA-X).

      • Collect the fractions that show absorbance at both wavelengths, corresponding to the labeled probe.

      • Lyophilize the purified fractions.

  • Quantification and Storage:

    • Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer).

    • Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm.

    • The degree of labeling can be estimated by measuring the absorbance at ~353 nm and using the molar extinction coefficient of AMCA-X.

    • Store the labeled probe at -20°C, protected from light.

II. Fluorescence In Situ Hybridization (FISH) Protocol for Centromere Enumeration

This protocol provides a general guideline for using an this compound labeled probe for the enumeration of centromeres in interphase cells. This is a common application in cytogenetics to detect aneuploidy.

Materials:

  • This compound labeled centromeric probe

  • Microscope slides with fixed cells (e.g., methanol:acetic acid fixed)

  • Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)

  • Wash buffers (e.g., 0.4x SSC with 0.3% NP-40, 2x SSC with 0.1% NP-40)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Coverslips

  • Humidified chamber

  • Water bath or slide warmer

Procedure:

  • Probe Preparation:

    • Dilute the this compound labeled centromeric probe in the hybridization buffer to a final concentration of 1-10 ng/µL. The optimal concentration should be determined empirically.

    • Denature the probe mixture by heating at 75-80°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.

  • Slide Preparation and Denaturation:

    • Age the slides with fixed cells by baking at 65°C for 1-2 hours.

    • Immerse the slides in a denaturing solution (e.g., 70% formamide in 2x SSC) at 72°C for 2-5 minutes.

    • Dehydrate the slides through a series of ice-cold ethanol washes (70%, 85%, and 100%) for 2 minutes each.

    • Air dry the slides.

  • Hybridization:

    • Apply 10-20 µL of the denatured probe mixture to the denatured area on the slide.

    • Cover with a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with rubber cement.

    • Incubate the slides in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in 0.4x SSC with 0.3% NP-40 at 72°C for 2 minutes to remove non-specifically bound probes.

    • Wash the slides in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.

  • Counterstaining and Mounting:

    • Apply a drop of antifade mounting medium containing DAPI to the slide.

    • Mount with a clean coverslip.

  • Visualization:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (UV excitation) and AMCA (UV/violet excitation).

    • The this compound labeled centromeric probes will appear as distinct blue fluorescent spots within the DAPI-stained nuclei. The number of spots per nucleus corresponds to the copy number of the targeted chromosome.

Visualizations

Oligo_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Oligo Amino-Modified Oligonucleotide Mix Combine Oligo, Buffer, and Dye Oligo->Mix Dye This compound DMSO Anhydrous DMSO Dye->DMSO DMSO->Mix Buffer Bicarbonate Buffer (pH 8.5-9.0) Buffer->Mix Incubate Incubate 2-4h at RT (or overnight at 4°C) Mix->Incubate Molar Excess of Dye Precipitate Ethanol Precipitation Incubate->Precipitate HPLC Reverse-Phase HPLC Precipitate->HPLC Optional but Recommended Labeled_Oligo AMCA-X Labeled Oligonucleotide Probe Precipitate->Labeled_Oligo HPLC->Labeled_Oligo FISH_Workflow cluster_prep Probe & Slide Preparation cluster_hyb Hybridization cluster_wash Washing & Staining cluster_vis Visualization Probe_Prep Prepare & Denature AMCA-X Labeled Probe Hybridize Apply Probe to Slide & Incubate Overnight Probe_Prep->Hybridize Slide_Prep Prepare & Denature Cellular DNA on Slide Slide_Prep->Hybridize Wash Post-Hybridization Washes to Remove Unbound Probe Hybridize->Wash Counterstain Counterstain with DAPI Wash->Counterstain Visualize Fluorescence Microscopy (AMCA & DAPI filters) Counterstain->Visualize Analysis Enumerate Centromeric Signals Visualize->Analysis Centromere_Enumeration cluster_normal Normal Diploid Cell cluster_aneuploid Aneuploid Cell (Trisomy) Normal_Cell Aneuploid_Cell Normal_Signal1 Normal_Signal2 Aneuploid_Signal1 Aneuploid_Signal2 Aneuploid_Signal3

References

Application Notes: AMCA-X SE Staining for Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (B1210297) (AMCA) is a blue fluorescent dye widely utilized in immunofluorescence applications. Its succinimidyl ester (SE) derivative, AMCA-X SE, is an amine-reactive compound designed for the covalent labeling of proteins. The "X" in this compound typically denotes a spacer arm which enhances the reactivity of the succinimidyl ester and reduces the potential for steric hindrance upon conjugation. This application note provides a detailed protocol for conjugating this compound to a primary antibody and subsequently using the conjugate for the fluorescent staining of intracellular targets in fixed cells. AMCA is valued for its brightness, photostability, and its excitation and emission spectra which are well-separated from commonly used green and red fluorophores, making it an excellent choice for multicolor imaging.[1]

Spectral Properties

Proper filter selection is crucial for optimal imaging of AMCA.

PropertyWavelength (nm)
Maximum Excitation (λex)~346-350 nm
Maximum Emission (λem)~440-450 nm

Experimental Protocols

This section is divided into two main parts: the conjugation of this compound to a primary antibody and the subsequent immunofluorescence staining protocol for fixed cells.

Part 1: Conjugation of Primary Antibody with this compound

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on an IgG antibody.

Materials Required:

  • Primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • AMCA-X Succinimidyl Ester (SE)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Conjugation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC prep_ab Antibody Preparation (Buffer Exchange into PBS) reaction Combine Antibody and this compound (Incubate 1-2h at RT, protected from light) prep_ab->reaction prep_dye Prepare 10 mM this compound in anhydrous DMSO prep_dye->reaction quench Quench Reaction (Add Tris-HCl) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify qc Determine Degree of Labeling (DOL) purify->qc

Caption: Workflow for this compound antibody conjugation.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains Tris, glycine, or BSA, the antibody must be purified by dialysis against PBS or by using an antibody clean-up kit.[3]

    • Adjust the antibody concentration to 2-10 mg/mL in PBS for optimal labeling.[2][3]

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[3] This solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 using the Conjugation Buffer.[2]

    • Slowly add the this compound stock solution to the antibody solution while gently vortexing. A 10- to 20-fold molar excess of the dye to the antibody is a good starting point for optimization.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Quenching the Reaction:

    • (Optional but recommended) Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted dye.[2]

  • Purification of the Conjugated Antibody:

    • Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[3]

    • Collect the fractions containing the fluorescently labeled antibody, which will typically elute first.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~350 nm (for AMCA). An optimal DOL is typically between 2 and 10.[1]

    • Store the conjugated antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like 50% glycerol) for long-term storage, protected from light.

Quantitative Parameters for Antibody Conjugation

ParameterRecommended Value/RangeRationale
Antibody Concentration2-10 mg/mLHigher concentrations improve reaction kinetics and labeling efficiency.[2][3]
Reaction Buffer pH8.0 - 8.5Optimal for the reaction between NHS esters and primary amines.[2]
Molar Ratio (Dye:Antibody)10:1 to 20:1Should be empirically optimized. A higher ratio can lead to over-labeling and potential loss of antibody function.[1]
Reaction Time1-2 hours at Room TemperatureProvides a balance between reaction completion and antibody stability.[4]
Optimal Degree of Labeling (DOL)2 - 10A balance between sufficient signal and maintaining antibody function.[1]
Part 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the procedure for staining intracellular targets in adherent cells grown on coverslips using the this compound conjugated primary antibody.

Materials Required:

  • Cells cultured on sterile glass coverslips

  • This compound conjugated primary antibody (from Part 1)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[4]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: PBS

  • Antifade mounting medium

  • Microscope slides

Staining Workflow

cluster_prep Cell Preparation cluster_stain Staining cluster_final Imaging cell_prep Culture cells on coverslips fix Fix with 4% PFA (15 min) cell_prep->fix wash1 Wash 3x with PBS fix->wash1 perm Permeabilize with Triton X-100 (10 min) wash1->perm wash2 Wash 3x with PBS perm->wash2 block Block with BSA (30-60 min) wash2->block stain_ab Incubate with AMCA-conjugated primary antibody (1-2h RT or O/N 4°C) block->stain_ab wash3 Wash 3x with PBS stain_ab->wash3 mount Mount coverslip with antifade medium wash3->mount image Image with fluorescence microscope (UV excitation) mount->image

Caption: Workflow for fixed-cell immunofluorescence staining.

Procedure:

  • Cell Preparation and Fixation:

    • Rinse coverslips with cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the coverslips with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to intracellular targets.[1]

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the coverslips with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[4]

  • Primary Antibody Incubation:

    • Dilute the this compound conjugated primary antibody in Blocking Buffer to its predetermined optimal concentration (typically 1-10 µg/mL, but should be titrated).

    • Incubate the coverslips with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[1]

  • Washing:

    • Wash the coverslips three times with PBS for 5-10 minutes each, protected from light.

  • Mounting and Imaging:

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Image the slides using a fluorescence microscope equipped with a suitable filter set for AMCA (e.g., DAPI filter set with ~350 nm excitation and ~450 nm emission).[4]

Quantitative Parameters for Staining Protocol

StepReagentConcentration / TimePurpose
FixationParaformaldehyde (PFA)4% in PBS, 15 minCross-links proteins to preserve cell morphology.[1]
PermeabilizationTriton X-1000.1-0.5% in PBS, 10 minPermeabilizes cell membranes for intracellular antibody access.[4]
BlockingBovine Serum Albumin (BSA)1-5% in PBS, 30-60 minReduces non-specific antibody binding.[4]
Primary AntibodyThis compound Conjugate1-10 µg/mL (Titrate)Binds specifically to the target antigen.
IncubationPrimary Antibody1-2h at RT or O/N at 4°CAllows for sufficient antibody-antigen binding.[1]

Application Example: Visualizing the MAPK/ERK Signaling Pathway

AMCA-conjugated antibodies can be used to detect key proteins in signaling cascades. For instance, an antibody specific to the phosphorylated form of ERK (p-ERK) can visualize the activation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.[5][6]

MAPK/ERK Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression

Caption: Simplified MAPK/ERK signaling cascade.

To visualize this pathway's activation, cells can be stimulated with a growth factor (e.g., EGF), then fixed and stained with an this compound conjugated anti-p-ERK antibody following the protocol above.

Troubleshooting

ProblemPossible CauseRecommended Solution
No or Weak Signal Antibody concentration too low. Titrate the primary antibody to find the optimal concentration.
Inefficient conjugation (low DOL). Optimize the dye:antibody molar ratio during the conjugation step. Increase the ratio if the DOL is too low.
Target antigen is not abundant. Use a brighter fluorophore if possible or employ signal amplification techniques.
Photobleaching. Minimize light exposure. Use an antifade mounting medium.[7]
High Background Antibody concentration too high. Reduce the concentration of the primary antibody.
Inadequate blocking. Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host if using indirect immunofluorescence).
Insufficient washing. Increase the number and/or duration of wash steps.
Cellular autofluorescence. Cellular autofluorescence is often high in the blue channel.[8] Include an unstained control to assess the level of autofluorescence.
Non-specific Staining Over-labeling of antibody (high DOL). Reduce the dye:antibody molar ratio during conjugation. Over-labeling can cause aggregation and non-specific binding.[2]
Antibody cross-reactivity. Ensure the primary antibody is specific for the target antigen. Run a negative control (e.g., isotype control).

References

AMCA-X SE: A Detailed Guide for Tracking Protein Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules.[1][2] Its utility in tracking protein localization stems from its bright fluorescence, high photostability, and a reactive succinimidyl ester group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of proteins.[1] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can reduce the likelihood of quenching that may occur upon conjugation.

The blue fluorescence of this compound, with an excitation maximum around 354 nm and an emission maximum around 442 nm, makes it an ideal candidate for multicolor imaging experiments, as its spectral properties have minimal overlap with commonly used green and red fluorophores.[1] This allows for the simultaneous visualization of multiple cellular components, providing a more comprehensive understanding of protein co-localization and interaction.

A key application of this compound is in the study of protein translocation, a fundamental process in many cellular signaling pathways. Upon receiving a specific stimulus, many proteins move from one subcellular compartment to another to carry out their function. By labeling a protein of interest with this compound, researchers can visualize and quantify its movement in real-time or in fixed cells, providing critical insights into the dynamics of cellular signaling.

Quantitative Data

A summary of the key photophysical and chemical properties of this compound is presented below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~354 nm[1]
Emission Maximum (λem) ~442 nm[1]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φf) 0.91[4]
Photostability High resistance to photobleaching[3][5][6][7][8]
Reactive Group Succinimidyl Ester (SE)[1]
Reacts With Primary amines (e.g., lysine residues)[1]
Molecular Weight 443.45 g/mol

Signaling Pathway Example: Protein Kinase C (PKC) Translocation

A classic example of stimulus-induced protein translocation is the activation of Protein Kinase C (PKC). In its inactive state, conventional PKC isoforms (e.g., PKCα, β, γ) reside in the cytoplasm.[9][10] Upon stimulation by agonists that activate the phospholipase C (PLC) pathway, diacylglycerol (DAG) is produced and intracellular calcium levels rise.[9][10] These second messengers trigger the translocation of PKC to the plasma membrane, where it becomes active and phosphorylates its downstream targets.[9][11] Phorbol (B1677699) esters, such as TPA (12-O-tetradecanoylphorbol-13-acetate), are potent tumor promoters that mimic DAG and can directly induce PKC translocation and activation.[12][13][14][15]

PKC_Translocation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist / Phorbol Ester (TPA) Receptor GPCR / Receptor Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Produces Inactive_PKC Inactive PKC DAG->Inactive_PKC Binds Active_PKC Active PKC Downstream Downstream Targets Active_PKC->Downstream Phosphorylates Inactive_PKC->Active_PKC Translocates & Activates Protein_Labeling_Workflow Start Start Protein_Prep Prepare Protein Solution (2-10 mg/mL in pH 8.3-9.0 buffer) Start->Protein_Prep Dye_Prep Prepare this compound Stock (10 mg/mL in DMSO) Start->Dye_Prep Labeling Mix Protein and Dye (Incubate 1 hr at RT, in dark) Protein_Prep->Labeling Dye_Prep->Labeling Purification Purify Labeled Protein (Size-Exclusion Chromatography) Labeling->Purification Analysis Analyze Degree of Labeling (Spectrophotometry) Purification->Analysis Storage Store Labeled Protein (4°C or -20°C, in dark) Analysis->Storage End End Storage->End Cell_Imaging_Workflow Start Start Cell_Culture Culture Cells on Coverslips Start->Cell_Culture Stimulation Stimulate with Agonist (e.g., TPA) Cell_Culture->Stimulation Fix_Perm Fix and Permeabilize Cells Stimulation->Fix_Perm Immunostaining Immunostain for Target Protein (e.g., PKC) Fix_Perm->Immunostaining AMCA_Staining Stain with this compound Immunostaining->AMCA_Staining Imaging Fluorescence Microscopy Imaging AMCA_Staining->Imaging Analysis Analyze Protein Localization Imaging->Analysis End End Analysis->End

References

Illuminating Protein Interactions: A Guide to Using AMCA-X, SE for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and biological processes, the interactions between proteins are fundamental. Understanding the dynamics of these interactions is paramount for deciphering disease mechanisms and developing novel therapeutics. This document provides a comprehensive guide to utilizing AMCA-X, Succinimidyl Ester (SE), a blue fluorescent probe, for the quantitative study of protein-protein interactions.

Introduction to AMCA-X, SE

AMCA-X, SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is an amine-reactive fluorescent dye that serves as an invaluable tool for labeling proteins.[1][2][3] Its succinimidyl ester moiety readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.[4][5] The "X" spacer, a seven-atom aminohexanoyl linker, separates the fluorophore from the reactive group, which helps to minimize potential quenching of the fluorescence upon conjugation to a biomolecule.[4][6]

The key feature of AMCA-X, SE is its distinct blue fluorescence, with an excitation maximum around 353 nm and an emission maximum at approximately 442 nm.[1][6] This property makes it an excellent candidate for various fluorescence-based assays, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), which are powerful techniques for quantifying protein-protein interactions in solution.[7][8]

Principle of Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a technique that measures the change in the rotational motion of a fluorescent molecule upon binding to another, larger molecule.[8][9] When a small, fluorescently labeled molecule (like a protein labeled with AMCA-X) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this labeled molecule binds to a larger protein partner, the resulting complex tumbles much more slowly. This reduced rate of rotation results in a higher degree of polarization of the emitted light. By titrating a constant concentration of the AMCA-X labeled protein with increasing concentrations of its unlabeled binding partner, one can generate a binding curve from which the equilibrium dissociation constant (Kd), a measure of binding affinity, can be determined.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for AMCA-X, SE and its application in protein labeling and interaction studies.

ParameterValueReference
Chemical Formula C₂₂H₂₅N₃O₇[1]
Molecular Weight 443.45 g/mol [1]
Excitation Maximum (λex) ~353 nm[1][6]
Emission Maximum (λem) ~442 nm[1][6]
Molar Extinction Coefficient (ε) at λmax ~19,000 M⁻¹cm⁻¹
Reactive Group N-hydroxysuccinimide (NHS) ester[4]
Target Functional Group Primary amines (-NH₂)[5]
ParameterRecommended RangeReference
Dye:Protein Molar Ratio for Labeling 2:1 to 20:1[4]
Recommended Degree of Labeling (DOL) 2-6 moles of dye per mole of protein[4]
Protein Concentration for Labeling 2-10 mg/mL[4]
Reaction pH 8.3 (Sodium Bicarbonate Buffer)[5]

Experimental Protocols

Protocol 1: Labeling of Protein with AMCA-X, SE

This protocol outlines the steps for covalently labeling a protein with AMCA-X, SE.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • AMCA-X, SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., desalting column)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.

  • Preparation of AMCA-X, SE Stock Solution:

    • Allow the vial of AMCA-X, SE to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of AMCA-X, SE in anhydrous DMSO.[4] This corresponds to a concentration of approximately 22.5 mM.[4] This solution should be prepared fresh for each labeling reaction.[4]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer at a 1:10 (v/v) ratio.

    • Calculate the required volume of the AMCA-X, SE stock solution to achieve the desired dye:protein molar ratio (typically between 2:1 and 20:1).[4]

    • Slowly add the calculated volume of the AMCA-X, SE stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The blue color of the AMCA-X dye will be visible.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 353 nm (A₃₅₃).

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A₃₅₃ × CF)] / ε_protein

        • Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.2 for AMCA).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL using the following formula:

      • DOL = A₃₅₃ / (ε_dye × Protein Concentration (M))

        • Where ε_dye is the molar extinction coefficient of AMCA-X at 353 nm (~19,000 M⁻¹cm⁻¹).

    • An optimal DOL is typically between 2 and 6.[4]

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Quantitative Analysis of Protein-Protein Interaction using Fluorescence Polarization

This protocol describes how to perform a fluorescence polarization assay to determine the dissociation constant (Kd) of a protein-protein interaction.

Materials:

  • AMCA-X labeled protein ("tracer")

  • Unlabeled binding partner ("ligand")

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-binding 96- or 384-well plates

Procedure:

  • Assay Setup:

    • Prepare a dilution series of the unlabeled ligand in the Assay Buffer. The concentrations should span a range from well below to well above the expected Kd.

    • Prepare a solution of the AMCA-X labeled tracer at a constant, low concentration (typically in the low nanomolar range) in the Assay Buffer. The concentration should be significantly lower than the expected Kd.

  • Binding Reaction:

    • In the wells of the microplate, add a fixed volume of the tracer solution.

    • Add an equal volume of each concentration of the ligand dilution series to the respective wells.

    • Include control wells containing only the tracer (for minimum polarization) and wells with buffer only (for background).

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes).

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader. The instrument should be set to the appropriate excitation (~353 nm) and emission (~442 nm) wavelengths for AMCA-X.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Plot the measured fluorescence polarization (in milli-polarization units, mP) as a function of the ligand concentration.

    • Fit the data to a one-site binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism):

      • Y = B_min + (B_max - B_min) * X / (Kd + X)

        • Where Y is the fluorescence polarization, X is the ligand concentration, B_min is the minimum polarization (tracer only), and B_max is the maximum polarization at saturation.

    • The value of Kd obtained from the curve fit represents the dissociation constant of the protein-protein interaction.

Visualizations

AMCA-X, SE Labeling Workflow Protein Protein of Interest (in amine-free buffer) Reaction Labeling Reaction (pH 8.3, 1 hr, RT) Protein->Reaction AMCA_SE AMCA-X, SE (dissolved in DMSO) AMCA_SE->Reaction Purification Purification (Desalting Column) Reaction->Purification DOL Determine DOL (Spectrophotometry) Purification->DOL Labeled_Protein AMCA-X Labeled Protein DOL->Labeled_Protein Fluorescence Polarization Assay Principle cluster_0 Unbound State cluster_1 Bound State Tracer_Free AMCA-X Labeled Protein (Fast Tumbling) Depolarized_Light_Out1 Depolarized Light (Low Polarization) Tracer_Free->Depolarized_Light_Out1 Complex Protein Complex (Slow Tumbling) Tracer_Free->Complex Binding Polarized_Light_In1 Polarized Light Polarized_Light_In1->Tracer_Free Polarized_Light_Out2 Polarized Light (High Polarization) Complex->Polarized_Light_Out2 Polarized_Light_In2 Polarized Light Polarized_Light_In2->Complex Unlabeled_Protein Unlabeled Binding Partner Unlabeled_Protein->Complex Example Signaling Pathway Interaction Study Receptor Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 (AMCA-X Labeled) Receptor->GRB2 Binding Studied by FP Ligand Ligand (e.g., EGF) Ligand->Receptor SOS SOS (Unlabeled) GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

References

Live-Cell Imaging with AMCA-X SE Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The choice of fluorescent probe is critical for successful live-cell imaging experiments, requiring a dye that is bright, photostable, and minimally cytotoxic. AMCA-X Succinimidyl Ester (SE) is a blue-emitting fluorescent dye that serves as an excellent tool for labeling proteins and other biomolecules for live-cell imaging applications. This amine-reactive dye covalently binds to primary amines on target molecules, forming stable conjugates that can be visualized by fluorescence microscopy.

This document provides detailed application notes and protocols for the use of AMCA-X SE conjugates in live-cell imaging. It includes information on the dye's properties, detailed protocols for protein conjugation and live-cell labeling, and examples of its application in studying cellular signaling and protein trafficking.

Data Presentation

A summary of the key photophysical properties of the AMCA fluorophore is presented in the table below. These properties are essential for designing fluorescence microscopy experiments and selecting appropriate filter sets.

PropertyValue
Excitation Maximum (λex) ~345-350 nm
Emission Maximum (λem) ~442-450 nm
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.91

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the general procedure for conjugating this compound to a protein of interest. The molar ratio of dye to protein may need to be optimized for each specific protein to achieve the desired degree of labeling.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess of dye to protein (a 10-20 fold molar excess is a good starting point).

    • Slowly add the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purify Conjugate: Separate the this compound-protein conjugate from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the fluorescently labeled protein.

  • Determine Degree of Labeling (Optional): The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~350 nm (for AMCA).

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Protocol 2: Live-Cell Imaging of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells with an this compound-conjugated antibody for subsequent fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-conjugated antibody

  • Live-Cell Imaging Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or phenol (B47542) red-free cell culture medium)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-80%) on a glass-bottom dish or coverslip suitable for live-cell imaging.

    • On the day of the experiment, aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Labeling:

    • Dilute the this compound-conjugated antibody to the desired working concentration (typically 1-10 µg/mL) in pre-warmed Live-Cell Imaging Buffer. The optimal concentration should be determined empirically.

    • Add the diluted antibody solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator, protected from light.

  • Washing:

    • Gently aspirate the antibody solution.

    • Wash the cells three times with pre-warmed Live-Cell Imaging Buffer to remove unbound antibody.

  • Imaging:

    • Add fresh, pre-warmed Live-Cell Imaging Buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with a filter set appropriate for AMCA (e.g., excitation ~350 nm, emission ~450 nm).

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging conjugation Conjugate this compound to Antibody incubation Incubate with AMCA-Ab Conjugate conjugation->incubation cell_culture Culture Cells on Imaging Dish wash1 Wash Cells (PBS) cell_culture->wash1 wash1->incubation wash2 Wash Cells (Imaging Buffer) incubation->wash2 imaging Live-Cell Fluorescence Microscopy wash2->imaging analysis Image Analysis imaging->analysis

Caption: Workflow for this compound conjugate live-cell imaging.

signaling_pathway Receptor Internalization Signaling Pathway ligand Ligand receptor AMCA-Labeled Cell Surface Receptor ligand->receptor Binding clathrin Clathrin-Coated Pit receptor->clathrin Recruitment endosome Early Endosome clathrin->endosome Internalization recycling Recycling to Plasma Membrane endosome->recycling degradation Degradation (Lysosome) endosome->degradation

Caption: Visualization of a receptor internalization pathway.

Troubleshooting & Optimization

Troubleshooting low AMCA-X SE labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with AMCA-X Succinimidyl Ester (SE).

Troubleshooting Guide: Low Labeling Efficiency

This guide addresses common issues encountered during the conjugation of AMCA-X SE to proteins and antibodies.

Question: Why is my fluorescent signal weak or absent after labeling with this compound?

Answer: Low or no fluorescent signal is a common problem that can arise from several factors during the labeling procedure. The primary areas to investigate are the reaction conditions, the integrity of the labeling reagent, and the quality of the protein or antibody to be labeled.

Initial Checks & Solutions

Possible Cause Recommended Solution
Suboptimal Reaction pH The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1] A lower pH will result in the protonation of the amine groups, making them less reactive.[1] Conversely, a pH above 8.5 can lead to the rapid hydrolysis of the this compound, reducing its ability to react with your protein.[1] Action: Verify the pH of your reaction buffer and adjust it to the 8.3-8.5 range.
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the this compound, thereby reducing labeling efficiency.[1][2][3][4] Action: Perform a buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate or sodium borate (B1201080) before starting the conjugation.[1]
Hydrolyzed/Inactive Dye This compound is moisture-sensitive and can hydrolyze, rendering it inactive.[5] Action: Always prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[2][6][7] Avoid storing the dye in solution for extended periods.[5]
Low Protein Concentration The concentration of the protein to be labeled should ideally be between 2 and 20 mg/mL for optimal results.[1][6] Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[1][6][7] Action: Concentrate your protein solution to at least 2 mg/mL before labeling.[2][4]
Insufficient Dye-to-Protein Molar Ratio An insufficient amount of dye will lead to a low degree of labeling. Action: Increase the molar excess of this compound to your protein. A good starting point for optimization is a molar ratio between 5:1 and 20:1 (dye:protein).[6][8]
Impure Antibody/Protein The presence of stabilizing proteins like BSA or gelatin in your antibody solution will compete for labeling.[4][] Action: Purify your antibody to remove any carrier proteins before conjugation.[3] A purity of >95% is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best buffer to use for labeling with this compound?

A1: It is crucial to use a buffer that is free of primary amines.[1] Recommended buffers include 0.1 M sodium bicarbonate or sodium borate at a pH of 8.3-8.5.[1] While PBS can be used, the reaction will be slower.[1] Avoid buffers like Tris and glycine.[1]

Q2: How should I prepare and store the this compound stock solution?

A2: this compound is sensitive to moisture.[5] It should be dissolved in high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.[2][6][7][8] It is not recommended to store the dye in solution for extended periods.[5][7]

Q3: What is the optimal incubation time and temperature for the labeling reaction?

A3: A common starting point is to incubate the reaction for 1 to 2 hours at room temperature, protected from light.[1][6] For more sensitive proteins, the reaction can be performed overnight at 4°C.[1]

Q4: My protein precipitated after adding the this compound. What happened?

A4: Protein precipitation during labeling can occur due to over-labeling, where the modification of lysine (B10760008) residues alters the protein's properties.[5][10] This can be exacerbated by suboptimal buffer conditions.[5] To prevent this, try reducing the molar ratio of dye to protein.[10]

Q5: How do I remove the unreacted this compound after the labeling reaction?

A5: Unreacted dye and byproducts can be removed by passing the reaction mixture through a size-exclusion chromatography column (e.g., a spin desalting column) equilibrated with a suitable storage buffer like PBS.[1] The first colored fraction to elute will be your labeled protein.[1]

Q6: How can I determine the degree of labeling (DOL)?

A6: The Degree of Labeling (DOL), which is the ratio of fluorophore molecules to protein molecules, can be calculated using UV-Vis spectrophotometry. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of AMCA (~345-350 nm).[5][11] The following formulas are used:

  • Corrected Protein Concentration (mg/mL): Antibody Conc. = [A₂₈₀ - (Aₘₐₓ * CF)] / 1.4

    • Where CF is the correction factor for the dye's absorbance at 280 nm, and 1.4 is the extinction coefficient of a typical IgG at 1 mg/mL.[5]

  • Degree of Labeling (DOL): DOL = (Aₘₐₓ * 150,000) / (Antibody Conc. * ε_dye)

    • Where 150,000 is the approximate molecular weight of an IgG antibody, and ε_dye is the molar extinction coefficient of AMCA (~19,000 cm⁻¹M⁻¹).[5][11]

An optimal DOL for most antibodies is typically between 4 and 7.[5]

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling

This protocol is for preparing an antibody solution that is free of interfering substances.

  • Initial Assessment: Check if the antibody buffer contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA).[5] These must be removed.

  • Buffer Exchange:

    • Use a spin desalting column (e.g., 40K MWCO) or dialysis to exchange the antibody into an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[11]

    • Follow the manufacturer's protocol for the chosen method.

  • Concentration:

    • If necessary, concentrate the antibody to a final concentration of 2-10 mg/mL using a centrifugal filter unit.[5]

Protocol 2: this compound Labeling of an Antibody

This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody.

  • Prepare Antibody: Prepare 1 mg of the antibody in 0.5 mL of labeling buffer (0.1 M sodium bicarbonate, pH 8.3). The protein concentration should be at least 2 mg/mL.[2][6]

  • Prepare this compound: Immediately before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[8]

  • Calculate Dye Volume: Determine the volume of this compound stock solution needed to achieve the desired molar excess (a 5:1 to 20:1 dye-to-antibody ratio is a good starting point).[6][8]

  • Reaction: While gently stirring the antibody solution, slowly add the calculated volume of the this compound stock solution.[6]

  • Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature with continuous stirring.[1][6]

  • Purification: Remove unreacted dye using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).[1] Collect the eluate containing the labeled antibody.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC antibody Antibody Solution (May contain Tris, BSA) buffer_exchange Buffer Exchange (Amine-free buffer, pH 8.3-8.5) antibody->buffer_exchange concentrate Concentrate Protein (>2 mg/mL) buffer_exchange->concentrate reaction Mix & Incubate (1-2h, RT, Dark) concentrate->reaction dye_prep Prepare this compound (Anhydrous DMSO) dye_prep->reaction purify Purify (Spin Desalting Column) reaction->purify qc QC (Calculate DOL) purify->qc end end qc->end Labeled Antibody

Caption: Workflow for this compound Antibody Labeling.

troubleshooting_logic start Low Labeling Efficiency ph Incorrect pH? start->ph amines Competing Amines? start->amines dye Inactive Dye? start->dye concentration Low Protein Conc.? start->concentration adjust_ph Adjust pH to 8.3-8.5 ph->adjust_ph Yes buffer_exchange Buffer Exchange amines->buffer_exchange Yes fresh_dye Use Fresh Dye dye->fresh_dye Yes concentrate Concentrate Protein concentration->concentrate Yes

Caption: Troubleshooting Decision Tree for Low Labeling.

References

How to reduce background fluorescence with AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background fluorescence when using AMCA-X SE and other blue fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

AMCA-X, Succinimidyl Ester (SE) is a bright, UV-excitable blue fluorescent dye.[1] The succinimidyl ester group reacts with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules to form stable amide bonds.[1] This makes it a valuable tool for labeling antibodies, peptides, and other molecules for fluorescence microscopy, flow cytometry, and other applications. Its spectral properties are typically around 354 nm for maximum excitation and 442 nm for maximum emission.[1]

Q2: Why is high background fluorescence a common issue with blue dyes like this compound?

High background fluorescence is a frequent challenge when working with blue fluorescent dyes for several reasons:

  • Cellular Autofluorescence: Many endogenous molecules within cells and tissues, such as NADH, collagen, and elastin (B1584352), naturally fluoresce in the blue region of the spectrum.[2][3]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent byproducts.[4]

  • Media and Reagent Fluorescence: Components in cell culture media (e.g., phenol (B47542) red) and impurities in reagents can contribute to background signal.[2]

Q3: What are the primary sources of autofluorescence in tissue samples?

In tissue samples, the main culprits for autofluorescence include:

  • Endogenous Molecules: Collagen and elastin are abundant structural proteins that fluoresce in the blue-green spectrum.[5] NADH and flavins are metabolic coenzymes that also contribute to this background.[3]

  • Lipofuscin: These are granules of pigmented metabolic waste that accumulate in aging cells and emit a broad spectrum of fluorescence.[4]

  • Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[3]

  • Fixatives: As mentioned, aldehyde fixatives are a major source of fixation-induced autofluorescence.[4]

Troubleshooting Guide

High background fluorescence can obscure your specific signal, leading to poor signal-to-noise ratios and difficulty in interpreting results. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: High Background Fluorescence Across the Entire Sample

This often indicates a widespread issue with autofluorescence or non-specific dye binding.

Possible Cause Recommended Solution
High Cellular/Tissue Autofluorescence Include an unstained control to determine the baseline level of autofluorescence.[2] Consider treating samples with an autofluorescence quenching agent.
Fixation-Induced Autofluorescence Minimize fixation time.[6] If possible, switch to a non-aldehyde fixative like cold methanol. If using aldehydes, paraformaldehyde is generally preferred over glutaraldehyde as it induces less autofluorescence.
Non-Specific Staining Ensure adequate blocking steps are included in your protocol. Titrate the concentration of your this compound conjugate to find the optimal balance between signal and background.[2] Increase the number and duration of wash steps after incubation with the fluorescent conjugate.[2]
Sub-Optimal Reagents Use fresh, high-purity reagents. Ensure your this compound has been stored correctly to prevent degradation.
Problem 2: Weak Specific Signal with High Background

This suggests that while there may be background issues, the specific staining protocol also needs optimization.

Possible Cause Recommended Solution
Sub-optimal Antibody/Probe Concentration Titrate the primary and secondary antibody (if applicable) concentrations to find the optimal signal-to-noise ratio.[5]
Inefficient Labeling If you are preparing your own this compound conjugate, ensure the labeling reaction is efficient. Use a protein concentration of at least 2 mg/mL and a pH of 8.5 ± 0.5 for the reaction.[1]
Photobleaching Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium.[5]

Quantitative Data on Autofluorescence Reduction

Several chemical treatments can be employed to reduce autofluorescence. The effectiveness of these treatments can be quantified by measuring the reduction in mean fluorescence intensity (MFI).

Treatment Target Autofluorescence Reported Efficacy Potential Drawbacks
Sodium Borohydride (B1222165) (NaBH₄) Aldehyde-induced autofluorescenceSignificant reduction in green and red channels (p < 0.05).[7][8] Can result in significantly lower and more even background fluorescence.[9]Can increase autofluorescence of red blood cells in formaldehyde-fixed tissue.[10]
Sudan Black B (SBB) LipofuscinCan suppress autofluorescence by 65-95% depending on the filter set.[11]Can introduce its own fluorescence in the red and far-red channels.[10]
Commercial Quenching Reagents Broad-spectrum autofluorescenceCan significantly reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.[4]May require optimization for specific tissue types and fluorophores.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining of Paraffin-Embedded Tissue with AMCA-Conjugated Secondary Antibody

This protocol provides a step-by-step guide for staining paraffin-embedded tissue sections, incorporating measures to reduce background fluorescence.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100)

  • Primary antibody

  • AMCA-conjugated secondary antibody

  • PBS with 0.1% Tween 20 (Wash buffer)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).[5]

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).[5]

    • Rinse in deionized water.[5]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.[5]

    • Allow slides to cool to room temperature.

  • Autofluorescence Quenching (Optional):

    • To reduce aldehyde-induced autofluorescence, incubate sections in 1% sodium borohydride in PBS for 30 minutes. Rinse thoroughly with PBS until bubbling stops.[12]

    • To quench lipofuscin autofluorescence, incubate sections in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, followed by extensive washing in PBS.[5]

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate sections overnight at 4°C in a humidified chamber.[5]

  • Washing:

    • Wash sections 3 times with wash buffer for 5 minutes each.[5]

  • Secondary Antibody Incubation:

    • Dilute the AMCA-conjugated secondary antibody in blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[5]

  • Final Washes:

    • Wash sections 3 times with wash buffer for 5 minutes each, protected from light.[5]

    • Perform a final rinse with PBS.

  • Mounting:

    • Mount coverslips using an antifade mounting medium.[5]

    • Store slides flat at 4°C in the dark until imaging.

Protocol 2: Direct Staining of Cell Surface Amines with this compound

This protocol is for labeling primary amines on the surface of live cells.

Materials:

  • Cells in suspension

  • Protein-free buffer (e.g., PBS)

  • This compound

  • DMSO

  • Wash buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation:

    • Wash cells and resuspend in protein-free PBS at a concentration of 1 x 10⁶ cells/mL. It is crucial to use a protein-free buffer as proteins will compete for dye conjugation.

  • This compound Preparation:

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

    • Dilute the stock solution in protein-free PBS to the desired working concentration. It is highly recommended to perform a titration to determine the optimal concentration that provides good staining with minimal background.

  • Staining:

    • Add the diluted this compound to the cell suspension.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells at least twice with wash buffer to remove any unbound dye.

  • Analysis:

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background with this compound start High Background Observed check_controls Analyze Control Samples (Unstained, Secondary Ab only) start->check_controls autofluorescence Fluorescence in Unstained Control? check_controls->autofluorescence nonspecific_staining Fluorescence in Secondary Ab Only Control? autofluorescence->nonspecific_staining No source_autofluorescence Source: Autofluorescence autofluorescence->source_autofluorescence Yes source_nonspecific Source: Non-specific Binding nonspecific_staining->source_nonspecific Yes optimize_protocol Issue: Sub-optimal Protocol nonspecific_staining->optimize_protocol No action_autofluorescence Implement Quenching Protocol (e.g., NaBH4, Sudan Black B) source_autofluorescence->action_autofluorescence action_nonspecific Optimize Blocking & Washing Steps Titrate Antibody Concentration source_nonspecific->action_nonspecific action_protocol Review & Optimize Staining Protocol (e.g., buffer, incubation times) optimize_protocol->action_protocol

Caption: A decision tree for troubleshooting high background fluorescence.

Staining_Workflow General Immunofluorescence Workflow prep Sample Preparation (Fixation, Sectioning) rehydration Deparaffinization & Rehydration prep->rehydration retrieval Antigen Retrieval rehydration->retrieval quenching Autofluorescence Quenching (Optional) retrieval->quenching blocking Blocking quenching->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing Washing primary_ab->washing secondary_ab AMCA-Conjugated Secondary Antibody Incubation secondary_ab->washing washing->secondary_ab mounting Mounting washing->mounting imaging Imaging mounting->imaging

Caption: A typical workflow for immunofluorescence staining.

References

Technical Support Center: Preventing AMCA-X SE Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of AMCA-X SE in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound (Aminomethylcoumarin Acetate, Succinimidyl Ester) is an amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules with a blue fluorescent probe.[1] It is excited by ultraviolet (UV) light and emits in the blue region of the visible spectrum.[2][3] Its key spectral properties are summarized below.

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal.[4] For this compound, and other aminocoumarin dyes, this process is primarily driven by the interaction of the excited dye molecule with molecular oxygen, which generates reactive oxygen species (ROS).[4][5] These ROS then chemically damage the dye, rendering it non-fluorescent.[4] This can be particularly problematic during time-lapse microscopy or when imaging low-abundance targets, as the signal can fade rapidly, compromising data quality and quantitative analysis.

Q3: What are the main factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Using excessive laser power or lamp intensity significantly increases the rate of photobleaching.

  • Prolonged Exposure Time: Longer exposure to the excitation light source leads to more rapid signal decay.

  • Presence of Molecular Oxygen: Oxygen is a key mediator in the photochemical reactions that lead to photobleaching.[5]

  • Suboptimal pH of Mounting Medium: The fluorescence of many aminocoumarins is pH-sensitive, with optimal brightness typically between pH 7 and 9.[4]

Q4: How can I minimize the photobleaching of this compound?

Minimizing photobleaching requires a multi-faceted approach:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium to scavenge reactive oxygen species.

  • Choose the Right Mounting Medium: Select a mounting medium with an appropriate refractive index and pH.

  • Proper Sample Preparation and Storage: Protect your stained samples from light as much as possible before and during imaging.

Q5: What are antifade reagents and which ones are recommended for this compound?

Antifade reagents are chemical compounds that reduce photobleaching by quenching reactive oxygen species.[4] For fixed-cell imaging with this compound, commonly recommended antifade agents include n-propyl gallate.[4] Many commercial mounting media also contain proprietary antifade formulations that are highly effective. Popular choices include ProLong™ Gold and VECTASHIELD®.[4]

Data Presentation

Table 1: Photophysical Properties of this compound and Common Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
This compound ~353~442~19,000~0.5-0.7Moderate
Alexa Fluor™ 350 ~346~442~19,000~0.24High[4]
iFluor® 350 ~345~450~20,000~0.95High[6][7]
DyLight™ 350 ~353~432~15,000Not widely reportedHigh[8][9]

Table 2: Refractive Indices of Common Mounting Media Constituents and Commercial Mountants

Mounting Medium Component/ProductRefractive Index (nD)
Glycerol (pure)~1.4746[2]
ProLong™ Gold Antifade Mountant~1.46 (cured)[10]
VECTASHIELD® Antifade Mounting Medium~1.45[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid signal fading during image acquisition 1. Excitation light is too intense.2. Exposure time is too long.3. Ineffective or absent antifade reagent.1. Reduce laser power or lamp intensity. Use neutral density filters.2. Decrease camera exposure time. If the signal is weak, consider increasing camera gain.3. Use a fresh, high-quality antifade mounting medium such as ProLong™ Gold or VECTASHIELD®.
Low initial fluorescence intensity 1. Incorrect filter set.2. Suboptimal pH of the mounting medium.3. Low concentration of this compound conjugate.1. Ensure you are using a filter set appropriate for this compound (e.g., DAPI filter set).2. Use a mounting medium buffered to a pH between 7.0 and 9.0.[4]3. Optimize the concentration of your this compound-labeled antibody or probe.
High background fluorescence 1. Non-specific antibody binding.2. Autofluorescence from cells or tissue.1. Include appropriate blocking steps in your staining protocol and ensure thorough washing.2. Image an unstained control sample to assess autofluorescence. Consider using a background subtraction algorithm.

Experimental Protocols

Protocol: Immunofluorescence Staining with this compound to Minimize Photobleaching

This protocol provides a detailed methodology for immunofluorescence staining of adherent cells using an this compound-conjugated secondary antibody, with a focus on minimizing photobleaching.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody (specific to the target of interest)

  • This compound-conjugated Secondary Antibody

  • Antifade Mounting Medium (e.g., ProLong™ Gold or VECTASHIELD®)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Cell Preparation:

    • Rinse the coverslips with cells twice with PBS to remove culture medium.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the coverslips with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the coverslips three times with PBS for 5-10 minutes each, protected from light.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.

  • Final Washes:

    • Wash the coverslips three times with PBS for 5-10 minutes each, protected from light.

  • Mounting:

    • Briefly rinse the coverslips with deionized water.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Carefully mount the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent drying.

  • Imaging:

    • Allow the mounting medium to cure if necessary (refer to the manufacturer's instructions).

    • Image the sample using a fluorescence microscope equipped with a suitable filter set for this compound.

    • Crucially, minimize light exposure by:

      • Using the lowest laser power/lamp intensity that provides a good signal.

      • Using the shortest possible exposure time.

      • Focusing on a region of interest adjacent to the area you plan to image.

      • Keeping the shutter closed when not actively acquiring an image.

Visualizations

Photobleaching_Pathway GroundState This compound (Ground State S0) ExcitedSinglet Excited Singlet State (S1) GroundState->ExcitedSinglet Excitation Light (UV) Bleached Photobleached This compound ExcitedSinglet->GroundState Fluorescence (Blue Light) ExcitedTriplet Excited Triplet State (T1) ExcitedSinglet->ExcitedTriplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) ExcitedTriplet->ROS Energy Transfer to O2 ROS->GroundState Reacts with ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Experimental_Workflow Start Start: Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Secondary Antibody Incubation (Protect from light) PrimaryAb->SecondaryAb Mounting Mounting in Antifade Medium SecondaryAb->Mounting Imaging Microscopy & Imaging (Optimized Parameters) Mounting->Imaging End End: Data Analysis Imaging->End Troubleshooting_Logic Problem Problem: Rapid Photobleaching CheckIntensity Is Excitation Intensity Minimized? Problem->CheckIntensity CheckExposure Is Exposure Time Minimized? CheckIntensity->CheckExposure Yes ReduceIntensity Action: Reduce Laser/ Lamp Power CheckIntensity->ReduceIntensity No CheckAntifade Is an Effective Antifade Reagent Used? CheckExposure->CheckAntifade Yes ReduceExposure Action: Decrease Exposure Time CheckExposure->ReduceExposure No UseAntifade Action: Use/Replace Antifade Mountant CheckAntifade->UseAntifade No Solution Solution: Improved Signal Stability CheckAntifade->Solution Yes ReduceIntensity->CheckExposure ReduceExposure->CheckAntifade UseAntifade->Solution

References

Optimizing Signal-to-Noise Ratio with AMCA-X SE: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio when using AMCA-X SE for immunofluorescence applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

AMCA-X, SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is an amine-reactive, UV-excitable, blue fluorescent dye. Its succinimidyl ester (SE) group readily reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable covalent bonds.[1] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can help reduce quenching that may occur upon conjugation.[2]

Q2: What are the primary causes of a low signal-to-noise ratio with this compound?

A low signal-to-noise ratio (SNR) is a common issue in fluorescence microscopy and can be attributed to two main factors: weak specific signal and high background fluorescence.[3][4]

  • Weak Signal: This can result from inefficient antibody conjugation, low antibody concentration, poor target antigen expression, or photobleaching.[5][6]

  • High Background: This can be caused by non-specific binding of the conjugated antibody, autofluorescence from the sample, or excess unbound dye.[1][3][4] Cellular autofluorescence is often more pronounced in the blue region of the spectrum, which can be a particular challenge when using blue fluorescent dyes like this compound.[5]

Q3: How can I increase the specific signal of my this compound conjugate?

To enhance the specific signal, focus on optimizing the antibody conjugation and staining protocol:

  • Optimize Antibody Conjugation: Ensure an optimal degree of labeling (DOL), which is the average number of dye molecules per antibody. Over-labeling can lead to antibody precipitation and reduced binding affinity, while under-labeling will result in a weak signal.[7]

  • Titrate Antibody Concentration: The ideal antibody concentration should be determined experimentally to maximize the specific signal while minimizing background.[5]

  • Use Antifade Reagents: this compound, like many fluorophores, is susceptible to photobleaching. Using a mounting medium containing an antifade reagent can help preserve the fluorescent signal during imaging.[8]

Q4: What are the best practices for reducing background fluorescence with this compound?

Minimizing background is crucial for achieving a high SNR. Consider the following strategies:

  • Effective Blocking: Use an appropriate blocking buffer, such as bovine serum albumin (BSA) or normal serum from the species of the secondary antibody, to prevent non-specific binding.[2]

  • Thorough Washing: Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies.[2]

  • Autofluorescence Quenching: For tissues with high autofluorescence, consider using a commercial quenching agent or a chemical treatment like sodium borohydride (B1222165).[9]

  • Proper Fixation: The choice of fixative can influence autofluorescence. Aldehyde-based fixatives can sometimes increase background fluorescence.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Weak or No Signal Inefficient Antibody Conjugation - Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the dye.[10] - Optimize the molar ratio of this compound to the antibody. A starting point is a 10- to 20-fold molar excess of the dye.[7] - Perform the conjugation reaction at the optimal pH of 8.3-8.5.[11][12]
Low Antibody Concentration - Titrate the concentration of your this compound conjugated antibody to find the optimal dilution that maximizes the specific signal.
Photobleaching - Minimize the exposure of your sample to the excitation light. - Use a mounting medium containing an antifade reagent.[8] - Acquire images promptly after preparing the slide.
High Background Non-specific Antibody Binding - Optimize the blocking step by testing different blocking agents (e.g., 5% BSA, 5% normal goat serum) and increasing the incubation time.[2] - Increase the number and duration of wash steps after antibody incubation. Using a wash buffer with a mild detergent like Tween-20 can be beneficial.[2]
Autofluorescence - Include an unstained control sample to assess the level of autofluorescence. - Use a commercial autofluorescence quenching kit.[9] - If using an aldehyde-based fixative, you can treat the sample with 0.1% sodium borohydride in PBS to reduce aldehyde-induced autofluorescence.[9]
Excess Unbound Dye - Ensure proper purification of the antibody conjugate after the labeling reaction to remove all unconjugated this compound. Size exclusion chromatography or dialysis are common methods.[]
Inconsistent Staining Antibody Aggregation - Centrifuge the this compound conjugated antibody solution before use to pellet any aggregates. - The hydrophilic PEG spacer in some AMCA variants can help reduce aggregation.[7]
Uneven Sample Permeabilization - If targeting an intracellular antigen, ensure the permeabilization step is optimized.

Quantitative Data Summary

Parameter Value/Range Reference
This compound Excitation Maximum ~353 nm[5][2]
This compound Emission Maximum ~442 nm[5][2]
Recommended Antibody Concentration for Conjugation 1-2 mg/mL[10][14]
Recommended Molar Excess of Dye to Antibody 10x to 20x[7]
Optimal pH for NHS Ester Conjugation 8.3 - 8.5[11][12]
Recommended Purification Method Size-Exclusion Chromatography or Dialysis[]

Experimental Protocols

Protocol 1: this compound Antibody Conjugation

This protocol provides a general guideline for conjugating this compound to a primary antibody.

1. Antibody Preparation:

  • The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing Tris or glycine, it must be exchanged into an amine-free buffer using dialysis or a desalting column.[10]
  • Adjust the antibody concentration to 1-2 mg/mL.[10][14]

2. This compound Preparation:

  • Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

3. Conjugation Reaction:

  • Use a 10- to 20-fold molar excess of this compound to the antibody. The optimal ratio should be determined empirically.[7]
  • Slowly add the dissolved this compound to the antibody solution while gently stirring.
  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate:

  • Remove the unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[10][]
  • The purified conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Storage cluster_staining Immunofluorescence Staining cluster_imaging Imaging Antibody_Prep 1. Antibody Preparation (Amine-free buffer, 1-2 mg/mL) Reaction 3. Conjugation Reaction (pH 8.3-8.5, RT, 1-2h) Antibody_Prep->Reaction Dye_Prep 2. This compound Preparation (Dissolve in DMSO/DMF) Dye_Prep->Reaction Purification 4. Purification (Size-Exclusion Chromatography) Reaction->Purification Storage 5. Storage (4°C or -20°C, protected from light) Purification->Storage Blocking 6. Blocking Purification->Blocking Incubation 7. Antibody Incubation Blocking->Incubation Washing 8. Washing Incubation->Washing Mounting 9. Mounting Washing->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for this compound antibody conjugation and immunofluorescence.

troubleshooting_tree Start Low Signal-to-Noise Ratio WeakSignal Is the specific signal weak? Start->WeakSignal HighBackground Is the background high? Start->HighBackground WeakSignal->HighBackground No CheckConjugation Optimize Antibody Conjugation (Molar Ratio, pH) WeakSignal->CheckConjugation Yes TitrateAntibody Titrate Antibody Concentration WeakSignal->TitrateAntibody Yes UseAntifade Use Antifade Mountant WeakSignal->UseAntifade Yes OptimizeBlocking Optimize Blocking Conditions HighBackground->OptimizeBlocking Yes IncreaseWashes Increase Wash Steps HighBackground->IncreaseWashes Yes QuenchAutofluorescence Quench Autofluorescence HighBackground->QuenchAutofluorescence Yes PurifyConjugate Ensure Proper Purification HighBackground->PurifyConjugate Yes

Caption: Troubleshooting decision tree for low signal-to-noise ratio with this compound.

References

Technical Support Center: AMCA-X SE Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenge lies in the efficient separation of the desired fluorescently labeled conjugate from the excess, unreacted this compound dye and any byproducts of hydrolysis. Since both the conjugate and the free dye can share similar physicochemical properties, achieving high purity without significant product loss can be complex.

Q2: Which purification methods are most effective for this compound conjugates?

The two most common and effective methods for purifying this compound conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC). The choice between these methods depends on the properties of the molecule being labeled (e.g., peptide, antibody, oligonucleotide).

Q3: How can I determine the success of my conjugation and purification?

The success of the conjugation and purification process is typically assessed by calculating the Degree of Labeling (DOL), also known as the fluorophore-to-protein ratio (F/P). This is determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein or biomolecule) and at the absorbance maximum of this compound (~353 nm). A high purity is indicated by a single, sharp peak in the chromatogram corresponding to the conjugate, with minimal to no peak for the free dye.

Q4: What are the optimal storage conditions for this compound and its conjugates?

This compound powder should be stored at -20°C and protected from light and moisture.[1] Once in solution (e.g., in anhydrous DMSO or DMF), it should be used immediately.[2] Purified this compound conjugates should be stored under conditions that are optimal for the labeled biomolecule, typically at -20°C or -80°C in a suitable buffer, and protected from light to prevent photobleaching.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal in the Purified Conjugate

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Labeling Reaction - Verify Reaction Buffer: Ensure the buffer pH is between 8.0 and 8.5 and is free of primary amines (e.g., Tris, glycine) which compete with the labeling reaction.[2] - Optimize Molar Ratio: Experiment with different molar ratios of this compound to your biomolecule to find the optimal labeling efficiency.
Hydrolyzed/Inactive Dye - Use Anhydrous Solvent: Always prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[2] - Proper Storage: Ensure the this compound powder has been stored correctly at -20°C and protected from moisture.
Interfering Substances in Biomolecule Sample - Buffer Exchange: Before labeling, perform a buffer exchange or dialysis to remove any interfering substances like primary amines or stabilizing proteins (e.g., BSA).[2]
Problem 2: Presence of Free Dye in the Final Purified Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Chromatography Conditions - RP-HPLC: Optimize the gradient slope. A shallower gradient can improve the resolution between the conjugate and free dye. Consider using a different stationary phase (e.g., C8 instead of C18). - SEC: Ensure the molecular weight cutoff (MWCO) of the column is appropriate for separating your conjugate from the small free dye molecule.
Insufficient Purification Steps - Orthogonal Purification: If a single purification step is insufficient, employ a second, orthogonal method. For example, follow an initial SEC separation with an RP-HPLC polishing step.
Sample Overload on Column - Reduce Sample Load: Overloading the chromatography column can lead to co-elution of the conjugate and free dye. Reduce the amount of crude reaction mixture loaded onto the column.
Problem 3: Low Recovery of the Final Conjugate

Possible Causes & Solutions

Possible CauseRecommended Solution
Precipitation or Aggregation of the Conjugate - Optimize Buffer Conditions: Ensure the pH and ionic strength of the purification buffers are suitable for maintaining the solubility of your conjugate. - Reduce Over-labeling: Excessive labeling can lead to aggregation. Reduce the molar ratio of dye to biomolecule in the conjugation reaction.[2]
Adsorption to Surfaces - Column Passivation: For RP-HPLC, consider passivating the column with a blank gradient run before injecting your sample. - Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips throughout the purification process.
Suboptimal Fraction Collection - Monitor Elution Carefully: For both RP-HPLC and SEC, closely monitor the chromatogram and collect fractions corresponding to the conjugate peak with precision.

Data Presentation: Purification Performance Metrics

The following tables provide an overview of typical performance metrics for the purification of this compound conjugates using RP-HPLC and SEC. These values are illustrative and can vary depending on the specific conjugate and experimental conditions.

Table 1: Reverse-Phase HPLC (RP-HPLC) Performance for Peptide Conjugates

ParameterTypical ValueFactors Influencing the Parameter
Purity Achieved >95%Gradient slope, column chemistry (C18, C8), flow rate, detection wavelength.
Recovery 85-95%Sample load, gradient optimization, fraction collection strategy.[3][4]
Resolution (Conjugate vs. Free Dye) >1.5Mobile phase composition (acetonitrile, water, TFA), column length, and particle size.

Table 2: Size Exclusion Chromatography (SEC) Performance for Antibody Conjugates

ParameterTypical ValueFactors Influencing the Parameter
Purity Achieved >90%Column pore size, column length, flow rate, sample concentration.[5]
Recovery >90%Sample volume, column packing, non-specific binding to the resin.
Separation Range (kDa) Dependent on columnSelection of a column with the appropriate molecular weight cutoff is critical.

Experimental Protocols

Protocol 1: Purification of this compound-Peptide Conjugate using RP-HPLC

This protocol provides a general guideline for purifying a peptide-AMCA-X SE conjugate. Optimization will be required for specific applications.

Materials:

  • Crude conjugation reaction mixture

  • HPLC-grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Acidify the crude conjugation reaction mixture with a small amount of TFA.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution at 220 nm (for the peptide backbone) and ~353 nm (for this compound).

  • Fraction Collection:

    • Collect fractions corresponding to the peak that absorbs at both wavelengths. This peak represents the this compound-peptide conjugate.

  • Purity Analysis and Product Recovery:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the pure fractions and lyophilize to obtain the purified conjugate.

Protocol 2: Purification of this compound-Antibody Conjugate using SEC

This protocol is a general guideline for purifying an antibody-AMCA-X SE conjugate.

Materials:

  • Crude conjugation reaction mixture

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • Size exclusion chromatography column with an appropriate molecular weight cutoff (e.g., 30 kDa for separating an IgG from free dye)

  • Chromatography system with a UV detector

Methodology:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of PBS or your chosen buffer until a stable baseline is achieved.

  • Sample Loading:

    • Apply the crude conjugation reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution:

    • Elute the sample with PBS at a constant flow rate recommended for the column.

    • Monitor the elution at 280 nm (for the antibody) and ~353 nm (for this compound).

  • Fraction Collection:

    • The antibody conjugate will elute in the initial fractions, followed by the smaller, unconjugated this compound dye.

    • Collect the fractions corresponding to the first major peak that absorbs at both 280 nm and 353 nm.

  • Concentration and Storage:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the purified antibody conjugate using a centrifugal filter device with an appropriate MWCO.

    • Store the purified conjugate at the recommended temperature, protected from light.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Final Product biomolecule Biomolecule (Peptide/Antibody) reaction Conjugation Reaction (pH 8.0-8.5) biomolecule->reaction amca_x_se This compound amca_x_se->reaction crude_product Crude Product reaction->crude_product purification_step Purification (RP-HPLC or SEC) crude_product->purification_step free_dye Free Dye purification_step->free_dye Separated purified_conjugate Purified Conjugate purification_step->purified_conjugate Isolated analysis Purity & DOL Analysis purified_conjugate->analysis final_product Final Product (>95% Purity) analysis->final_product

Caption: Experimental workflow for this compound conjugation and purification.

gpcr_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand This compound Labeled Ligand gpcr GPCR ligand->gpcr Binding & Activation g_protein G-Protein (Inactive) gpcr->g_protein Recruitment g_protein_active G-Protein (Active) g_protein->g_protein_active GDP-GTP Exchange effector Effector Enzyme g_protein_active->effector Activation second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: GPCR signaling pathway initiated by an this compound labeled ligand.

References

Effect of pH on AMCA-X SE conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: AMCA-X SE Conjugation

This technical support guide provides detailed information on the effect of pH on the conjugation efficiency of AMCA-X Succinimidyl Ester (SE) and offers solutions to common issues encountered during labeling experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the conjugation process.

Question: Why is my conjugation efficiency or labeling yield unexpectedly low?

Answer:

Low conjugation efficiency is a frequent issue that can often be traced back to the pH of the reaction buffer. Several factors related to pH could be the cause:

  • Incorrect Buffer pH: The reaction between an NHS ester like this compound and a primary amine (e.g., on a lysine (B10760008) residue) is highly pH-dependent.[1][2]

    • pH Too Low (below 7.5): Primary amines on the protein are protonated (-NH3+), rendering them unreactive as they are no longer effective nucleophiles.

    • pH Too High (above 9.0): The rate of hydrolysis of the this compound reagent increases significantly.[2] In this competing reaction, water attacks the NHS ester, rendering it inactive before it can conjugate to the protein.[3]

    • Solution: Verify your buffer's pH with a calibrated meter. The optimal range for NHS ester conjugations is typically pH 8.3-8.5 .[1][4] This provides the best balance between having deprotonated, reactive amines and minimizing dye hydrolysis.[4]

  • Presence of Competing Amines: Your buffer system or protein sample may contain extraneous molecules with primary amines.

    • Cause: Buffers such as Tris or glycine (B1666218) are incompatible because they contain primary amines that will compete with your target protein for reaction with the this compound, significantly lowering the yield.[4][5][6]

    • Solution: Ensure your protein is in an amine-free buffer. Recommended buffers include 0.1 M sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS), all adjusted to the optimal pH range.[5] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[4][7]

Question: My protein precipitated after I added the this compound solution. What happened?

Answer:

Protein precipitation during labeling can be caused by a few factors, some of which are indirectly related to reaction conditions like pH:

  • High Degree of Labeling: AMCA is a relatively hydrophobic molecule. Attaching too many dye molecules can alter the overall physicochemical properties of your protein, leading to aggregation and precipitation.

    • Solution: Reduce the molar excess of the this compound reagent in your reaction. Perform small-scale pilot reactions with varying dye-to-protein molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition that provides sufficient labeling without causing precipitation.[6]

  • Organic Solvent: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to your aqueous protein solution can cause the protein to precipitate.

    • Solution: Use the highest possible concentration of your this compound stock solution to minimize the volume of organic solvent added to the reaction. The final concentration of the organic solvent should ideally be less than 10%.[4]

  • Local pH Shift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic. In a poorly buffered solution, this can cause the local pH to drop, potentially affecting your protein's stability and solubility.[1]

    • Solution: Use a sufficiently concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

The optimal pH for reacting succinimidyl esters with primary amines on a protein is between pH 8.3 and 8.5 .[1] In this range, a sufficient number of primary amines (on lysine residues and the N-terminus) are deprotonated and nucleophilic, while the competing hydrolysis reaction of the dye is minimized.[4][5] For proteins that are sensitive to higher pH, a lower pH (e.g., 7.4) can be used, but this will slow the reaction rate and require a longer incubation time.[4]

Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

  • Recommended Buffers: Amine-free buffers are critical for successful conjugation.[8][7] Good choices, adjusted to pH 8.3-8.5, include:

    • 0.1 M Sodium Bicarbonate[1][4]

    • 0.1 M Sodium Borate[5]

    • Phosphate-Buffered Saline (PBS)

    • HEPES

  • Buffers to Avoid: Any buffer containing primary amines must be avoided as they will compete in the reaction.[5][6] These include:

    • Tris (tris(hydroxymethyl)aminomethane)[4][5]

    • Glycine[4]

Q3: How does pH affect the stability of the this compound reagent?

The stability of the this compound reagent in aqueous solution is highly pH-dependent. The succinimidyl ester group is susceptible to hydrolysis, where it reacts with water to form an inactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with pH.[2] At pH > 9.0, the half-life of the ester can be very short, leading to substantial loss of reactive dye and poor conjugation efficiency. It is crucial to prepare the dye solution immediately before use and add it to the protein solution promptly.

Data Presentation

The relationship between pH, conjugation efficiency, and dye stability is a critical trade-off. The following table summarizes the expected outcomes at different pH values.

pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation EfficiencyRecommendation
< 7.0 Very Low (Amines are protonated)Very LowVery PoorNot Recommended
7.0 - 8.0 ModerateLow to ModerateFair (Reaction is slow)Acceptable for pH-sensitive proteins; requires longer incubation.
8.0 - 9.0 High (Optimal deprotonation)Moderate to HighExcellent (Optimal balance) Highly Recommended (Optimal range is 8.3-8.5) [1][4]
> 9.0 Very HighVery High (Rapid hydrolysis)Poor to Fair (Dye degrades quickly)Not Recommended

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for conjugating this compound to a typical antibody (e.g., IgG). Optimization may be required for different proteins.

  • Buffer Exchange (Preparation of Protein):

    • Ensure the protein is in an amine-free conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

    • The recommended protein concentration is 2-10 mg/mL.[4]

    • If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[4][7]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][6]

    • Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO or DMF to a stock concentration of 10 mM.[4][5] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of this compound stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of dye to protein is a common starting point.[4][7]

    • While gently stirring or vortexing the protein solution, add the calculated volume of this compound stock solution.[5]

    • Incubate the reaction at room temperature for 1 hour, protected from light.[5] Alternatively, the reaction can be performed overnight at 4°C, which can sometimes reduce hydrolysis.[7]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and hydrolysis byproducts.

    • The most common method for proteins is size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).[1][9] Dialysis can also be used.

Visualizations

The chemical basis for the pH dependence of the this compound conjugation reaction involves a primary reaction pathway (conjugation) and a competing side-reaction (hydrolysis).

G Protein Protein-NH₂ (Primary Amine) Conjugate AMCA-Protein Conjugate (Stable Amide Bond) AMCA_SE This compound (Succinimidyl Ester) AMCA_SE->Conjugate Conjugation (Aminolysis) Hydrolyzed Hydrolyzed AMCA-X (Inactive) AMCA_SE->Hydrolyzed Hydrolysis

Caption: Reaction pathways for this compound: conjugation vs. hydrolysis.

G start Low Conjugation Efficiency Observed check_ph 1. Check Reaction pH start->check_ph ph_low pH < 7.5 Cause: Amines are protonated (-NH₃⁺) and unreactive. check_ph->ph_low Too Low ph_high pH > 9.0 Cause: Rapid hydrolysis of This compound reagent. check_ph->ph_high Too High ph_ok pH is Optimal (8.3 - 8.5) check_ph->ph_ok Optimal check_buffer 2. Check Buffer Composition buffer_bad Buffer contains amines (e.g., Tris, Glycine) Cause: Competing reaction. check_buffer->buffer_bad Amine-Containing buffer_good Buffer is amine-free (e.g., Bicarbonate, PBS) check_buffer->buffer_good Amine-Free ph_ok->check_buffer other_issues Consider other issues: - Reagent quality (hydrolyzed stock) - Low protein concentration - Incorrect molar ratio buffer_good->other_issues

Caption: Troubleshooting workflow for low this compound conjugation efficiency.

References

Technical Support Center: NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction, and why is it so critical?

The optimal pH for reacting NHS esters with primary amines (like those on lysine (B10760008) residues or the N-terminus of a protein) is typically between 7.2 and 8.5.[1][2][3][4] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[3][5][6][7]

The pH is critical because it governs a trade-off between two competing reactions:

  • Amine Reactivity: The labeling reaction requires the primary amine to be in its unprotonated, nucleophilic state (-NH₂). At a pH below 7.2, the amine group is mostly protonated (-NH₃⁺), rendering it unreactive.[3][6] As the pH increases, more of the amine is deprotonated and available to react.[3]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis (reaction with water), which inactivates the reagent.[8][9] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[1][4][9][10]

Therefore, the optimal pH range is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.[3]

Q2: What is the primary competing reaction that reduces labeling efficiency?

The main side reaction that competes with the desired labeling is the hydrolysis of the NHS ester by water.[5][8][9] This reaction converts the active NHS ester into an unreactive carboxylic acid, reducing the amount of reagent available to conjugate with the target molecule.[5][9] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[1][9][10]

Q3: Which buffers should I use, and which should I avoid?

  • Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include Phosphate-Buffered Saline (PBS), sodium phosphate, sodium bicarbonate, borate, and HEPES, all adjusted to the optimal pH range of 7.2-8.5.[1][3][4]

  • Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[4][5][11] These molecules will compete with your target protein for reaction with the NHS ester, significantly lowering your labeling efficiency.[4][11]

Q4: How should I prepare and handle my NHS ester reagent?

Proper handling is crucial to prevent premature hydrolysis. NHS esters are moisture-sensitive.[4][12]

  • Storage: Store the reagent at -20°C in a desiccated container.[12]

  • Equilibration: Before opening, always allow the vial to warm to room temperature to prevent condensation from forming inside.[11]

  • Solvent: Dissolve the NHS ester in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][11][12] Ensure the DMF is fresh and amine-free (it should not have a fishy odor).[7]

  • Stock Solutions: Do not prepare and store aqueous stock solutions.[12] A stock solution in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[7][12]

Q5: Why is it important to quench the reaction, and what should I use?

Quenching stops the labeling reaction by consuming any unreacted NHS ester.[8][12] This is important to prevent further, uncontrolled modification of your target molecule or reaction with other amine-containing components in subsequent steps.[13][14] Common quenching agents are small molecules containing primary amines, such as Tris or glycine, typically added to a final concentration of 20-100 mM.[8][12][13]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is the most common issue encountered in NHS ester labeling. Use the following decision tree and table to diagnose the potential cause.

G start Low Labeling Efficiency check_ph Is buffer pH optimal (7.2-8.5)? start->check_ph check_buffer Does buffer contain primary amines (Tris, Glycine)? check_ph->check_buffer Yes ph_low Action: Adjust pH. Low pH -> Protonated amines. High pH -> Ester hydrolysis. check_ph->ph_low No check_reagent Was NHS ester handled and stored correctly? check_buffer->check_reagent No buffer_bad Action: Buffer exchange to an amine-free buffer (e.g., PBS). check_buffer->buffer_bad Yes check_protein Is protein concentration adequate (>1-2 mg/mL)? check_reagent->check_protein Yes reagent_bad Action: Use a fresh vial of NHS ester. Prepare new stock solution. check_reagent->reagent_bad No check_solubility Did the NHS ester precipitate when added? check_protein->check_solubility Yes protein_low Action: Concentrate protein. Increase molar excess of NHS ester. check_protein->protein_low No check_amines Does the protein have accessible primary amines? check_solubility->check_amines No solubility_bad Action: Ensure NHS ester is fully dissolved in DMSO/DMF first. Keep final organic solvent <10%. check_solubility->solubility_bad Yes amines_low Action: Increase molar excess and reaction time. Consider alternative labeling chemistry. check_amines->amines_low No success Problem Solved check_amines->success Yes ph_low->success buffer_bad->success reagent_bad->success protein_low->success solubility_bad->success amines_low->success

Caption: Troubleshooting workflow for low labeling yield.

Problem: Protein Precipitates During Reaction

Precipitation or aggregation can occur after adding the NHS ester.

Potential Cause Explanation Recommended Solution
Solvent Effects Many NHS esters are dissolved in organic solvents (DMSO/DMF). Adding too much organic solvent to the aqueous protein solution can cause precipitation.Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2][12]
High Degree of Labeling Excessive modification of the protein can alter its charge and solubility, leading to the formation of large, insoluble aggregates.[2]Reduce the molar excess of the NHS ester reagent or shorten the reaction time.[2]
Change in Protein Charge The reaction of an NHS ester with a primary amine neutralizes the positive charge of the amine. This change in the protein's isoelectric point can reduce its solubility.[2][8]Perform the reaction at a lower protein concentration. Consider using a crosslinker with a more hydrophilic spacer arm (e.g., containing PEG).[2]
Protein Instability The protein itself may not be stable under the required reaction conditions (e.g., pH 8.5).[8]Confirm your protein's stability in the chosen reaction buffer and pH before starting the labeling reaction.

Data and Protocols

NHS Ester Stability: Half-life vs. pH

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. As pH increases, the half-life of the ester decreases dramatically.

pH Temperature Approximate Half-Life
7.00°C4-5 hours[1][10]
8.04°C~1 hour (general estimate)
8.64°C10 minutes[1][10]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.

Recommended Reaction Conditions
Parameter Recommended Range Notes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[3][5][6][11]A critical parameter balancing amine reactivity and ester hydrolysis.
Buffer PBS, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine).[5][11]
Temperature Room Temperature or 4°C[1][6]4°C can minimize hydrolysis but may require longer incubation times.[6]
Incubation Time 30-60 mins (RT) to 2-4 hours or overnight (4°C)[7][8]Needs optimization for specific proteins and desired degree of labeling.
Molar Excess of NHS Ester 5- to 20-fold over protein[5][8]A common starting point that may require optimization.
Protein Concentration 1 - 10 mg/mL[5][12]Higher concentrations can improve efficiency by favoring the reaction with amines over hydrolysis.[2]

Key Reaction Pathways & Experimental Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow for NHS ester labeling.

G cluster_0 Desired Labeling Reaction (Aminolysis) cluster_1 Competing Side Reaction (Hydrolysis) NHS_Ester R-C(=O)O-NHS (Active NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein-NH₂ (pH 7.2-8.5) Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond NHS_Product NHS (Byproduct) Amide_Bond->NHS_Product + NHS_Ester_H R-C(=O)O-NHS (Active NHS Ester) Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester_H->Carboxylic_Acid + H₂O (Increases with pH) Water H₂O Water->Carboxylic_Acid NHS_Product_H NHS (Byproduct) Carboxylic_Acid->NHS_Product_H +

Caption: NHS ester reaction pathways: desired labeling vs. hydrolysis.

G prep_protein 1. Prepare Protein (Buffer exchange to amine-free buffer, pH 7.2-8.5) react 3. Perform Conjugation (Add NHS ester to protein, incubate 0.5-4h) prep_protein->react prep_nhs 2. Prepare NHS Ester (Dissolve in anhydrous DMSO or DMF) prep_nhs->react quench 4. Quench Reaction (Add Tris or Glycine, incubate 15-30 min) react->quench purify 5. Purify Conjugate (Size exclusion chromatography or dialysis) quench->purify analyze 6. Analyze Result purify->analyze

References

Technical Support Center: AMCA-X SE Dye Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of unbound AMCA-X SE dye following protein conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is unbound this compound dye and why is its removal critical?

This compound (Succinimidyl Ester) is a fluorescent dye used to label proteins and other biomolecules by forming stable amide bonds with primary amines (e.g., lysine (B10760008) residues).[1][2] After the conjugation reaction, any dye that has not covalently attached to the target protein is considered "unbound" or "free" dye. The removal of this unbound dye is crucial because its presence can lead to high background fluorescence, resulting in inaccurate measurements of labeling efficiency and compromised assay results.[3]

Q2: What are the most common methods for removing unbound this compound dye?

The most effective methods for separating the larger, labeled protein from the small, unbound dye molecule (MW: 443.45) leverage the significant size difference between them.[4][5] Common techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method that separates molecules based on their size. The larger protein-dye conjugate will pass through the column more quickly (eluting first), while the smaller, unbound dye molecules enter the pores of the chromatography beads and are retained longer.[3][6][7]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unbound dye molecules to diffuse out into a large volume of buffer, while retaining the much larger labeled protein.[8][9][10]

  • Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the solution through a membrane with a defined MWCO. The unbound dye passes through the filter, while the labeled protein is retained. This is also a convenient way to concentrate the final product.[11][12]

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including sample volume, desired purity, and the specific properties of your labeled protein.

  • Size-Exclusion Chromatography (SEC) is ideal for achieving high purity and can also serve as a buffer exchange step.[6][13]

  • Dialysis is a simple and gentle method, suitable for larger sample volumes, but it is generally slower and can result in sample dilution.[8][12]

  • Ultrafiltration is rapid and well-suited for small sample volumes, and it has the added benefit of concentrating the sample.[11]

Quantitative Data Summary

The following table provides key quantitative parameters relevant to the conjugation and purification of proteins labeled with this compound dye.

ParameterValueSignificance
This compound Molecular Weight 443.45 g/mol [2][4][5]Essential for selecting the appropriate size-based purification method.
This compound Excitation/Emission ~354 nm / ~442 nm[1][4][5]Wavelengths used for detecting and quantifying the dye.
Recommended Reaction pH 8.3 - 9.3[1][14]Optimal pH for the reaction between the NHS ester and primary amines.
Recommended Protein Concentration 1 - 10 mg/mL[14]Higher concentrations generally improve labeling efficiency.
Dialysis Membrane MWCO 10 kDa - 30 kDaShould be significantly larger than the dye and smaller than the protein to ensure retention of the conjugate and removal of free dye.
SEC Resin (e.g., G-25, G-50) MW exclusion > 5,000 Da[6][13]Select a resin that effectively separates the labeled protein from molecules the size of the free dye.

Experimental Workflow for Unbound Dye Removal

The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequently removing the unbound dye using size-exclusion chromatography.

Unbound_Dye_Removal_Workflow cluster_0 Conjugation Reaction cluster_1 Purification Step cluster_2 Analysis Protein 1. Prepare Protein (Amine-free buffer, pH 8.5) Mix 3. Mix & Incubate (1-2 hours, room temp) Protein->Mix Dye 2. Prepare this compound (Dissolve in anhydrous DMSO) Dye->Mix Quench 4. Quench Reaction (Optional) (Add 1M Lysine or Glycine) Mix->Quench SEC_Column 5. Equilibrate SEC Column (e.g., G-25 in PBS) Quench->SEC_Column Proceed to Purification Load_Sample 6. Load Reaction Mixture SEC_Column->Load_Sample Elute 7. Elute with Buffer (Collect fractions) Load_Sample->Elute Collect_Fractions 8. Identify Protein Fractions (Blue fluorescence, A280) Elute->Collect_Fractions Pool 9. Pool & Concentrate Collect_Fractions->Pool Final_Product 10. Labeled Protein (Free of unbound dye) Pool->Final_Product

Caption: Workflow for this compound conjugation and purification.

Detailed Experimental Protocol: Size-Exclusion Chromatography

This protocol outlines the steps for removing unbound this compound dye from a labeled protein sample using a gravity-flow size-exclusion column (e.g., Sephadex G-25).

Materials:

  • Protein-dye conjugation mixture

  • Size-exclusion chromatography column (e.g., G-25)

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Methodology:

  • Column Preparation:

    • Prepare the G-25 resin according to the manufacturer's instructions.

    • Pack the column and wash it with at least two column volumes of equilibration buffer to ensure it is properly settled and equilibrated.[8]

  • Sample Preparation:

    • Before loading, centrifuge your protein-dye mixture at >10,000 x g for 10 minutes to remove any aggregates or precipitates that may have formed.[8]

  • Sample Application:

    • Allow the buffer in the column to drain until it reaches the top of the resin bed.

    • Carefully load the clarified sample onto the center of the resin bed. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[6][8]

  • Elution and Fraction Collection:

    • Once the sample has fully entered the resin bed, gently add equilibration buffer to the top of the column.

    • Begin collecting fractions immediately. The first colored band to elute from the column will be the blue-fluorescent-labeled protein.[11] The smaller, unbound dye will elute later.

  • Analysis:

    • Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~354 nm (for AMCA-X dye).

    • Pool the fractions containing the purified protein-dye conjugate.

    • If necessary, concentrate the pooled fractions using an ultrafiltration spin device.

Troubleshooting Guide

Problem 1: My labeled protein precipitated after the conjugation reaction.

  • Possible Cause: Over-labeling of the protein. Attaching too many hydrophobic dye molecules can decrease the overall solubility of the protein.[15]

  • Solution: Reduce the molar ratio of dye to protein in the conjugation reaction. A lower degree of labeling (DOL) can often prevent precipitation while still providing sufficient fluorescence.[14][15] Also, ensure the organic solvent (e.g., DMSO) used to dissolve the dye is kept to a minimum volume in the final reaction mixture.[14]

Problem 2: There is still significant unbound dye in my sample after purification.

  • Possible Cause (SEC): The column size may be insufficient for the sample volume, or the flow rate was too high.[8]

  • Solution (SEC): Ensure your sample volume is less than 5% of the column volume for good separation.[6] If using an FPLC system, reduce the flow rate to allow for better resolution between the labeled protein and the free dye.[8]

  • Possible Cause (Dialysis): Insufficient volume of dialysis buffer or not enough buffer changes.[8]

  • Solution (Dialysis): Use a dialysis buffer volume that is at least 200-500 times greater than your sample volume.[8][10] Perform at least three buffer changes over several hours or overnight to ensure complete removal of the free dye.[9]

Problem 3: I have low or no fluorescence from my purified conjugate.

  • Possible Cause: This does not always mean the reaction failed. It can be due to self-quenching, where too many dye molecules are attached to a single protein, causing them to interfere with each other's fluorescence.[16]

  • Solution: Determine the Degree of Labeling (DOL). If the DOL is too high, reduce the dye-to-protein molar ratio in future labeling reactions. Low fluorescence can also occur if the dye is conjugated near certain amino acids (like tryptophan) that can quench its signal.[16]

Problem 4: The labeled antibody has lost its binding activity.

  • Possible Cause: The this compound dye has reacted with primary amines (lysine residues) located in or near the antigen-binding site of the antibody, sterically hindering its ability to bind its target.[16]

  • Solution: Reduce the dye-to-protein molar ratio to decrease the probability of labeling critical lysine residues. If the problem persists, consider alternative labeling strategies that target other functional groups or use site-specific conjugation methods.[17]

References

Troubleshooting Protein Precipitation During AMCA-X SE Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering protein precipitation during fluorescent labeling can be a significant setback. This guide provides a comprehensive resource to troubleshoot and prevent protein precipitation when using AMCA-X SE (Aminomethylcoumarin-X, Succinimidyl Ester) for amine labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during this compound labeling?

Protein precipitation during labeling with amine-reactive dyes like this compound is often a result of disruptions to protein stability. The main contributing factors include:

  • Hydrophobic Interactions: Fluorescent dyes, including AMCA-X, can be hydrophobic. When conjugated to the protein surface, they increase its overall hydrophobicity, which can lead to aggregation as the protein molecules attempt to minimize contact with the aqueous buffer.[1][2]

  • Electrostatic Mismatches: The labeling reaction with NHS esters is most efficient at a slightly basic pH (typically 8.3-8.5) to ensure the target primary amines are deprotonated and reactive.[3] However, if this pH is close to the protein's isoelectric point (pI), the net charge of the protein will be near zero. This reduction in electrostatic repulsion between protein molecules increases the likelihood of aggregation and precipitation.

  • High Dye-to-Protein Ratio (Over-labeling): Using an excessive molar ratio of dye to protein can lead to the conjugation of multiple hydrophobic dye molecules onto a single protein. This significantly increases the protein's surface hydrophobicity, often causing it to precipitate out of solution.[1][3]

  • High Protein Concentration: While a sufficient protein concentration is necessary for efficient labeling, excessively high concentrations can increase the probability of intermolecular interactions and aggregation.[4]

  • Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. The introduction of even small amounts of these solvents into the aqueous protein solution can cause denaturation and subsequent precipitation.[1]

Q2: My protein precipitated immediately after adding the this compound dye solution. What is the likely cause and how can I fix it?

Immediate precipitation upon addition of the dye solution is typically caused by the local high concentration of the organic solvent used to dissolve the dye, leading to protein denaturation.

Solution:

  • Slow, Dropwise Addition: Add the dissolved dye to the protein solution slowly and dropwise while gently stirring or vortexing. This helps to disperse the dye and solvent more evenly, preventing localized high concentrations.

  • Minimize Organic Solvent: Use the minimum volume of high-quality, anhydrous DMSO or DMF required to completely dissolve the this compound. Aim to keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[3]

Q3: I observed precipitation during the purification of my this compound labeled protein. What could be the reason?

Precipitation during purification can occur if the buffer conditions are no longer optimal for the now more hydrophobic dye-protein conjugate, or if the purification method itself induces stress on the protein.

Solution:

  • Optimize Purification Buffer: Ensure the purification buffer has a pH that maintains the stability of the labeled protein and is not close to its new, shifted pI. Consider including stabilizing additives in the purification and storage buffers.

  • Gentle Purification Method: Use a gentle purification method like size-exclusion chromatography (SEC) or dialysis. If using spin columns, ensure the centrifugation speed and duration are appropriate and do not cause excessive mechanical stress.

Troubleshooting Guide

This step-by-step guide will help you systematically address protein precipitation issues during your this compound labeling experiments.

Troubleshooting Workflow

TroubleshootingWorkflow start Protein Precipitation Observed q1 Step 1: Evaluate Dye-to-Protein Ratio Is the molar ratio high? start->q1 a1 Action: Reduce Dye-to-Protein Ratio (e.g., start with 5:1 and titrate) q1->a1 Yes q2 Step 2: Examine Buffer Conditions Is the pH near the protein's pI? Is the buffer amine-free? q1->q2 No a1->q2 a2 Action: Change Buffer - Adjust pH to be at least 1 unit away from pI - Use amine-free buffer (PBS, Bicarbonate, Borate) q2->a2 Yes q3 Step 3: Check Protein Concentration Is the concentration >10 mg/mL? q2->q3 No a2->q3 a3 Action: Reduce Protein Concentration (Recommended: 2-10 mg/mL) q3->a3 Yes q4 Step 4: Review Dye Addition Was the dye added too quickly? q3->q4 No a3->q4 a4 Action: Add Dye Slowly Add dropwise while gently stirring q4->a4 Yes q5 Step 5: Consider Stabilizing Additives Are stabilizers present? q4->q5 No a4->q5 a5 Action: Add Stabilizers (e.g., Glycerol, L-Arginine) q5->a5 No end Problem Solved q5->end Yes a5->end

Caption: A step-by-step workflow for troubleshooting protein precipitation.

Quantitative Data Summary

For successful and reproducible labeling, it is crucial to control the quantitative parameters of the reaction.

Table 1: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended RangeRationale
Protein Concentration 2 - 10 mg/mLLower concentrations can lead to inefficient labeling, while higher concentrations may promote aggregation.[3]
Buffer pH 7.2 - 8.5Balances the reactivity of primary amines with the stability of the NHS ester. A pH of 8.3-8.5 is often optimal for the reaction.[3][5]
Buffer Composition Amine-free (e.g., PBS, 0.1 M Sodium Bicarbonate, Borate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the dye.[3]
Dye-to-Protein Molar Ratio 5:1 to 20:1Highly dependent on the protein. Start with a lower ratio (e.g., 10:1) and optimize to achieve the desired degree of labeling without causing precipitation.[6]
Organic Solvent (DMSO/DMF) < 10% of total reaction volumeHigh concentrations of organic solvents can denature the protein.[3]

Table 2: Common Stabilizing Additives to Prevent Precipitation

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)Increases solvent viscosity and stabilizes the protein's hydration shell.[]
L-Arginine 50 - 100 mMSuppresses protein aggregation by interacting with hydrophobic patches on the protein surface.[]
Sucrose 0.25 - 1 MStabilizes the native protein structure.
Polysorbate 20/80 0.01 - 0.1% (v/v)Non-ionic detergents that can prevent surface-induced aggregation.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for your specific protein.

1. Protein Preparation:

  • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).

  • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column.

  • The recommended protein concentration is between 2-10 mg/mL.

2. This compound Stock Solution Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

3. Labeling Reaction:

  • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).

  • While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution dropwise.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS).

  • The first colored fraction to elute from the column is the labeled protein.

This compound Labeling and Purification Workflow

LabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep 1. Prepare Protein (Amine-free buffer, 2-10 mg/mL) reaction 3. Mix Protein and Dye (Slow, dropwise addition) Incubate 1 hr at RT, protected from light protein_prep->reaction dye_prep 2. Prepare this compound (10 mg/mL in DMSO) dye_prep->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) reaction->purify collect 5. Collect Labeled Protein purify->collect

Caption: A streamlined workflow for this compound protein labeling and purification.

By understanding the underlying causes of protein precipitation and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of their this compound labeling experiments, leading to reliable and high-quality fluorescently labeled proteins for their downstream applications.

References

Improving the brightness of AMCA-X SE conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the brightness of their AMCA-X SE conjugates and overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

AMCA-X, SE (Succinimidyl Ester) is a blue fluorescent dye used for labeling biomolecules.[1][2] It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond.[3][4] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can help reduce quenching that may occur upon conjugation. This compound is commonly used to fluorescently label proteins, antibodies, and oligonucleotides for various applications, including immunofluorescence, flow cytometry, and fluorescence in situ hybridization (FISH).[2][3]

Q2: My this compound conjugate has low fluorescence. What are the potential causes?

Low fluorescence of your conjugate can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Problems with the Conjugation Reaction: Inefficient labeling will result in a low degree of substitution (DOS), meaning too few dye molecules are attached to your protein.

  • Issues with the Protein: The concentration, purity, and stability of your protein are critical.

  • Suboptimal Experimental Conditions: The pH and composition of buffers used during conjugation and subsequent applications can significantly impact fluorescence.

  • Fluorophore-Specific Issues: Photobleaching or quenching of the AMCA-X dye can reduce the fluorescent signal.

  • Instrumentation and Imaging Settings: Incorrect microscope settings, such as filter sets and laser power, can lead to poor signal detection.

The following troubleshooting guide provides a more in-depth analysis of these issues and their solutions.

Troubleshooting Guide

Problem 1: Low Labeling Efficiency / Low Degree of Substitution (DOS)

A common reason for dim conjugates is an insufficient number of dye molecules attached to the protein.

Potential Cause Recommended Solution
Hydrolyzed this compound Reagent NHS esters are moisture-sensitive.[5][6] Ensure your this compound vial is at room temperature before opening to prevent condensation.[5] Prepare the dye solution fresh for each reaction, as it is not stable in solution.[5]
Incompatible Buffer Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with the NHS ester.[5][7][8] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers.[5][8][9]
Suboptimal pH The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[8][9][10] Below this range, the primary amines on the protein are protonated and less reactive.[9] Above pH 8.5, hydrolysis of the NHS ester increases, reducing labeling efficiency.[9][10]
Dilute Protein Solution A low protein concentration can favor the hydrolysis of the NHS ester over the desired conjugation reaction.[10] It is recommended to use a protein concentration of 2-10 mg/mL.[8][11] If your protein solution is too dilute, consider concentrating it.
Incorrect Dye-to-Protein Molar Ratio The optimal ratio depends on the protein. For IgG antibodies, a starting molar ratio of 10:1 (dye:protein) is often recommended.[11] However, it's best to perform a titration with different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal degree of labeling (DOS) for your specific protein.[8]
Problem 2: Protein Precipitation During or After Conjugation

Protein precipitation can lead to a loss of active, well-labeled conjugate.

Potential Cause Recommended Solution
High Degree of Labeling (Over-labeling) AMCA-X is hydrophobic, and attaching too many dye molecules can decrease the solubility of the protein, leading to aggregation.[8] Reduce the dye-to-protein molar ratio in your reaction.[8][10]
High Concentration of Organic Solvent This compound is often dissolved in an organic solvent like DMSO or DMF.[4] Adding too much of this solvent to your aqueous protein solution can cause it to precipitate.[10] Keep the final concentration of the organic solvent below 10% of the total reaction volume.[10]
Change in Protein Charge The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues, which can alter the protein's solubility.[10]
Problem 3: Weak Signal in Downstream Applications (e.g., Immunofluorescence)

Even with a well-labeled conjugate, the final signal can be weak due to issues in the application protocol.

Potential Cause Recommended Solution
Photobleaching AMCA, like all fluorophores, is susceptible to photobleaching (fading upon exposure to light). Minimize light exposure during incubation steps and imaging.[12] Use a mounting medium containing an anti-fade reagent.[12]
Suboptimal Buffer pH in Application While the AMCA fluorophore's fluorescence is stable over a wide pH range (pH 4-10), extreme pH values in your staining or imaging buffers could still affect the signal.[13] Maintain a pH between 7.2 and 7.6 for most applications.[12]
High Background Fluorescence High background can mask your specific signal. This can be caused by tissue autofluorescence, especially in the blue spectrum, or non-specific binding of the conjugate.[14][15] Include an unstained control to assess autofluorescence and optimize blocking and washing steps to reduce non-specific binding.[12][16]
Low Conjugate Concentration The concentration of the conjugate used in your application may be too low. Perform a titration to determine the optimal concentration that gives a strong specific signal with low background.[12][14]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and its use in conjugation.

Table 1: Photophysical Properties of AMCA

ParameterValueReference
Excitation Maximum (λex)~354 nm[3]
Emission Maximum (λem)~442 nm[3]
Molar Extinction Coefficient (ε) at ~350 nm19,000 M⁻¹cm⁻¹[7][17]
Fluorescence Quantum Yield (Φf)0.91[18]

Table 2: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5.[8][9][10]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[8][11]
Dye:Protein Molar Ratio (for IgG) 10:1 (starting point)Optimal ratio should be determined experimentally (typically 2:1 to 20:1).[11]
Reaction Buffer PBS, Borate, CarbonateMust be free of primary amines.[5][8][9]
Reaction Time 15 - 60 minutesCan be extended for some proteins.[3]
Reaction Temperature Room Temperature or 4°CRoom temperature is common for a 1-hour reaction.[8]
Organic Solvent (e.g., DMSO) <10% of total volumeTo avoid protein precipitation.[10]

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody (IgG)

This protocol is a general guideline for labeling an antibody with this compound. Optimization may be required for your specific antibody.

Materials:

  • Antibody (IgG) at 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound.

  • Anhydrous DMSO.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[3]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If not, perform a buffer exchange.

  • Prepare this compound Stock Solution: Allow the this compound vial to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[11] This solution should be prepared fresh.

  • Calculate Molar Ratio: Determine the volumes of antibody and dye solution needed to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Moles of Antibody = (Antibody concentration in mg/mL) / (Antibody MW in mg/mol) * Volume in mL (MW of IgG ≈ 150,000 g/mol or 150 mg/mmol)

    • Moles of Dye = Moles of Antibody * Desired Molar Ratio

    • Volume of Dye Stock = (Moles of Dye * Dye MW in g/mol ) / (Dye stock concentration in g/mL)

  • Conjugation Reaction: a. Slowly add the calculated volume of this compound stock solution to the antibody solution while gently stirring or vortexing.[3] b. Protect the reaction mixture from light and incubate for 60 minutes at room temperature with gentle mixing.[3]

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 10-15 minutes.

  • Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[3] a. Load the reaction mixture onto the top of the equilibrated column. b. Elute with PBS (pH 7.2-7.4). c. Collect the first colored fraction, which contains the this compound-labeled antibody.[3]

  • Determine Degree of Substitution (DOS): a. Measure the absorbance of the purified conjugate at 280 nm (A280) and ~350 nm (Amax for AMCA).[11][19] b. Calculate the DOS using the following formula for IgG: f/p = (1.26 x 10⁵) * A₃₅₀ - (1.56 x 10³) * A₂₈₀ / (1.47 x 10⁴) * A₂₈₀ - (6.42 x 10³) * A₃₅₀[19] c. An optimal DOS for antibodies is typically between 2 and 6.[11]

Protocol 2: General Immunofluorescence Staining

This protocol provides a starting point for using an this compound-conjugated antibody.

Procedure:

  • Sample Preparation: Prepare cells or tissue sections according to your standard protocol for fixation and, if necessary, permeabilization.

  • Blocking: Incubate the sample with a suitable blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100 for intracellular targets) for 1 hour at room temperature to prevent non-specific binding.[16]

  • Primary Antibody Incubation (for indirect staining): If using an unconjugated primary antibody, incubate the sample with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Washing: Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).[16]

  • This compound Conjugate Incubation: Dilute the this compound-conjugated antibody to its optimal concentration in blocking buffer. Incubate the sample for 1 hour at room temperature, protected from light.[16]

  • Final Washes: Repeat the washing step as in step 4.[16]

  • Mounting and Imaging: Mount the coverslip using an anti-fade mounting medium. Image the sample using a fluorescence microscope equipped with a filter set appropriate for AMCA (Excitation ~350 nm, Emission ~450 nm).[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_ab Prepare Antibody (2-10 mg/mL, amine-free buffer) calc_ratio Calculate Molar Ratio (e.g., 10:1 dye:protein) prep_ab->calc_ratio prep_dye Prepare this compound (10 mg/mL in DMSO) prep_dye->calc_ratio mix Mix Antibody and Dye calc_ratio->mix incubate Incubate 1 hr at RT (Protect from light) mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify analyze Calculate DOS (Spectrophotometry) purify->analyze store Store Conjugate (4°C, protected from light) analyze->store

This compound Conjugation Workflow

troubleshooting_brightness cluster_conjugation Conjugation Issues cluster_application Application Issues cluster_protein Protein Issues start Low Conjugate Brightness check_dos Is Degree of Substitution (DOS) Low? start->check_dos check_bleaching Minimize Photobleaching (Less Light, Anti-fade Mountant) start->check_bleaching check_precip Did Protein Precipitate? start->check_precip check_reagents Check Reagent Quality (Fresh Dye, Amine-Free Buffer) check_dos->check_reagents Yes check_params Optimize Reaction (pH, Protein Conc., Molar Ratio) check_dos->check_params Yes check_background Reduce Background (Optimize Blocking/Washing) check_bleaching->check_background check_conc Titrate Conjugate Concentration check_background->check_conc reduce_labeling Reduce Molar Ratio check_precip->reduce_labeling Yes check_solvent Limit Organic Solvent <10% check_precip->check_solvent Yes

Troubleshooting Low Brightness

MAPK Signaling Pathway Example

References

How to validate AMCA-X SE labeling success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the success of AMCA-X SE labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

A1: this compound (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye used for labeling proteins and other molecules.[1][2] The succinimidyl ester (SE) group reacts with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[3][4] This reaction covalently attaches the fluorescent AMCA-X molecule to the target protein. The "X" in AMCA-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can help reduce quenching that may occur upon conjugation.

Q2: What is the optimal buffer for this compound labeling?

A2: The labeling reaction should be performed in a buffer that is free of primary amines, as these will compete with the target protein for reaction with the dye.[3][4] Recommended buffers include phosphate-buffered saline (PBS), sodium borate (B1201080) buffer, or MOPS.[4] Buffers containing Tris or glycine (B1666218) are not compatible.[4] The optimal pH for the reaction is typically between 8.3 and 8.5 to ensure the target amine groups are reactive.[1][3]

Q3: What is a typical molar ratio of dye to protein for labeling?

A3: A common starting point for labeling is a 10-fold molar excess of this compound to the protein.[3] However, the optimal ratio can range from 2:1 to 20:1 and should be determined empirically for each specific protein and application. For protein concentrations below 2 mg/mL, a 15-fold molar excess may be necessary, while for concentrations above 5 mg/mL, an 8-fold molar excess might be sufficient.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling.

Issue Potential Cause Solution
Low or No Labeling Hydrolyzed/Inactive Dye: The succinimidyl ester group is sensitive to moisture.Prepare the this compound stock solution immediately before use and avoid storing it in solution.[4] Allow the vial to reach room temperature before opening to prevent condensation.[4]
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will react with the dye.Use an amine-free buffer such as PBS or borate buffer for the labeling reaction.[4]
Incorrect pH: The reaction is most efficient at a slightly basic pH.Ensure the reaction buffer pH is between 8.3 and 8.5.[1][3]
Low Protein Concentration: Labeling efficiency can be reduced at low protein concentrations.For optimal results, aim for a protein concentration of 2-10 mg/mL.[3][4]
Protein Precipitation Over-labeling: A high degree of labeling can alter the protein's solubility.Reduce the molar ratio of dye to protein in the labeling reaction.
Solvent Concentration: High concentrations of organic solvents like DMSO can cause protein denaturation.Ensure the final concentration of DMSO in the reaction mixture is not excessive, typically around 10%.
Unexpected Fluorescence Presence of Unbound Dye: Free dye in the solution will interfere with spectroscopic measurements.Thoroughly remove all unreacted dye from the labeled protein using dialysis or size-exclusion chromatography.[5][6]
Photobleaching: AMCA is susceptible to photobleaching upon excessive light exposure.Protect the dye and the labeled conjugate from light during the reaction and storage.[3]

Experimental Protocols

Protocol 1: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[7] This can be determined using spectrophotometry.[8]

  • Purify the Conjugate: It is crucial to remove all unbound dye from the labeled protein before measuring absorbance. This can be achieved through methods like dialysis or gel filtration.[5][6]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280), which is the absorbance maximum for most proteins.[8]

    • Measure the absorbance at the maximum absorbance wavelength (λmax) for AMCA-X, which is approximately 346-354 nm.[3][6]

    • If the absorbance reading is greater than 2.0, dilute the sample and record the dilution factor.[6][9]

  • Calculations:

    • Protein Concentration (M):

      • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is calculated as the A280 of the dye divided by its Amax.[9] For AMCA, the CF is approximately 0.19.[6]

      • Corrected A280 = A280 - (Amax × CF)

      • Protein Concentration (M) = (Corrected A280 / εprotein) × Dilution Factor

      • (εprotein is the molar extinction coefficient of the protein at 280 nm. For IgG, this is ~210,000 M-1cm-1).[6]

    • Dye Concentration (M):

      • Dye Concentration (M) = (Amax / εdye) × Dilution Factor

      • (εdye for AMCA is ~19,000 M-1cm-1).[6]

    • Degree of Labeling (DOL):

      • DOL = Molar concentration of dye / Molar concentration of protein

Quantitative Data Summary

Parameter Value Reference
AMCA-X Excitation Maximum ~346-354 nm[3][6]
AMCA-X Emission Maximum ~442 nm[3]
AMCA-X Molar Extinction Coefficient (εdye) ~19,000 M-1cm-1[6][10]
AMCA-X Correction Factor (CF) at 280 nm ~0.19[6]
Recommended Reaction pH 8.3 - 8.5[1][3]
Recommended Molar Ratio (Dye:Protein) 10:1 (starting point)[3]

Visualizations

G Protein Protein with Primary Amine (-NH2) Reaction Labeling Reaction (pH 8.3-8.5) Protein->Reaction AMCA_SE This compound (Succinimidyl Ester) AMCA_SE->Reaction Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Conjugate NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: this compound labeling reaction pathway.

G start Start: Validate Labeling Success purify Purify Conjugate (Dialysis / Gel Filtration) start->purify measure Measure Absorbance (A280 and Amax) purify->measure calculate Calculate DOL measure->calculate check_dol Is DOL within expected range? calculate->check_dol success Labeling Successful check_dol->success Yes troubleshoot Troubleshoot Experiment check_dol->troubleshoot No

Caption: Workflow for validating this compound labeling success.

References

Technical Support Center: Minimizing Spectral Bleed-Through with AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to spectral bleed-through when using AMCA-X Succinimidyl Ester (SE) in multicolor fluorescence experiments.

Understanding Spectral Bleed-Through with AMCA-X SE

This compound is a popular blue fluorescent dye valued for its brightness and utility in multicolor applications.[1] However, like all fluorochromes, its emission spectrum can overlap with the spectra of other dyes, leading to a phenomenon known as spectral bleed-through, crosstalk, or spillover.[2] This occurs when the fluorescence signal from one fluorophore is detected in a channel designated for another, which can lead to false positives and inaccurate data interpretation.[3][4]

Proper experimental design, including careful fluorophore selection and the use of compensation controls, is crucial for mitigating these effects and ensuring data accuracy.[5][6]

Spectral Properties of this compound and Common Overlapping Fluorochromes

A foundational step in minimizing spectral bleed-through is understanding the spectral characteristics of the fluorochromes in your panel. This compound is excited by ultraviolet (UV) light and emits in the blue region of the spectrum.

FluorochromeExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap with this compound
This compound ~353~442-
DAPI~359 (when bound to dsDNA)~461 (when bound to dsDNA)High
Hoechst 33342~350 (when bound to dsDNA)~461 (when bound to dsDNA)High
Pacific Blue™~410~455Moderate to High
Brilliant Violet™ 421 (BV421)~405~421Moderate

Note: The degree of spectral overlap can be influenced by the specific filters and laser lines used in your instrumentation.[6] It is always recommended to use a spectra viewer to assess potential overlap with your specific experimental setup.[7]

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a concern with this compound?

A1: Spectral bleed-through, or spillover, is the detection of fluorescence from one fluorophore in a detector designated for another.[2] With this compound, its broad emission tail can extend into the detection channels of other blue or even green fluorophores, such as DAPI or Pacific Blue™.[8] This can lead to false-positive signals and inaccurate quantification of your target molecules.

Q2: How can I choose fluorochromes that are compatible with this compound to minimize bleed-through?

A2: When designing a multicolor panel with this compound, select fluorochromes with the most spectrally distinct emission profiles.[9] Aim for dyes with emission maxima that are well-separated from this compound's peak at approximately 442 nm. Fluorophores excited by different lasers can also help reduce crosstalk.[6] Using an online spectra viewer is a critical step to visualize and minimize potential spectral overlap between your chosen dyes.[7]

Q3: What are compensation controls and why are they necessary when using this compound in flow cytometry?

A3: Compensation is a mathematical correction used in flow cytometry to subtract the spectral spillover from one fluorophore into another's detector.[3] When using this compound in a multicolor panel, compensation is essential for accurate data.[5] This process requires running single-color controls for each fluorophore in your experiment, which allows the software to calculate the amount of spillover and apply the correction.[10]

Q4: Can I use compensation beads for my this compound single-color control?

A4: Yes, compensation beads can be used and are often recommended, especially if the antigen you are targeting is rare or has low expression.[11] The key is that the positive control must be at least as bright as the signal you expect in your experimental samples.[11] However, for non-antibody-based stains like viability dyes, using cells for compensation is often more appropriate.[11]

Troubleshooting Guide

Problem: I am seeing a signal in my Pacific Blue™ channel even when I am only exciting my this compound-stained sample.

  • Possible Cause: This is a classic example of spectral bleed-through. The emission spectrum of this compound is broad enough to spill into the typical detection window for Pacific Blue™.

  • Solution:

    • Run Single-Color Controls: Prepare a sample stained only with this compound and another stained only with Pacific Blue™.

    • Set Up Compensation: Use these single-color controls to perform compensation. This will mathematically correct for the this compound signal that is "bleeding" into the Pacific Blue™ channel.[3]

    • Optimize Filter Selection: If your instrument allows, use a narrower bandpass filter for the this compound channel to reduce the amount of emission tail that is detected.[8]

Problem: My DAPI and this compound signals seem to be co-localized, but I don't expect them to be.

  • Possible Cause: DAPI and this compound have very close excitation and emission spectra, leading to significant spectral overlap.[8] This can create the appearance of colocalization where none exists.

  • Solution:

    • Sequential Imaging (Microscopy): If using a confocal microscope, acquire the this compound and DAPI channels sequentially instead of simultaneously. This means only one laser is active at a time, preventing the excitation of one dye from causing bleed-through into the other's detection channel.[8]

    • Spectral Unmixing: For advanced microscopy, spectral unmixing is a powerful computational technique that can separate the individual spectral signatures of this compound and DAPI, providing a more accurate representation of their localization.[8]

    • Alternative Nuclear Stain: If possible, consider using a nuclear stain with a more distinct spectrum from this compound, such as a red-emitting nuclear dye, if your experimental design allows.

Problem: After compensation, my this compound signal is very weak or negative.

  • Possible Cause: This can be a result of overcompensation. This may happen if the single-stain control for the fluorophore bleeding into the this compound channel was significantly brighter than the experimental sample.

  • Solution:

    • Check Control Brightness: Ensure that the brightness of your single-stain controls is comparable to or slightly brighter than your experimental samples.[11]

    • Review Compensation Matrix: Manually review the compensation matrix generated by your flow cytometry software to identify any unusually high spillover values.

    • Re-run Controls: If necessary, re-acquire your single-stain controls, paying close attention to the staining intensity.

Experimental Protocol: Compensation for a Multicolor Flow Cytometry Panel Including this compound

This protocol outlines the steps for performing compensation for a hypothetical three-color panel using this compound, FITC, and PE.

Materials:

  • Cells of interest

  • Antibodies conjugated to this compound, FITC, and PE

  • Unconjugated antibody of the same isotype (for unstained control)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Compensation beads (optional, can be used instead of cells for antibody controls)

  • Flow cytometer with UV, blue, and yellow-green lasers (or appropriate lasers for the chosen fluorochromes)

Methodology:

  • Prepare Single-Stain Controls:

    • Unstained Control: A tube with only cells (or beads) and no fluorescent antibodies.

    • This compound Control: A tube with cells (or beads) stained only with the this compound conjugated antibody.

    • FITC Control: A tube with cells (or beads) stained only with the FITC-conjugated antibody.

    • PE Control: A tube with cells (or beads) stained only with the PE-conjugated antibody.

    • Important: Ensure the concentration of the antibody used for the single-stain controls results in a positive population that is at least as bright as what is expected in the fully stained experimental sample.[11]

  • Prepare the Fully Stained Sample:

    • A tube with cells stained with all three conjugated antibodies (this compound, FITC, and PE).

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Launch the acquisition software.

    • Create a new experiment with plots to visualize all the parameters (e.g., FSC vs. SSC, and dot plots for each pair of fluorescent channels).

  • Set Voltages and Gains:

    • Run the unstained control sample.

    • Adjust the FSC and SSC voltages to place the cell population of interest on scale.

    • Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel (this compound, FITC, PE) so that the unstained cell population is on scale, typically within the first log decade.

  • Acquire Compensation Controls:

    • Run each single-stain control (this compound, FITC, and PE).

    • For each control, ensure that the positive population is on scale and not saturated (i.e., not piled up against the maximum channel number). Adjust the voltage for that specific channel if necessary.

    • Record data for a sufficient number of events for each control (typically 10,000-50,000 events).

  • Calculate Compensation:

    • Use the flow cytometry software's automatic compensation setup wizard.

    • The software will use the data from the single-stain controls to calculate the spectral overlap between the different fluorochromes and generate a compensation matrix.

    • The software will guide you to gate on the positive and negative populations for each single-stain control to perform the calculation.

  • Apply and Verify Compensation:

    • Apply the calculated compensation matrix to your experiment.

    • Review the compensated data for each single-stain control. A properly compensated single-positive sample should show a signal only in its primary detector and background levels in all other detectors. The median fluorescence intensity of the positive and negative populations should be aligned on the y-axis when viewing a plot of the primary fluorophore versus a spillover channel.

    • If necessary, you can manually fine-tune the compensation values, but this should be done with caution and a thorough understanding of the principles.

  • Acquire Experimental Samples:

    • Once compensation is set and verified, you can proceed to acquire your fully stained experimental samples.

Visualizing Spectral Bleed-Through and Compensation

cluster_0 Uncompensated Data cluster_1 Compensated Data AMCA-X_SE_Signal This compound Emission AMCA-X_SE_Detector This compound Detector AMCA-X_SE_Signal->AMCA-X_SE_Detector Primary Signal Pacific_Blue_Detector Pacific Blue Detector AMCA-X_SE_Signal->Pacific_Blue_Detector Spectral Bleed-through Pacific_Blue_Signal Pacific Blue Emission Pacific_Blue_Signal->Pacific_Blue_Detector Primary Signal Compensation_Module Compensation Algorithm Comp_AMCA-X_SE_Signal This compound Emission Comp_AMCA-X_SE_Detector This compound Detector Comp_AMCA-X_SE_Signal->Comp_AMCA-X_SE_Detector Comp_AMCA-X_SE_Signal->Compensation_Module Comp_Pacific_Blue_Signal Pacific Blue Emission Comp_Pacific_Blue_Detector Pacific Blue Detector Comp_Pacific_Blue_Signal->Comp_Pacific_Blue_Detector Compensation_Module->Comp_Pacific_Blue_Detector Correction

Caption: Spectral bleed-through and compensation.

Troubleshooting Workflow for Spectral Bleed-Through

Start Unexpected Signal in a Secondary Channel Check_Controls Are Single-Color Compensation Controls Used? Start->Check_Controls Perform_Comp Perform Compensation with Single-Color Controls Check_Controls->Perform_Comp No Review_Comp Review Compensation Matrix and Gating Check_Controls->Review_Comp Yes Perform_Comp->Review_Comp Check_Brightness Are Control and Sample Brightness Similar? Review_Comp->Check_Brightness Adjust_Staining Adjust Staining of Controls or Use Compensation Beads Check_Brightness->Adjust_Staining No Check_Filters Are Optimal Filters and Instrument Settings Used? Check_Brightness->Check_Filters Yes Adjust_Staining->Review_Comp Optimize_Settings Optimize Filter Selection and Instrument Settings Check_Filters->Optimize_Settings No Resolved Issue Resolved Check_Filters->Resolved Yes Consider_Alternatives Consider Sequential Scanning (Microscopy) or Alternative Fluorochromes Optimize_Settings->Consider_Alternatives Consider_Alternatives->Resolved

Caption: Troubleshooting spectral bleed-through.

References

AMCA-X SE quenching problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding quenching and other common issues encountered during experiments with this blue fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a blue fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester.[1][2][3] This reactive group readily forms stable amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins.[2] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the NHS ester, which can help to reduce quenching that may occur upon conjugation.[4] Its primary applications include immunofluorescence, flow cytometry, and protein labeling for in vitro assays.[5][6][7]

Q2: My this compound labeled conjugate has a weak fluorescent signal. What are the common causes?

A weak or absent fluorescent signal is a common issue that can stem from several factors:

  • Quenching: The fluorescence of this compound can be diminished by various substances present in your sample or buffer.

  • Low Degree of Labeling (DOL): Insufficient incorporation of the dye onto the target molecule will result in a weak signal.

  • Photobleaching: Exposure to high-intensity light can irreversibly destroy the fluorophore.

  • Incorrect Buffer Conditions: The pH and composition of the buffer can affect both the labeling efficiency and the fluorescence quantum yield.

  • Degradation of the Dye: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unable to react with your target molecule.

Q3: What is fluorescence quenching and how does it affect this compound?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including:

  • Static Quenching: Formation of a non-fluorescent complex between the fluorophore and a quencher molecule.

  • Dynamic (Collisional) Quenching: De-excitation of the fluorophore upon collision with a quencher.

  • Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer to a nearby acceptor molecule.

Several common laboratory reagents and biomolecules can act as quenchers for AMCA and similar coumarin (B35378) dyes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Solution
Trifluoroacetic Acid (TFA) Contamination TFA is often a remnant from peptide or oligonucleotide synthesis and is a known quencher of coumarin dyes. Remove TFA by lyophilization with HCl or by using an anion exchange resin.
Quenching by Amino Acids Certain amino acids, particularly Tryptophan, Tyrosine, Histidine, and Methionine, can quench the fluorescence of nearby fluorophores.[8] If your protein of interest has these residues near the labeling site, consider using a longer spacer or a different labeling strategy.
Suboptimal Buffer pH for Labeling The reaction of the NHS ester with primary amines is most efficient at a pH of 8.0-9.0. Using a buffer outside this range can lead to a low degree of labeling. Borate or carbonate buffers are recommended for the conjugation reaction.[2]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to poor labeling efficiency. Ensure your labeling buffer is free of such components.
Hydrolyzed this compound The NHS ester is sensitive to moisture. Always allow the vial to come to room temperature before opening and prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Photobleaching Minimize exposure of your sample to excitation light. Use an antifade mounting medium for microscopy and acquire images promptly.
Incorrect Instrument Settings Ensure your fluorometer or microscope is set to the optimal excitation and emission wavelengths for AMCA (typically around 350 nm for excitation and 442 nm for emission).[4][9]
Problem 2: High Background Fluorescence
Possible Cause Solution
Tissue Autofluorescence Biological samples, particularly tissues, can have endogenous fluorophores that contribute to background noise. Use appropriate blocking steps and consider using commercial quenching reagents.
Non-specific Antibody Binding In immunofluorescence applications, non-specific binding of the labeled antibody can lead to high background. Optimize blocking conditions and antibody concentrations.
Excess Unbound Dye Ensure that all unreacted this compound is removed after the labeling reaction by using size exclusion chromatography or dialysis.

Quantitative Data

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~353 nm[4][9]
Emission Maximum (λem)~442 nm[4][9]
Molar Extinction Coefficient (ε)~19,000 cm⁻¹M⁻¹[10]
Recommended Excitation LaserUV (e.g., 355 nm)[6]

Table 2: Comparison with a Spectrally Similar Amine-Reactive Dye

PropertyThis compoundAlexa Fluor™ 350
Excitation Maximum (λex)~353 nm~346 nm
Emission Maximum (λem)~442 nm~442 nm
Quantum Yield (Φ)Not readily available0.79
Fluorescence Lifetime (τ)Not readily available4.1 ns

Note: Data for Alexa Fluor™ 350 is provided for comparative purposes. Quantum yield and lifetime can be environmentally sensitive.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol outlines the basic steps for conjugating this compound to a protein.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL) immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The labeled protein will elute in the void volume.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~350 nm (A₃₅₀).

    • Calculate the protein concentration using its molar extinction coefficient at 280 nm, after correcting for the absorbance of the dye at this wavelength.

    • Calculate the dye concentration using the molar extinction coefficient of AMCA (~19,000 M⁻¹cm⁻¹ at 350 nm).

    • The DOL is the molar ratio of the dye to the protein.

Protocol 2: Fluorescence Quenching Assay

This protocol can be used to determine if a specific compound in your experiment is quenching the fluorescence of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of your this compound labeled molecule in a suitable buffer.

    • Prepare a series of dilutions of the potential quencher in the same buffer.

  • Fluorescence Measurement:

    • In a fluorometer cuvette or a microplate, add the this compound labeled molecule to a final concentration that gives a strong fluorescence signal.

    • Measure the initial fluorescence intensity (F₀).

    • Add increasing concentrations of the potential quencher to the sample, mixing well after each addition.

    • Measure the fluorescence intensity (F) after each addition.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio of the initial fluorescence to the fluorescence at each quencher concentration (F₀/F).

    • Plot F₀/F versus the concentration of the quencher.

    • A linear relationship suggests that quenching is occurring. The slope of the line is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3) conjugation Conjugation (1-2 hours, RT, protected from light) protein_prep->conjugation dye_prep This compound Preparation (Anhydrous DMSO/DMF) dye_prep->conjugation purify Purification (Size-Exclusion Chromatography) conjugation->purify analyze Characterization (Degree of Labeling) purify->analyze troubleshooting_workflow start Weak Fluorescence Signal? check_tfa Check for TFA contamination start->check_tfa Yes check_dol Determine Degree of Labeling (DOL) start->check_dol check_buffers Verify buffer pH and composition start->check_buffers check_photobleaching Minimize light exposure start->check_photobleaching check_instrument Confirm instrument settings start->check_instrument solution_tfa Remove TFA check_tfa->solution_tfa solution_dol Optimize labeling reaction check_dol->solution_dol solution_buffers Use appropriate buffers check_buffers->solution_buffers solution_photobleaching Use antifade reagents check_photobleaching->solution_photobleaching solution_instrument Correct settings check_instrument->solution_instrument quenching_mechanisms cluster_fluorophore Fluorophore States cluster_quencher Quencher cluster_static Static Quenching F_ground F F_excited F* F_ground->F_excited Excitation (hν) FQ_complex Non-fluorescent Complex F_ground->FQ_complex F_excited->F_ground Fluorescence (hν') F_excited->F_ground Collision Q Q Q->F_excited Q->FQ_complex

References

Technical Support Center: Optimizing AMCA-X SE Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Aminomethylcoumarin Acetate, Succinimidyl Ester (AMCA-X SE) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal labeling of proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for an this compound reaction with a protein?

A1: A common starting point for incubation is 1 to 2 hours at room temperature.[1][2][3] However, the ideal incubation time can vary depending on the specific protein and desired degree of labeling. For some applications, incubation can be extended to overnight at 4°C, which can sometimes improve yield and reduce non-specific reactions.[1][3] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.[4]

Q2: What is the recommended pH for the reaction buffer?

A2: this compound reacts with non-protonated primary amines. To ensure the target amine groups are sufficiently reactive, a slightly basic pH is recommended. The optimal pH range is typically between 8.0 and 9.0.[5] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[6] Borate (B1201080) buffers at a similar pH are also highly effective.[5][7]

Q3: Which buffers should I avoid in my this compound reaction?

A3: It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the target molecule for reaction with the this compound, significantly reducing labeling efficiency.[6][7][8][9] Also, ensure that solutions are free of ammonium (B1175870) salts, which can also interfere with the conjugation.

Q4: What is a typical molar excess of this compound to protein?

A4: A 10 to 20-fold molar excess of the dye to the protein is a common starting point for labeling antibodies and other proteins.[2][3] However, the optimal ratio may need to be determined empirically and can range from 2:1 to 20:1 depending on the protein and the desired degree of labeling.

Q5: My protein precipitated after the labeling reaction. What could be the cause?

A5: Protein precipitation can occur due to a high degree of labeling, which can alter the protein's solubility. The hydrophobicity of the dye or the organic solvent (like DMSO or DMF) used to dissolve the dye can also contribute to aggregation.[10] To troubleshoot this, try reducing the molar excess of this compound in the reaction to achieve a lower degree of labeling or perform the reaction at a lower temperature (4°C).[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal Inefficient Labeling: The protein was not labeled or labeled at a very low level.- Verify Buffer Composition: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and ammonium salts.[6][7] - Check pH: Confirm the reaction buffer pH is within the optimal range of 8.0-9.0.[5] - Optimize Molar Ratio: Increase the molar excess of this compound to the protein.[2] - Check Reagent Activity: Ensure the this compound has been stored properly to prevent hydrolysis. Prepare the dye solution fresh for each experiment.
Dye-Dye Quenching: Too much dye is attached to the protein, leading to self-quenching.- Reduce Molar Ratio: Decrease the molar excess of this compound in the reaction.[11] - Determine Degree of Labeling (DOL): Measure the DOL to assess the level of dye conjugation.[11]
Protein Precipitation during or after Reaction High Degree of Labeling: Excessive labeling can alter the protein's solubility.[10]- Decrease Molar Ratio: Use a lower molar excess of this compound.[10]
Solvent Effects: The organic solvent (DMSO/DMF) used for the dye stock solution may denature the protein.[10]- Minimize Solvent Concentration: Use the most concentrated dye stock solution possible to minimize the volume of organic solvent added to the reaction.
Sub-optimal Temperature: Room temperature incubation may be too harsh for sensitive proteins.- Perform Reaction at 4°C: Incubating at a lower temperature can sometimes reduce aggregation.[10]
Inconsistent Labeling Results Variability in Reagent Preparation: Inconsistent concentrations of protein or dye.- Accurate Quantification: Precisely measure the protein concentration before starting the reaction. - Fresh Dye Solution: Always prepare the this compound stock solution immediately before use.
Hydrolysis of this compound: The succinimidyl ester is moisture-sensitive and can hydrolyze, rendering it inactive.[7]- Proper Storage: Store this compound desiccated and protected from light. - Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein like an antibody.

Materials:

  • This compound

  • Protein to be labeled (2-10 mg/mL in a suitable buffer)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 (or a similar amine-free buffer like borate buffer)[6]

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine (B1172632), pH 8.5[8]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL.[6]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.[6]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[7]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[2]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[2]

    • Add the calculated volume of the this compound stock solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2] Alternatively, incubate overnight at 4°C.[1][3]

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted this compound. For example, add hydroxylamine to a final concentration of 1.5 M and incubate for 1 hour.

  • Purification:

    • Purify the this compound-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLLower concentrations can decrease reaction efficiency.[12]
Buffer pH 8.0 - 9.0Slightly basic pH is required for the reaction with primary amines.[5]
Incubation Temperature Room Temperature (20-25°C) or 4°CLower temperatures may be beneficial for sensitive proteins.[1][3]
Incubation Time 1 - 2 hours (at room temp) or Overnight (at 4°C)Optimal time should be determined empirically.[1][2][3]
Molar Excess of Dye 10 - 20 fold (starting point)The optimal ratio depends on the protein and desired DOL.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer) conjugation Conjugation (1-2h at RT or overnight at 4°C) protein_prep->conjugation dye_prep This compound Stock (10 mg/mL in DMSO/DMF) dye_prep->conjugation quenching Quenching (e.g., Hydroxylamine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification troubleshooting_logic cluster_causes Potential Causes for No/Low Labeling start Low/No Fluorescence check_labeling Is the protein labeled? (Determine DOL) start->check_labeling no_label No/Low Labeling check_labeling->no_label No yes_label Labeling Confirmed check_labeling->yes_label Yes buffer_issue Incorrect Buffer (e.g., Tris) no_label->buffer_issue ph_issue Incorrect pH no_label->ph_issue reagent_issue Hydrolyzed Dye no_label->reagent_issue quenching_issue Dye-Dye Quenching yes_label->quenching_issue

References

Validation & Comparative

A Head-to-Head Comparison: AMCA-X SE vs. Alexa Fluor 350 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug development, and cellular analysis, the precise labeling of proteins is a critical first step for a multitude of downstream applications. The choice of fluorescent dye can significantly impact the quality and reliability of experimental results. This guide provides an objective comparison of two commonly used blue fluorescent dyes for protein labeling: AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester with an aminohexanoyl spacer) and Alexa Fluor 350. We will delve into their performance metrics, supported by experimental data, to assist you in making an informed decision for your research needs.

Key Performance Metrics: A Quantitative Overview

The selection of a fluorescent label is often governed by its photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 350, providing a clear comparison of their performance characteristics.

PropertyThis compoundAlexa Fluor 350Reference
Excitation Maximum (nm) ~346 - 350~346[1][2][3]
Emission Maximum (nm) ~442 - 448~442[1][2][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~19,000[1][2][5]
Quantum Yield ~0.3 - 0.5Not explicitly stated in a comparative context, but conjugates are reported to be more fluorescent than AMCA.[4][6]
Recommended Molar Ratio (Dye:Protein for IgG) 10:15:9[1]

Performance Insights: Brightness, Photostability, and Solubility

While the molar extinction coefficients of this compound and Alexa Fluor 350 are comparable, qualitative data from various sources indicate that Alexa Fluor 350 conjugates are generally brighter and more fluorescent than those of AMCA.[4] This increased brightness is a significant advantage for detecting low-abundance proteins.

Photostability is another critical factor, particularly for applications requiring prolonged or repeated exposure to light, such as time-lapse microscopy. The Alexa Fluor family of dyes is well-regarded for its enhanced photostability compared to traditional dyes like AMCA.[7][8] This allows for longer imaging times with less signal degradation.

Furthermore, Alexa Fluor 350 is a sulfonated coumarin (B35378) derivative, which imparts greater water solubility compared to AMCA and AMCA-X.[4] This improved solubility can lead to more consistent and efficient labeling in aqueous buffers and may reduce the risk of protein precipitation.

Experimental Protocol: A Generalized Workflow for Protein Labeling

The following is a generalized protocol for labeling proteins with either this compound or Alexa Fluor 350 succinimidyl esters. The fundamental chemistry involves the reaction of the succinimidyl ester with primary amines on the protein to form a stable amide bond.

I. Reagent Preparation
  • Protein Solution : The protein to be labeled must be in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye and must be removed by dialysis or buffer exchange.[1][9]

  • Dye Stock Solution : Immediately before use, dissolve the this compound or Alexa Fluor 350 SE in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

II. Labeling Reaction
  • Reaction Buffer : For optimal labeling, the pH of the protein solution should be adjusted to 8.0-8.5 using a suitable buffer like sodium bicarbonate.[6]

  • Dye Addition : While gently vortexing, add the calculated amount of dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but can be started based on the recommendations in the table above.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6] For some proteins, incubation overnight at 4°C may yield better results.[1]

III. Purification of the Labeled Protein
  • Removal of Unreacted Dye : It is crucial to remove any free, unreacted dye from the labeled protein. This is typically achieved using size-exclusion chromatography, such as a desalting column.[6]

  • Elution : Elute the labeled protein from the column according to the manufacturer's instructions. The protein-dye conjugate will elute first, followed by the smaller, unbound dye molecules.

IV. Determination of Degree of Labeling (DOL)
  • Spectrophotometric Analysis : Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~346 nm).

  • Calculation : The degree of labeling (moles of dye per mole of protein) can be calculated using the Beer-Lambert law, with a correction factor for the dye's absorbance at 280 nm.[1][6] For IgG, an optimal DOL is typically between 2 and 6 for AMCA-X and 5 and 9 for Alexa Fluor 350.[1]

Visualizing the Workflow

To better illustrate the protein labeling process, the following diagram outlines the key steps from preparation to analysis.

ProteinLabelingWorkflow cluster_prep I. Preparation cluster_reaction II. Labeling Reaction cluster_purification III. Purification cluster_analysis IV. Analysis & Storage Protein Protein in Amine-Free Buffer Mix Combine Protein and Dye Solution (pH 8.0-8.5) Protein->Mix Dye Dye Stock (in DMSO) Dye->Mix Incubate Incubate 1-2h at RT (Protected from Light) Mix->Incubate Gentle Stirring Purify Size-Exclusion Chromatography Incubate->Purify Collect Collect Labeled Protein Fractions Purify->Collect Elution Analyze Determine Degree of Labeling (DOL) Collect->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

A generalized workflow for labeling proteins with amine-reactive fluorescent dyes.

Conclusion and Recommendations

Both this compound and Alexa Fluor 350 are effective blue fluorescent dyes for protein labeling. However, for applications demanding high sensitivity, photostability, and ease of use in aqueous environments, Alexa Fluor 350 presents a compelling advantage due to its superior brightness and water solubility. While this compound remains a viable and more traditional option, researchers seeking optimal performance, particularly in challenging imaging scenarios, should consider Alexa Fluor 350. The choice will ultimately depend on the specific requirements of the experiment, including the abundance of the target protein, the imaging modality, and budget considerations.

References

A Comparative Guide to Nuclear Counterstaining: AMCA-X SE vs. DAPI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular imaging and analysis, the precise visualization of cellular structures is paramount. Nuclear counterstaining, a fundamental technique in fluorescence microscopy, provides essential context by highlighting the nucleus, enabling researchers to orient themselves within the cellular landscape. Among the plethora of available fluorescent dyes, DAPI has long been the gold standard for nuclear counterstaining. This guide provides a comprehensive comparison of DAPI with an alternative blue fluorescent dye, AMCA-X SE, detailing their spectral properties, performance characteristics, and experimental protocols to aid researchers in making informed decisions for their specific experimental needs.

At a Glance: Key Differences and Primary Applications

While both this compound and DAPI emit in the blue region of the spectrum, their mechanisms of action and, consequently, their primary applications differ significantly. DAPI is a DNA intercalator, specifically binding to the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA. This specificity makes it an excellent tool for selectively staining the nucleus in both fixed and, to a lesser extent, live cells.

In contrast, this compound is an amine-reactive succinimidyl ester. Its primary function is to form stable covalent bonds with primary amines, which are abundant in proteins. This property makes this compound a versatile tool for labeling antibodies, proteins, and other molecules for subsequent visualization. While it can be used in cellular imaging, it is not a direct nuclear stain in the same vein as DAPI. In fixed and permeabilized cells, it will bind to all proteins, including those in the nucleus and cytoplasm, leading to a more generalized cellular stain rather than a specific nuclear counterstain.

Quantitative Data Comparison

A direct comparison of the photophysical properties of this compound and DAPI is crucial for selecting the appropriate dye for a given imaging setup and experimental goal. The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.

PropertyThis compoundDAPI (bound to dsDNA)
Excitation Maximum (λex) ~354 nm~358 nm[1][2]
Emission Maximum (λem) ~442 nm~461 nm[1][2]
Molar Extinction Coefficient (ε at λmax) ~19,000 cm⁻¹M⁻¹~27,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly defined for this compound; ~0.91 for related AMCA-PEG4-Acid0.58 - 0.92
Target Primary amines (e.g., on proteins)A-T rich regions in the minor groove of dsDNA[1]
Fixability Compatible with fixationCompatible with fixation

Photostability and Performance Characteristics

This compound: AMCA and its derivatives are renowned for their high photostability.[3] This resistance to photobleaching makes them suitable for imaging experiments that require prolonged or repeated exposure to excitation light. The fluorescence of AMCA is also notably stable across a wide pH range (pH 4-10), which is advantageous for various biological buffers and conditions.[3]

DAPI: DAPI is also considered a relatively photostable nuclear stain. However, under prolonged and high-intensity UV exposure, DAPI can undergo photoconversion, leading to the formation of a green-emitting species. This phenomenon can potentially interfere with multicolor imaging experiments by causing bleed-through into the green channel.

Experimental Protocols

Due to their different mechanisms of action, the experimental protocols for using this compound and DAPI for cellular staining are distinct.

DAPI: The Standard for Nuclear Counterstaining

DAPI is a straightforward and reliable nuclear counterstain for fixed and permeabilized cells.

Materials:

  • Fixed and permeabilized cells on coverslips or slides

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Phosphate-buffered saline (PBS)

  • Mounting medium (antifade recommended)

Protocol for Fixed Cell Staining:

  • Prepare DAPI Staining Solution: Dilute the DAPI stock solution in PBS to a final working concentration of 0.1-1 µg/mL. A common starting concentration is 300 nM.

  • Wash Cells: After completing primary and secondary antibody incubations for your target of interest, wash the cells two to three times with PBS for 5 minutes each.

  • Incubate with DAPI: Add the DAPI staining solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature, protected from light.

  • Wash Excess DAPI: Wash the cells two to three times with PBS to remove unbound DAPI and reduce background fluorescence.

  • Mount Coverslip: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Diagram: DAPI Staining Workflow for Fixed Cells

DAPI_Staining_Workflow start Fixed and Permeabilized Cells wash1 Wash with PBS (2-3x) start->wash1 After primary/secondary antibody staining stain Incubate with DAPI (0.1-1 µg/mL, 5-10 min) wash1->stain wash2 Wash with PBS (2-3x) stain->wash2 mount Mount with Antifade Medium wash2->mount image Image (Ex: ~360nm, Em: ~460nm) mount->image AMCA_Staining_Mechanism cluster_cell Permeabilized Cell Nucleus Nucleus Cytoplasm Cytoplasm Protein_N Nuclear Protein (-NH2) Protein_C Cytoplasmic Protein (-NH2) AMCA-X_SE This compound AMCA-X_SE->Protein_N Covalent Bond Formation AMCA-X_SE->Protein_C Covalent Bond Formation

References

A Head-to-Head Battle of the Blues: AMCA-X SE vs. Cascade Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of blue fluorescent dyes, the choice between AMCA-X SE and Cascade Blue is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their spectral properties and performance, supported by available data, to facilitate an informed selection for your specific research needs.

At a Glance: Spectral Properties

A summary of the key spectral and photophysical properties of this compound and Cascade Blue is presented below. This table provides a quick reference for comparing their performance characteristics.

PropertyThis compoundCascade Blue
Excitation Maximum (λex) ~354 nm~396-401 nm
Emission Maximum (λem) ~442 nm~410-419 nm
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹ (for AMCA moiety on a conjugated protein)[1]High absorptivity (specific value not readily available)[2][3][4]
Quantum Yield (Φ) ~0.3-0.5[1]Highly fluorescent (specific value not readily available)[2][3][4]
Brightness (ε x Φ) ModerateSignificantly more fluorescent than AMCA conjugates[2][4]
Photostability GoodData not readily available for direct comparison

In-Depth Analysis

This compound (Aminomethylcoumarin Acetate, Succinimidyl Ester with a 7-atom spacer) is a derivative of the well-established coumarin (B35378) family of dyes. It is characterized by its excitation in the near-UV spectrum and emission in the blue region. The "X" in its name refers to a seven-atom aminohexanoyl spacer, which is designed to minimize quenching effects that can occur when the fluorophore is conjugated to a biomolecule.

Cascade Blue is a sulfonated pyrene (B120774) derivative known for its distinct spectral properties. It also excites in the near-UV but has a slightly longer wavelength emission compared to this compound. A significant advantage of Cascade Blue is its reduced spectral overlap with green fluorophores like fluorescein (B123965) (FITC), making it a valuable tool for multicolor imaging applications.[2][4]

Performance Comparison

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While a specific extinction coefficient and quantum yield for Cascade Blue are not consistently reported in publicly available literature, qualitative data strongly suggests that Cascade Blue conjugates are significantly brighter than those of AMCA.[2][4] This is attributed to its high absorptivity and fluorescence efficiency.[2][3][4] For AMCA, the extinction coefficient of its conjugated form is approximately 19,000 M⁻¹cm⁻¹, with a quantum yield in the range of 0.3-0.5.[1]

Photostability: The photostability, or resistance to photobleaching, is a critical factor for imaging applications that require prolonged or intense light exposure. While specific comparative data on the photostability of this compound versus Cascade Blue is limited, the general class of coumarin dyes, to which AMCA belongs, is known for having good photostability.

Experimental Protocols

Detailed methodologies for labeling proteins with these dyes are crucial for reproducible experimental results. Below are generalized protocols for protein conjugation with this compound and Cascade Blue.

Protein Labeling with this compound

This protocol outlines the basic steps for conjugating this compound to a protein.

G Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5) conjugation Add this compound to Protein Solution (molar ratio ~10:1 dye:protein) protein_prep->conjugation dye_prep Prepare this compound Solution (10 mM in DMSO) dye_prep->conjugation incubation Incubate for 1 hour at room temperature (protect from light) conjugation->incubation purification Purify Conjugate (e.g., size exclusion chromatography) incubation->purification characterization Characterize Conjugate (determine degree of labeling) purification->characterization

Caption: A generalized workflow for labeling proteins with this compound.

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.[5] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the dye.[5]

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.[5]

  • Conjugation Reaction: While gently vortexing the protein solution, add the desired amount of the this compound stock solution. A common starting point is a 10-fold molar excess of dye to protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~354 nm (for this compound).[1]

Protein Labeling with Cascade Blue

This protocol provides a general procedure for conjugating Cascade Blue to proteins.

G Protein Labeling Workflow with Cascade Blue cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein_prep Prepare Antibody Solution (≥2 mg/mL in amine-free buffer, pH 8.5-9.0) conjugation Add Cascade Blue to Antibody Solution protein_prep->conjugation dye_prep Prepare Cascade Blue Solution (e.g., 10 mg/mL in DMSO) dye_prep->conjugation incubation Incubate for 1-2 hours at room temperature (protect from light) conjugation->incubation purification Purify Conjugate (e.g., size exclusion chromatography) incubation->purification characterization Characterize Conjugate (determine functionality) purification->characterization

Caption: A generalized workflow for labeling proteins with Cascade Blue.

Methodology:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at a pH of 8.5-9.0. A concentration of at least 2 mg/mL is recommended.[6]

  • Dye Preparation: Immediately prior to use, dissolve the reactive form of Cascade Blue (e.g., acetyl azide (B81097) or succinimidyl ester) in anhydrous DMSO.[6]

  • Conjugation Reaction: Add the Cascade Blue solution to the antibody solution. The optimal ratio of dye to protein should be determined empirically, but a starting point could be in the range of 40 to 600 µg of dye per mg of antibody.[6]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, with protection from light.[6]

  • Purification: Remove unreacted dye by gel filtration or dialysis.[6]

  • Characterization: The performance of the conjugate should be assessed by its staining performance in the intended application (e.g., flow cytometry or immunofluorescence).[6]

Conclusion and Recommendations

Both this compound and Cascade Blue are valuable reagents for fluorescently labeling biomolecules for detection in the blue channel.

Choose this compound when:

  • A well-characterized dye with known spectral properties is required.

  • Good photostability is a primary concern.

  • Working with applications where moderate brightness is sufficient.

Choose Cascade Blue when:

  • High brightness is essential for detecting low-abundance targets.

  • Multicolor imaging is being performed, and minimal spectral overlap with green fluorophores is critical.

  • The experimental setup is optimized for its excitation and emission wavelengths.

For optimal results, it is always recommended to empirically test and optimize the labeling conditions and dye choice for your specific protein and application.

References

Navigating the Blue Spectrum: A Comparative Guide to Alternatives for AMCA-X SE in Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of the appropriate fluorophore is a critical determinant of experimental success. While AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) has traditionally been a common choice for blue fluorescence detection, a new generation of fluorescent dyes offers significant improvements in brightness, photostability, and water solubility. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to inform your selection process.

Quantitative Performance Comparison

The choice of a fluorescent dye is fundamentally guided by its photophysical properties. A dye with a high molar extinction coefficient will absorb more light, and a high quantum yield will result in more efficient emission of that light, contributing to overall brightness. Photostability is crucial for applications requiring long or repeated exposures to excitation light, such as in time-lapse microscopy. The following table summarizes the key performance metrics for this compound and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound ~354~442~19,000Not widely reportedTraditional coumarin (B35378) dye.
Alexa Fluor™ 350 SE ~346[1][2]~442[1][2]19,000[1][2][3]0.24[4]Sulfonated coumarin derivative, offering improved water solubility and brightness over AMCA.[1] It is also characterized as photostable.[4]
DyLight™ 350 NHS Ester ~353[5][6]~432[5][6]15,000[5][6]Not widely reportedHigh fluorescence intensity and photostability.[5][6][7] It is also less sensitive to pH changes.[7]
CF®350 Succinimidyl Ester ~347[8][9]~448[8][10]18,000[8][10][9]Not widely reportedBrighter and more photostable than AMCA, and a direct replacement for Alexa Fluor™ 350.[8][11] Highly water-soluble and pH-insensitive.[8]
iFluor® 350 SE ~345[12]~450[12][13]20,000[13][14]0.95[14]Offers superior brightness, photostability, and water solubility compared to AMCA and Alexa Fluor® 350.[14][15]
Pacific Blue™ succinimidyl ester ~401[16][17]~452[16][17]46,000[16]0.78[16][18][19]A bright, violet laser-excitable dye, well-suited for flow cytometry.[20] Its fluorescence is stable at neutral pH.[17]

Experimental Protocols

Successful and reproducible fluorescent labeling is contingent on robust and well-defined protocols. Below are detailed methodologies for antibody conjugation and a general workflow for immunofluorescence staining.

Detailed Protocol: Antibody Conjugation with Amine-Reactive Succinimidyl Esters (e.g., Alexa Fluor™ 350 SE)

This protocol provides a general procedure for labeling antibodies with amine-reactive dyes like Alexa Fluor™ 350 SE. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody and application.

Materials:

  • Antibody to be labeled (at a concentration of 1-2 mg/mL in an amine-free buffer like PBS)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 350 SE)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3-9.0

  • Purification resin (e.g., Sephadex G-25) or spin column for gel filtration

  • Bovine Serum Albumin (BSA) for stabilization (optional)

  • Sodium azide (B81097) for preservation (optional)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS. The recommended antibody concentration is 2 mg/mL.[21]

  • Dye Preparation: Allow the vial of the reactive dye to equilibrate to room temperature. Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO.

  • Reaction Setup: Adjust the pH of the antibody solution to 8.3-9.0 using 1 M sodium bicarbonate. This is crucial as succinimidyl esters react efficiently with non-protonated primary amines.[22]

  • Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.[22]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.

  • Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

  • Storage: For short-term storage, keep the labeled antibody at 4°C. For long-term storage, add a cryoprotectant like glycerol (B35011) or a stabilizing protein like BSA and store at -20°C or -80°C, protected from light.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in fluorescence detection, the following diagrams have been generated using Graphviz (DOT language).

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC cluster_final Final Product Antibody Antibody in Amine-Free Buffer Conjugation Conjugation (pH 8.3-9.0) Antibody->Conjugation ReactiveDye Amine-Reactive Dye (e.g., this compound Alt.) ReactiveDye->Conjugation Purification Purification (Size Exclusion) Conjugation->Purification QC Quality Control (DOL Calculation) Purification->QC LabeledAntibody Fluorescently Labeled Antibody QC->LabeledAntibody

Caption: Workflow for covalent labeling of antibodies with amine-reactive fluorescent dyes.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Visualization Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Labeled Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General experimental workflow for indirect immunofluorescence staining.

References

A Comparative Guide to the Photostability of Blue Fluorescent Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating high-quality, reproducible data in fluorescence-based applications. This guide provides an objective comparison of the photostability of AMCA-X SE and other commonly used blue fluorescent dyes, supported by available experimental data and detailed methodologies.

Aminomethylcoumarin acetate (B1210297) (AMCA) and its derivatives have long been staples in the blue fluorescence channel. However, with the advent of newer fluorophores, a careful evaluation of their photophysical properties, particularly photostability, is crucial for experimental design. This guide focuses on a comparative analysis of this compound against prominent alternatives such as Alexa Fluor 350, Pacific Blue, and Cascade Blue.

Quantitative Performance Comparison

The photostability of a fluorophore is a critical parameter, dictating its suitability for applications requiring prolonged or intense illumination, such as time-lapse microscopy and high-content screening. The following table summarizes key photophysical properties of selected blue fluorescent dyes. It is important to note that photostability is highly dependent on experimental conditions, including illumination intensity, oxygen concentration, and the local chemical environment. Therefore, direct comparison of data from different sources should be interpreted with caution.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Photostability
This compound ~345-350~440-450~19,000~0.3-0.5Good
Alexa Fluor 350 34644219,0000.24[1]Moderate[2]
Pacific Blue 401-410[3]452-455[3]29,500 - 46,000[3]0.78 - 0.91[3]Good[4][5]
Cascade Blue 396410N/AN/AHighly Fluorescent[6][7]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below is a detailed methodology for measuring the photobleaching rate of a fluorescent dye.

Protocol: Measurement of Photobleaching Half-life via Time-Lapse Microscopy

This protocol outlines a common method for quantifying the photostability of a fluorophore by measuring the decay of its fluorescence intensity over time under continuous illumination.[8]

1. Sample Preparation:

  • Prepare a solution of the fluorescent dye-conjugate (e.g., antibody labeled with this compound) in a suitable buffer (e.g., PBS, pH 7.4).

  • To immobilize the dye and prevent diffusion, you can prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix.

  • For cellular imaging, cells expressing a fluorescently tagged protein of interest can be cultured on glass-bottom dishes.

2. Microscope Setup:

  • Turn on the fluorescence microscope and allow the light source (e.g., laser or LED) to stabilize.

  • Select the appropriate filter set for the dye being tested.

  • Place the prepared slide or dish on the microscope stage and bring the sample into focus.

  • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[9]

3. Image Acquisition:

  • Acquire an initial image (t=0).

  • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).[10]

  • The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity.[9]

4. Data Analysis:

  • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

  • Select a region of interest (ROI) within the illuminated area.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

  • Normalize the background-corrected intensity values to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.[8][10]

Mandatory Visualizations

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Dye Solution/Stained Cells prep2 Mount on Slide/Dish prep1->prep2 acq1 Set Microscope Parameters (Light Source, Filters, Intensity) prep2->acq1 acq2 Acquire Initial Image (t=0) acq1->acq2 acq3 Continuous Illumination & Time-Lapse Imaging acq2->acq3 an1 Define Region of Interest (ROI) acq3->an1 an2 Measure Mean Fluorescence Intensity an1->an2 an3 Background Correction & Normalization an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Determine Photobleaching Half-life (t1/2) an4->an5

Caption: Experimental workflow for determining fluorophore photostability.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling ligand Ligand gpcr GPCR (Fluorescently Labeled) ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Activation

Caption: A simplified G-protein coupled receptor signaling pathway.

References

A Comparative Analysis of the Quantum Yield of AMCA-X SE and Other Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the fluorescence quantum yield of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) with other common coumarin (B35378) dyes. This information is crucial for researchers, scientists, and drug development professionals in selecting the appropriate fluorescent probe for their specific applications, where brightness and signal intensity are paramount. The data presented is compiled from various scientific sources to ensure a comprehensive overview.

Data Presentation: Quantum Yield Comparison

The quantum yield (Φ) of a fluorophore is a critical measure of its efficiency in converting absorbed light into emitted light. A higher quantum yield indicates a brighter fluorophore. The following table summarizes the quantum yields of AMCA and other selected coumarin dyes. While the exact quantum yield for this compound is not readily published, the value for its parent fluorophore, AMCA, serves as a very close approximation[1].

DyeSolventQuantum Yield (Φ)
AMCA -0.91 [1][2]
-~0.5 - 0.7[3]
Coumarin 1 Ethanol0.73[4]
Ethanol0.50[4][5]
Coumarin 343 Ethanol0.63[6][7][8]
Coumarin 6 Ethanol0.78[9][10][11]
Acetonitrile0.63[9][12]

Experimental Protocols: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield (Φf) of a compound is the comparative method. This technique involves using a well-characterized fluorescence standard with a known quantum yield.[1][13]

Objective: To determine the fluorescence quantum yield of a sample (e.g., this compound) relative to a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).[1]

Materials:

  • Sample of interest (e.g., this compound)

  • Fluorescence Standard (e.g., Quinine Sulfate)

  • High-purity solvent(s)

  • UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer

  • 10 mm path length quartz cuvettes

Methodology:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the fluorescence standard in the chosen solvent.[13]

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[12]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each working solution at the selected excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each working solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Correct the recorded emission spectra for the instrument's wavelength-dependent sensitivity.

    • Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear and pass through the origin.[1]

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation[1][12][14]:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used for both, this term becomes 1.

Visualizations

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative quantum yield determination method.

G cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_work Prepare Working Dilutions (Abs < 0.1) prep_stock->prep_work abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_work->abs_measure Same Solutions fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure Same Solutions plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield using Comparative Equation plot_data->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Application in a Signaling Pathway

This compound is commonly used to label proteins and antibodies. The following diagram shows a conceptual application of an AMCA-labeled antibody in immunofluorescence, a technique used to visualize specific proteins in a signaling pathway.

G cluster_cell Cellular Environment cluster_membrane Cell Membrane receptor Receptor Protein primary_ab Primary Antibody (Unlabeled) receptor->primary_ab Targets signal Downstream Signaling receptor->signal Activates ligand Ligand ligand->receptor Binds secondary_ab Secondary Antibody (AMCA-labeled) primary_ab->secondary_ab Binds to

References

A Head-to-Head Battle of the Blues: AMCA-X SE vs. DyLight 350

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the optimal dye is paramount for generating high-quality, reliable data. In the blue region of the spectrum, AMCA-X SE and DyLight 350 are two commonly employed fluorophores. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols to assist in making an informed choice for your specific application.

At a Glance: Key Spectroscopic and Photophysical Properties

A direct comparison of the key performance metrics of this compound and DyLight 350 is essential for predicting their suitability for various fluorescence-based assays. The brightness of a fluorophore is a critical parameter, directly proportional to the product of its molar extinction coefficient (ε) and quantum yield (Φ).

PropertyThis compoundDyLight 350
Excitation Maximum (λex) ~345-350 nm~353 nm[1][2]
Emission Maximum (λem) ~450 nm~432 nm[1][2]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹[3]15,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) 0.91 (for AMCA Acid)High (qualitative)[4]
Calculated Brightness (ε x Φ) ~17,290-
Photostability High resistance to photobleaching[3]High photostability[1][3][4]

Experimental Protocols for Direct Comparison

To empower researchers to make their own assessments based on their specific experimental context, we provide detailed protocols for comparing the brightness and photostability of fluorescent dyes.

Protocol for Relative Quantum Yield and Brightness Determination

This protocol outlines the comparative method for determining the relative fluorescence quantum yield and, consequently, the brightness of a test fluorophore against a standard.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calculation Brightness Calculation prep_standard Prepare series of dilutions of a standard with known quantum yield (e.g., Quinine Sulfate) abs_measure Measure absorbance of all solutions at the excitation wavelength prep_standard->abs_measure prep_sample Prepare series of dilutions of the test fluorophore (this compound or DyLight 350) in the same solvent prep_sample->abs_measure fluor_measure Measure fluorescence emission spectra of all solutions using the same excitation wavelength abs_measure->fluor_measure integrate Integrate the area under each fluorescence emission curve fluor_measure->integrate plot Plot integrated fluorescence intensity vs. absorbance for both standard and sample integrate->plot slope Determine the slope (gradient) of the linear fits plot->slope qy_calc Calculate the quantum yield of the sample using the formula: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2) slope->qy_calc bright_calc Calculate brightness: Brightness = Molar Extinction Coefficient (ε) x Quantum Yield (Φ) qy_calc->bright_calc

Experimental workflow for determining relative quantum yield and brightness.
Protocol for Photostability Measurement

This protocol describes a method for quantifying and comparing the photobleaching rates of fluorophores using fluorescence microscopy.[3]

G cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cluster_comparison Photostability Comparison prep_solutions Prepare solutions of fluorophore conjugates at the same concentration mount_samples Mount a small volume of each solution on a microscope slide prep_solutions->mount_samples setup_microscope Set up the microscope with appropriate filters and a stable light source mount_samples->setup_microscope acquire_images Acquire a time-series of images of the fluorescent samples under continuous illumination setup_microscope->acquire_images measure_intensity Measure the mean fluorescence intensity of a defined region of interest in each image over time acquire_images->measure_intensity normalize Normalize the fluorescence intensity at each time point to the initial intensity measure_intensity->normalize plot_decay Plot the normalized intensity vs. time and fit to an exponential decay model normalize->plot_decay compare_halflife Compare the photobleaching half-lives (t½) of the different fluorophores plot_decay->compare_halflife

Experimental workflow for comparing fluorophore photostability.

Discussion and Conclusion

Both this compound and DyLight 350 are effective blue fluorescent dyes with high photostability. Based on available data, this compound has a higher molar extinction coefficient and a very high quantum yield for its parent compound, suggesting excellent intrinsic brightness. DyLight 350 is also reported to be a bright and highly fluorescent dye.

The ultimate choice between this compound and DyLight 350 will depend on the specific requirements of the experiment. For applications demanding the highest possible intrinsic brightness, the high quantum yield of AMCA makes it a strong contender. However, factors such as the specific protein being labeled, the degree of labeling, and the detection instrumentation can all influence the apparent brightness of a conjugate. Therefore, for critical applications, it is recommended that researchers perform a direct comparison using the protocols outlined above to determine the optimal fluorophore for their system.

References

Spectral Overlap of AMCA-X SE with GFP and FITC: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-color fluorescence experiments, understanding the spectral properties of fluorophores is critical for accurate data interpretation. This guide provides an objective comparison of the spectral overlap between the blue-emitting fluorophore AMCA-X SE and the commonly used green-emitting fluorophores, Green Fluorescent Protein (GFP) and Fluorescein Isothiocyanate (FITC). The following sections present quantitative spectral data, a detailed experimental protocol for assessing spectral overlap, and a visual representation of the spectral relationships to aid in experimental design.

Quantitative Spectral Data

The selection of appropriate fluorophore combinations is paramount to minimizing spectral bleed-through and enabling sensitive detection in multiplex assays. The table below summarizes the key spectral properties of this compound, various common GFP variants, and FITC.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~346 - 350~442 - 450~19,000 at 350 nm[1]Not widely reported
Wild-Type GFP (wtGFP) 395 (major), 475 (minor)50927,000 (at 395 nm)0.79
Enhanced GFP (EGFP) ~488507 - 50955,0000.60
Emerald GFP 48950857,5000.68
FITC ~495~519~75,000~0.5 - 0.92[2]

Experimental Protocol: Assessing Spectral Overlap and Bleed-Through

To empirically determine the degree of spectral overlap and quantify the spectral bleed-through in a specific experimental setup, the following protocol can be employed using a fluorescence spectrophotometer and a fluorescence microscope.

Part 1: Measurement of Individual Fluorophore Spectra

Objective: To accurately measure the excitation and emission spectra of this compound, GFP, and FITC conjugates.

Materials:

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Solutions of this compound, purified GFP (or cells expressing GFP), and FITC conjugate of known concentrations in an appropriate buffer (e.g., PBS).

Procedure:

  • Spectrophotometer Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

  • Blank Measurement: Record the excitation and emission spectra of the buffer solution to be used for background subtraction.

  • Emission Spectrum Measurement:

    • For each fluorophore solution, set the excitation wavelength to its known maximum (see table above).

    • Scan a range of emission wavelengths (e.g., 400-700 nm for this compound, 500-700 nm for GFP and FITC).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Excitation Spectrum Measurement:

    • For each fluorophore solution, set the emission wavelength to its known maximum.

    • Scan a range of excitation wavelengths (e.g., 300-450 nm for this compound, 400-510 nm for GFP and FITC).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.

Part 2: Quantification of Spectral Bleed-Through in Microscopy

Objective: To quantify the percentage of signal from this compound that is detected in the GFP/FITC channel and vice-versa.

Materials:

  • Fluorescence microscope with appropriate filter sets for blue (e.g., DAPI/AMCA) and green (e.g., FITC/GFP) fluorescence.

  • Samples stained with only this compound.

  • Samples expressing only GFP or stained with only FITC.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition of Single-Stained Samples:

    • This compound Bleed-through into Green Channel:

      • Place the this compound-only sample on the microscope.

      • Using the blue filter set, acquire an image to confirm staining.

      • Without changing the field of view, switch to the green filter set and acquire an image.

    • GFP/FITC Bleed-through into Blue Channel:

      • Place the GFP- or FITC-only sample on the microscope.

      • Using the green filter set, acquire an image to confirm staining/expression.

      • Without changing the field of view, switch to the blue filter set and acquire an image.

  • Image Analysis and Bleed-Through Calculation:

    • Open the acquired images in your image analysis software.

    • For the this compound sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the blue channel image (I_blue_AMCA) and the green channel image (I_green_AMCA).

    • Calculate the bleed-through percentage of this compound into the green channel as: (I_green_AMCA / I_blue_AMCA) * 100.

    • For the GFP/FITC sample, measure the mean fluorescence intensity in an ROI in both the green channel image (I_green_GFP/FITC) and the blue channel image (I_blue_GFP/FITC).

    • Calculate the bleed-through percentage of GFP/FITC into the blue channel as: (I_blue_GFP/FITC / I_green_GFP/FITC) * 100.

Visualization of Spectral Overlap

The following diagrams illustrate the concept of spectral overlap, which is a prerequisite for Fluorescence Resonance Energy Transfer (FRET), and the experimental workflow for assessing spectral bleed-through.

Conceptual Diagram of Spectral Overlap for FRET cluster_donor This compound (Donor) cluster_acceptor GFP / FITC (Acceptor) D_Ex Excitation D_Em Emission D_Ex->D_Em Fluorescence A_Ex Excitation D_Em->A_Ex Spectral Overlap (Potential for FRET) A_Em Emission A_Ex->A_Em Fluorescence

Caption: Spectral overlap between this compound emission and GFP/FITC excitation.

Experimental Workflow for Assessing Spectral Bleed-Through cluster_workflow start Start: Prepare Single-Stained Samples acquire_donor Image Donor-only Sample (Blue & Green Channels) start->acquire_donor acquire_acceptor Image Acceptor-only Sample (Green & Blue Channels) start->acquire_acceptor analyze Measure Mean Fluorescence Intensity in ROIs acquire_donor->analyze acquire_acceptor->analyze calculate Calculate Bleed-Through Percentage analyze->calculate end End: Determine Spectral Crosstalk calculate->end

Caption: Workflow for quantifying spectral bleed-through.

Conclusion

The significant separation between the emission maximum of this compound and the excitation maxima of GFP and FITC suggests that with appropriate filter selection, spectral bleed-through can be minimized. However, the broad emission tail of this compound and the potential for excitation of GFP and FITC by the UV light used for this compound necessitate empirical validation. The provided protocol offers a systematic approach to quantify this spectral crosstalk. Furthermore, the observed spectral overlap indicates a potential for FRET between this compound (as a donor) and GFP/FITC (as acceptors), which could be exploited in protein-protein interaction studies. The actual FRET efficiency would need to be experimentally determined. By carefully characterizing the spectral properties and potential for bleed-through, researchers can design more robust and reliable multi-color fluorescence experiments.

References

A Comparative Guide to Spectroscopic Purity Validation of AMCA-X SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled biomolecules is a critical step in guaranteeing experimental accuracy and reproducibility. This guide provides a detailed comparison and methodology for validating the purity of protein conjugates prepared with AMCA-X Succinimidyl Ester (SE), a blue-fluorescent, amine-reactive dye. The primary methods discussed are UV-Visible (UV-Vis) and fluorescence spectroscopy, which together offer a robust, quantitative assessment of conjugation efficiency and final product purity.

Principle of Conjugation

AMCA-X SE is designed to form a stable covalent amide bond with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies.[1][2] The "X" in AMCA-X refers to a hexanoic acid spacer arm which separates the fluorophore from its reactive group, minimizing potential steric hindrance and interaction with the target biomolecule.[3] The succinimidyl ester is a highly efficient amine-reactive group, but it is also susceptible to hydrolysis, making purity validation essential.[4][5]

The fundamental reaction is the coupling of the dye to the protein to form a stable conjugate, with the N-hydroxysuccinimide (NHS) group released as a byproduct.

G cluster_reactants Reactants cluster_products Products AMCAX_SE This compound (Amine-Reactive Dye) Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-AMCA-X (Stable Conjugate) AMCAX_SE->Conjugate Conjugation Reaction (pH 8.0-9.0) Protein_NH2->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Figure 1. Amine-Reactive Conjugation Pathway.

Experimental Protocols

Accurate purity assessment relies on precise spectroscopic measurements. Below are standard protocols for UV-Vis and fluorescence analysis.

Protocol 1: UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation

This method quantifies the average number of dye molecules conjugated to each protein molecule.

  • Sample Preparation: Prepare a dilution of the purified conjugate in a suitable non-amine-containing buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The concentration should be sufficient to yield absorbance values between 0.1 and 1.0 in the linear range of the spectrophotometer.

  • Baseline Correction: Use the same buffer to zero the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the conjugate solution at two key wavelengths:

    • 280 nm (A₂₈₀): The wavelength of maximum absorbance for most proteins.

    • ~353 nm (Aₘₐₓ): The wavelength of maximum absorbance for the AMCA-X dye.[3][4]

  • Calculation of Degree of Labeling (DOL):

    • First, calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically ~0.13 for AMCA).[6]

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (e.g., ~17,400 M⁻¹cm⁻¹ for AMCA).[6]

    • DOL = Dye Concentration / Protein Concentration

Protocol 2: Fluorescence Spectroscopy for Functional Validation

This protocol confirms that the conjugated dye retains its fluorescent properties.

  • Sample Preparation: Further dilute the sample used for UV-Vis analysis to the low nanomolar range to avoid inner filter effects.

  • Instrument Setup: Set the spectrofluorometer to scan an emission range from approximately 400 nm to 600 nm. Set the excitation wavelength to the absorbance maximum of AMCA-X (~353 nm).[3][7]

  • Spectral Acquisition: Acquire the fluorescence emission spectrum for the conjugate.

  • Analysis: The resulting spectrum should show a distinct emission peak with a maximum (λₑₘ) around 442 nm.[1][3] The presence of this peak confirms the dye is fluorescently active. The intensity of the fluorescence can be used for relative quantification against a known standard.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Analysis cluster_fluor Fluorescence Analysis cluster_result Purity Assessment Conjugate AMCA-X Conjugate (Stock Solution) Dilution Dilute in PBS Conjugate->Dilution Measure Measure A₂₈₀ & A₃₅₃ Dilution->Measure Excite Excite at 353 nm Dilution->Excite Calc_DOL Calculate DOL Measure->Calc_DOL Purity High Purity Confirmed Calc_DOL->Purity Scan Scan Emission (400-600 nm) Excite->Scan Peak Confirm Peak at ~442 nm Scan->Peak Peak->Purity

Figure 2. Spectroscopic Validation Workflow.

Data Presentation and Comparison

The purity of a conjugate is best understood by comparing it to an unpurified reaction mixture or an alternative product. A high-purity product will have a well-defined Degree of Labeling and will be free of unconjugated dye.

ParameterPurified AMCA-X ConjugateUnpurified Reaction MixtureAlternative Product
Absorbance Maxima 280 nm & 353 nm280 nm & 353 nm280 nm & ~350 nm
Fluorescence λₑₘ ~442 nm[1][3]~442 nm~450 nm[8]
Calculated DOL 3.0 – 7.0Variable / Inaccurate2.5 – 6.0
Purity Assessment High (Low free dye)Low (High free dye)High
Notes Consistent batch-to-batch DOLDOL calculation is skewed by free dye absorbanceMay have different spectral properties or photostability

Interpretation:

  • An unpurified mixture contains both conjugated protein and excess free this compound. The free dye contributes to the A₃₅₃ reading, leading to an artificially high and inaccurate DOL calculation.

  • A purified conjugate has had all free dye removed. Its DOL value is therefore accurate and reflects the true dye-to-protein ratio.

  • An alternative product might use a different coumarin-based dye (e.g., AMCA) which has slightly different spectral properties, such as a higher emission maximum.[8][9]

G cluster_dol DOL Analysis cluster_fluor Fluorescence Analysis cluster_conclusion Conclusion Data Spectroscopic Data HighRatio High A₃₅₃ / A₂₈₀ Ratio Data->HighRatio LowRatio Low A₃₅₃ / A₂₈₀ Ratio Data->LowRatio CorrectPeak Emission Peak at ~442 nm Data->CorrectPeak ShiftedPeak No Peak or Shifted Peak Data->ShiftedPeak HighPurity High Purity Successful Conjugation HighRatio->HighPurity LowPurity Low Purity (Free Protein/Dye) LowRatio->LowPurity CorrectPeak->HighPurity Inactive Inactive Conjugate (Degraded Dye) ShiftedPeak->Inactive

Figure 3. Logical Flow for Data Interpretation.

Conclusion

Spectroscopic analysis is an indispensable, non-destructive, and rapid method for assessing the purity of this compound conjugates. By combining UV-Vis absorbance to calculate an accurate Degree of Labeling with fluorescence spectroscopy to confirm functional integrity, researchers can confidently validate the quality of their labeled biomolecules. This dual-method approach ensures that subsequent applications, from immunoassays to cellular imaging, are based on well-characterized and reliable reagents, thereby upholding the validity of experimental outcomes. The presence of impurities can significantly alter experimental results, making rigorous purity testing a critical component of analytical method validation.[10]

References

A Researcher's Guide to Cross-Reactivity Testing of AMCA-X SE Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. Antibody cross-reactivity, the unintended binding of an antibody to a non-target antigen, can lead to false positives and misinterpretation of experimental results.[1][2] This guide provides a comprehensive comparison of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) labeled antibodies with alternative fluorophores, focusing on the critical aspect of cross-reactivity. Detailed experimental protocols and supporting data are presented to aid in the selection and validation of fluorescently labeled antibodies for various immunoassays.

Comparison of Fluorophores for Antibody Labeling

The choice of fluorophore for antibody conjugation can influence the degree of non-specific binding and potential cross-reactivity. This compound is a blue fluorescent dye commonly used for multicolor immunofluorescence due to its distinct spectral properties. The "X" in this compound refers to a seven-atom aminohexanoyl spacer designed to minimize quenching and improve the accessibility of the dye for detection. However, a variety of alternative dyes with different photophysical properties are available.

Table 1: Quantitative Comparison of Common Fluorophores for Antibody Labeling

FeatureThis compoundAlexa Fluor™ 350FITC (Fluorescein)Cyanine Dyes (e.g., Cy®5)
Excitation Maxima (nm) ~345~346~495Varies (e.g., ~650 for Cy5)
Emission Maxima (nm) ~450~442~519Varies (e.g., ~670 for Cy5)
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~19,000~75,000~250,000
Quantum Yield (Φ) ModerateHighHighHigh
Brightness (ε x Φ) ModerateHighVery HighVery High
Photostability ModerateHighLow to ModerateGenerally High
pH Sensitivity Relatively stableInsensitive (pH 4-10)SensitiveGenerally stable
Relative Hydrophilicity ModerateHighModerateLow to Moderate

This table summarizes key performance metrics for this compound and common alternatives. Brighter and more photostable dyes may allow for the use of lower antibody concentrations, potentially reducing non-specific binding.[3]

Experimental Protocols for Cross-Reactivity Assessment

Rigorous testing is essential to validate the specificity of any labeled antibody.[2][3] The following are detailed protocols for assessing the cross-reactivity of this compound labeled antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay ideal for screening antibody specificity against a panel of related antigens in a high-throughput format.[1][4]

Materials:

  • 96-well microtiter plates

  • Target antigen and potential cross-reactive antigens

  • This compound labeled antibody and alternatively labeled antibodies

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Fluorescence plate reader

Procedure:

  • Antigen Coating: Coat separate wells of a 96-well plate with the primary target antigen and potential cross-reactive antigens at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[3]

  • Washing: Repeat the washing step.

  • Antibody Incubation: Prepare serial dilutions of the this compound labeled antibody and the comparator labeled antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Detection: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for each fluorophore (e.g., Ex: ~345 nm, Em: ~450 nm for AMCA).[5]

  • Data Analysis: Plot the fluorescence intensity against the antibody concentration for each antigen. A high signal in wells with non-target antigens indicates cross-reactivity.

Western Blotting

Western blotting assesses antibody specificity based on the molecular weight of the target protein.[1][5]

Materials:

  • Protein lysates from cells or tissues expressing the target antigen and potentially cross-reactive antigens.

  • Negative control cell lysate (not expressing the target antigen).

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • This compound labeled antibody.

  • Fluorescent imaging system.

Procedure:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the this compound labeled antibody at its optimal dilution in Blocking Buffer overnight at 4°C, protected from light.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the protein bands using a fluorescent imaging system equipped with a UV light source and the appropriate emission filter for AMCA.[5]

  • Analysis: A specific antibody should produce a single band at the expected molecular weight of the target protein in the positive control lane.[5] The absence of this band in the negative control and the presence of additional bands at different molecular weights suggest non-specific binding or cross-reactivity.[5]

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

IHC and ICC are used to evaluate antibody specificity in the context of tissue and cellular morphology.

Materials:

  • Positive and negative control tissue sections or cells.

  • Fixation and permeabilization reagents.

  • Blocking solution.

  • This compound labeled antibody.

  • Fluorescence microscope.

Procedure:

  • Sample Preparation: Prepare, fix, and permeabilize tissue sections or cells according to standard protocols.

  • Blocking: Block non-specific binding with a suitable blocking solution.

  • Antibody Incubation: Incubate the samples with the this compound labeled antibody.

  • Washing: Wash to remove unbound antibody.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for AMCA.[5]

  • Analysis: Specific staining should be observed in the expected cellular compartments and locations in the positive control, with minimal to no staining in the negative control.[5] Unintended staining in other structures may indicate cross-reactivity.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following have been generated using Graphviz (DOT language) to depict a typical cross-reactivity testing workflow and a relevant biological pathway.

G cluster_prep Preparation cluster_testing Cross-Reactivity Testing cluster_analysis Analysis antigen_prep Prepare Target and Cross-Reactive Antigens elisa ELISA antigen_prep->elisa western Western Blot antigen_prep->western ihc IHC/ICC antigen_prep->ihc ab_labeling Label Antibody with This compound & Alternatives ab_labeling->elisa ab_labeling->western ab_labeling->ihc data_analysis Analyze Signal Intensity and Specificity elisa->data_analysis western->data_analysis ihc->data_analysis conclusion Determine Cross-Reactivity Profile data_analysis->conclusion

Caption: Workflow for Antibody Cross-Reactivity Testing.

To provide a biological context where antibody specificity is crucial, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. An antibody targeting EGFR would need to be highly specific to avoid cross-reacting with other receptor tyrosine kinases.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: Simplified EGFR Signaling Pathway.

Mitigating and Troubleshooting Cross-Reactivity

Should cross-reactivity be detected, several strategies can be employed to minimize its effects:

  • Optimize Assay Conditions: Adjusting parameters such as pH, temperature, and incubation times can enhance the specificity of antibody-antigen binding.[1]

  • Increase Blocking Efficiency: Use a different blocking agent or increase its concentration.[6]

  • Antibody Titration: Decreasing the concentration of the primary antibody can reduce non-specific binding.[6]

  • Use Cross-Adsorbed Antibodies: For secondary antibodies, select those that have been pre-adsorbed against immunoglobulins from other species to reduce off-target binding.[6][7]

  • Switch to a Monoclonal Antibody: Monoclonal antibodies recognize a single epitope, which can reduce the likelihood of cross-reactivity compared to polyclonal antibodies.[2]

By carefully selecting fluorophores, performing rigorous cross-reactivity testing, and optimizing assay conditions, researchers can ensure the specificity and reliability of their immunoassay data.

References

A Head-to-Head Battle of Blue Fluorophores: AMCA-X SE vs. CF350 Dye

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and cell analysis, the selection of the appropriate fluorescent probe is paramount to generating high-quality, reproducible data. For researchers working in the blue region of the spectrum, AMCA-X SE and CF350 have emerged as two popular choices for labeling proteins and other biomolecules. This guide provides a comprehensive comparative analysis of these two dyes, offering researchers, scientists, and drug development professionals the critical data and protocols necessary to make an informed decision for their specific applications.

Spectral and Photophysical Properties: A Quantitative Comparison

A thorough understanding of a fluorophore's spectral and photophysical characteristics is fundamental to experimental design and data interpretation. Below is a summary of the key quantitative parameters for this compound and CF350 dye.

PropertyThis compoundCF350 Dye
Excitation Maximum (λex) ~353 nm[1]~347 nm[2][3][4]
Emission Maximum (λem) ~442 nm[1][5]~448 nm[2][3][4]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹[6]18,000 cm⁻¹M⁻¹[2][3][4]
Quantum Yield (Φ) ~0.91 (for parent AMCA fluorophore)[7]Not explicitly reported
Molecular Weight 443.45 g/mol [1]~496 g/mol [3][4]

Performance Characteristics: Beyond the Numbers

While spectral properties provide a foundational comparison, the practical performance of a fluorescent dye in experimental settings is of utmost importance.

Brightness: The brightness of a fluorophore is a function of both its molar extinction coefficient and its quantum yield. While the extinction coefficients of this compound and CF350 are comparable, CF350 is reported to be at least 50% more fluorescent on proteins than AMCA, suggesting a potentially higher quantum yield in a conjugated state.[8][9]

Photostability: CF350 is consistently described as being more photostable than AMCA.[8][9] This increased resistance to photobleaching allows for longer exposure times and more robust imaging, particularly in applications such as confocal microscopy.

Solubility and pH Sensitivity: CF350 is highlighted as having greater water solubility than AMCA.[8][9] Furthermore, CF350's fluorescence is insensitive to pH, a significant advantage for experiments in varying buffer conditions.[8][10]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful bioconjugation. Below are generalized protocols for labeling proteins with this compound and CF350 SE.

Protein Labeling with Succinimidyl Ester (SE) Dyes

This protocol provides a general procedure for conjugating amine-reactive dyes to proteins.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) Add Dye Add calculated volume of dye solution to protein solution Protein Prep->Add Dye Dye Prep Dissolve SE Dye in Anhydrous DMSO or DMF (e.g., 10 mg/mL) Dye Prep->Add Dye Incubate Incubate for 1 hour at room temperature, protected from light Add Dye->Incubate Purify Separate labeled protein from unreacted dye (e.g., size-exclusion chromatography) Incubate->Purify Analyze Determine Degree of Labeling (DOL) (Spectrophotometry) Purify->Analyze

Caption: General workflow for protein labeling with amine-reactive SE dyes.

1. Protein Preparation:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.

2. Dye Preparation:

  • Immediately before use, dissolve the this compound or CF350 SE in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.

3. Conjugation Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point for antibodies.

  • Slowly add the dye solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification:

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~353 nm for AMCA-X or ~347 nm for CF350).

  • Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Chemical Structures and Reactivity

The chemical structure of a fluorophore dictates its spectral properties and its reactivity towards target molecules.

G cluster_amca This compound cluster_cf350 CF350 SE AMCA_Core 7-Amino-4-methylcoumarin (B1665955) Core AMCA_Linker Hexanoic Acid 'X' Spacer AMCA_Core->AMCA_Linker AMCA_Reactive Succinimidyl Ester (SE) AMCA_Linker->AMCA_Reactive Primary Amine Primary Amine AMCA_Reactive->Primary Amine forms stable amide bond CF350_Core Coumarin (B35378)/Pyrene (B120774) Core CF350_Reactive Succinimidyl Ester (SE) CF350_Core->CF350_Reactive CF350_Reactive->Primary Amine forms stable amide bond

Caption: Structural components and reactivity of this compound and CF350 SE.

This compound is a derivative of 7-amino-4-methylcoumarin and includes a six-carbon "X" spacer (hexanoic acid) that separates the fluorophore from the amine-reactive succinimidyl ester (SE) group. This spacer can help to reduce potential quenching of the fluorophore by the conjugated protein.

The exact chemical structure of CF350 is proprietary, but it is based on a coumarin or pyrene core.[6] Like this compound, it utilizes a succinimidyl ester for covalent linkage to primary amines on target molecules.

Conclusion: Making the Right Choice

Both this compound and CF350 are effective blue fluorescent dyes for bioconjugation. The choice between them will depend on the specific demands of the experiment.

  • For applications requiring high brightness and photostability, such as super-resolution microscopy or experiments involving long imaging times, CF350 is the superior choice. Its enhanced water solubility and pH insensitivity also offer greater flexibility in experimental design.

  • This compound remains a viable and well-characterized option, particularly when a high quantum yield is a primary consideration and photobleaching can be minimized. Its known chemical structure and the presence of a spacer arm may be advantageous in certain contexts.

Ultimately, empirical testing of both dyes in the intended application is recommended to determine the optimal choice for achieving the highest quality and most reliable fluorescence data.

References

A Researcher's Guide to Selecting the Optimal Blue Fluorescent Dye for Multi-Color Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on multi-color imaging experiments, the choice of the blue fluorescent dye is a critical decision that can significantly impact data quality and experimental success. An ideal blue fluorophore should be bright, photostable, and exhibit minimal spectral overlap with other dyes in the panel. This guide provides a comprehensive comparison of commonly used blue fluorescent dyes, supported by experimental data, to facilitate an informed selection process.

This guide will delve into the key performance characteristics of popular blue fluorescent dyes, including the novel polymer-based dyes and traditional small molecule dyes. We will compare their spectral properties, brightness, and photostability to provide a clear framework for choosing the most suitable dye for your specific application, be it flow cytometry or fluorescence microscopy.

Key Performance Metrics of Blue Fluorescent Dyes

The effectiveness of a blue fluorescent dye in a multi-color imaging experiment is determined by several key parameters:

  • Spectral Properties (Excitation and Emission Maxima): These values dictate the optimal laser lines and filter sets required for excitation and detection. A narrower emission spectrum is generally preferred to minimize bleed-through into adjacent channels.

  • Brightness: A combination of the molar extinction coefficient (a measure of how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Brighter dyes are crucial for detecting low-abundance targets.

  • Photostability: The dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light. High photostability is essential for experiments requiring long acquisition times, such as confocal microscopy and time-lapse imaging.

  • Spectral Overlap: The degree to which the emission spectrum of one dye overlaps with the emission spectrum of another. Significant spectral overlap can lead to false-positive signals and complicates data analysis, requiring compensation.

Comparison of Popular Blue Fluorescent Dyes

The following tables provide a detailed comparison of the key characteristics of commonly used blue fluorescent dyes.

Table 1: Spectral Properties and Brightness
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
SuperNova™ v428 414[1][2]428[1][2]~3,000,000[3]~0.6[3]~1,800,000
Brilliant Violet™ 421 (BV421) 405[4]421[4]~2,500,000[4]~0.65[4]~1,625,000
Alexa Fluor® 405 40142134,000Not specified-
DyLight™ 405 400[5]420[5]30,000[5]Not specified-
CF®405S 40443133,000Not specified-
Pacific Blue™ 405455Not specifiedNot specified-
DAPI (bound to DNA) 35846127,0000.9224,840
Hoechst 33342 (bound to DNA) 350461Not specifiedNot specified-

Note: Brightness is a relative measure and can be influenced by the experimental conditions. The values for DAPI and Hoechst are for the DNA-bound state.

Table 2: Performance Characteristics and Applications
DyeKey AdvantagesKey DisadvantagesPrimary Applications
SuperNova™ v428 Extremely bright, low non-specific staining.[6][7]Primarily characterized for flow cytometry.Flow Cytometry
Brilliant Violet™ 421 (BV421) Very bright and photostable.[4][8][9]Can exhibit some non-specific staining.Flow Cytometry, Fluorescence Microscopy[8]
Alexa Fluor® 405 Good photostability, part of a well-established family of dyes.Less bright than polymer-based dyes.Fluorescence Microscopy, Flow Cytometry
DyLight™ 405 Bright and photostable.[10]Less data available compared to Alexa Fluor dyes.Fluorescence Microscopy, Flow Cytometry[5]
CF®405S Reported to be brighter than Alexa Fluor® 405.Fluorescence Microscopy, Flow Cytometry
Pacific Blue™ Established dye with a long history of use.Significantly dimmer than newer polymer dyes.[1]Flow Cytometry
DAPI High quantum yield when bound to DNA, good for nuclear counterstaining.Requires UV excitation, can photobleach.Fixed Cell Nuclear Staining
Hoechst 33342 Cell-permeable, allowing for live-cell nuclear staining.Requires UV excitation.Live and Fixed Cell Nuclear Staining

Experimental Protocols

A successful multi-color immunofluorescence experiment relies on a well-optimized protocol. The following is a generalized protocol that can be adapted for specific cell types and antibodies.

Protocol: Four-Color Immunofluorescence Staining of Adherent Cells

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies (from different host species if using unconjugated primaries)

  • Secondary Antibodies conjugated to fluorescent dyes (e.g., a blue dye, a green dye, a red dye, and a far-red dye)

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is not required for targeting cell surface antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer and incubate the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibodies in Blocking Buffer and incubate the cells for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining: Incubate the cells with a diluted solution of DAPI or Hoechst for 5-10 minutes at room temperature, protected from light.

  • Washing: Wash the cells two times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the stained cells using a fluorescence or confocal microscope with the appropriate laser lines and filter sets for the chosen dyes.

Mandatory Visualizations

Experimental Workflow for Multi-Color Immunofluorescence

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging A Cell Culture B Fixation A->B C Permeabilization B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Nuclear Counterstain F->G H Mounting G->H I Microscopy H->I spectral_overlap cluster_spectra cluster_explanation Blue Dye Blue Dye Blue Channel Blue Channel Blue Dye->Blue Channel Strong Signal Green Channel Green Channel Blue Dye->Green Channel Bleed-through Green Dye Green Dye Green Dye->Green Channel Strong Signal False Positive Potential for false-positive signal in the green channel

References

A Comparative Guide to the Performance of AMCA-X SE in Diverse Microscopy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the blue fluorescent dye, AMCA-X Succinimidyl Ester (SE), with its common alternatives, Alexa Fluor™ 350 and DyLight™ 350. The selection of an appropriate fluorophore is critical for generating high-quality and reproducible data in fluorescence microscopy. This document aims to facilitate this selection by presenting a summary of their performance characteristics, supporting experimental data from various sources, and detailed protocols for their application and direct comparison.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of AMCA-X SE, Alexa Fluor™ 350, and DyLight™ 350. While direct side-by-side comparisons under identical microscopy conditions are not always available in published literature, this table compiles data from manufacturer specifications and scientific publications to provide a comparative overview.

PropertyThis compoundAlexa Fluor™ 350DyLight™ 350
Excitation Maximum (nm) ~346 - 353~346~353
Emission Maximum (nm) ~442 - 448~442~432
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~19,000~15,000
Relative Brightness GoodBrighter than this compound[1]Brighter than AMCA and Alexa Fluor 350[2]
Photostability GoodMore photostable than AMCA[3]High
Water Solubility ModerateHigher than this compound[1]High
pH Sensitivity Relatively stable in physiological rangeInsensitive between pH 4-10[3]Stable over a broad pH range (4-9)

Performance in Different Microscopy Setups

The choice of microscopy technique significantly impacts the observed performance of a fluorophore. Here, we discuss the expected performance of this compound and its alternatives in two common microscopy setups: widefield and confocal microscopy.

Widefield Fluorescence Microscopy:

In widefield microscopy, the entire specimen is illuminated, which can lead to high background fluorescence from out-of-focus planes.[4] This can reduce the signal-to-noise ratio, especially for weakly expressed targets.

  • This compound: Provides a good starting point for blue fluorescence detection. However, its moderate brightness and susceptibility to photobleaching may limit its utility in demanding applications or for long-term imaging.

  • Alexa Fluor™ 350: Its superior brightness and photostability compared to this compound make it a better choice for obtaining a higher signal-to-noise ratio and for experiments requiring longer exposure times.[1][3]

  • DyLight™ 350: As the brightest of the three, DyLight™ 350 is expected to provide the best signal-to-noise ratio in widefield microscopy, enabling the detection of low-abundance targets with shorter exposure times, thereby minimizing phototoxicity and photobleaching.[2]

Confocal Laser Scanning Microscopy:

Confocal microscopy improves image quality by rejecting out-of-focus light, leading to a higher signal-to-noise ratio and better spatial resolution compared to widefield microscopy.[4]

  • This compound: Can be used in confocal microscopy, but its performance may be limited by its photostability under the high-intensity laser illumination.

  • Alexa Fluor™ 350 and DyLight™ 350: Their enhanced photostability and brightness make them more suitable for the demanding conditions of confocal microscopy. This allows for the acquisition of high-resolution Z-stacks and time-lapse series with reduced signal degradation over time.

Experimental Protocols

General Immunofluorescence Protocol for Cultured Cells

This protocol outlines the key steps for immunofluorescently labeling cultured cells using primary and secondary antibodies, where the secondary antibody is conjugated to this compound or its alternatives.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum in PBS)

  • Primary Antibody (specific to the target of interest)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to this compound, Alexa Fluor™ 350, or DyLight™ 350)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on coverslips and grow to the desired confluency.

    • Wash the cells gently with PBS.

    • Fix the cells with the fixation solution for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer, protecting it from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

Protocol for Comparing Photostability

This protocol provides a method to directly compare the photostability of this compound, Alexa Fluor™ 350, and DyLight™ 350 under specific microscopy conditions.

Materials:

  • Antibody conjugates of this compound, Alexa Fluor™ 350, and DyLight™ 350 at the same degree of labeling.

  • Microscope slides and coverslips.

  • Fluorescence microscope (widefield or confocal) equipped with a suitable filter set for blue fluorescence and a digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the three antibody conjugates at the same concentration in PBS.

    • Spot a small volume of each solution onto a separate area of a microscope slide and cover with a coverslip.

  • Image Acquisition:

    • Using the fluorescence microscope, locate the samples.

    • For each fluorophore, acquire a time-lapse series of images under continuous illumination. Use the same microscope settings (objective, laser power/exposure time, camera gain) for all samples.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • For each fluorophore, select a region of interest (ROI) and measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • From the resulting photobleaching curves, you can determine the half-life (the time it takes for the fluorescence intensity to decrease by 50%) for each dye, providing a quantitative measure of their relative photostability.

Visualizations

Experimental_Workflow_Immunofluorescence Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound conjugate) primary_ab->secondary_ab mounting Mounting with Antifade secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy

Figure 1. A generalized workflow for immunofluorescence staining of cultured cells.

Photostability_Comparison_Workflow Photostability Comparison Workflow cluster_sample_prep Sample Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis prep_amca Prepare this compound conjugate sample time_lapse Acquire Time-Lapse Image Series (Continuous Illumination) prep_amca->time_lapse prep_af350 Prepare Alexa Fluor 350 conjugate sample prep_af350->time_lapse prep_dl350 Prepare DyLight 350 conjugate sample prep_dl350->time_lapse measure_intensity Measure Mean Fluorescence Intensity over Time time_lapse->measure_intensity normalize Normalize Intensity to Time Zero measure_intensity->normalize plot_curves Plot Photobleaching Curves normalize->plot_curves compare_halflife Compare Photobleaching Half-lives plot_curves->compare_halflife

Figure 2. Workflow for comparing the photostability of different fluorescent dyes.

References

A Head-to-Head Comparison of AMCA-X SE and Marina Blue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. For applications requiring blue fluorescence, AMCA-X SE and Marina Blue are two commonly utilized reactive dyes. This guide provides a detailed, side-by-side comparison of their performance characteristics, supported by available data and comprehensive experimental protocols, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific needs.

Physicochemical and Spectroscopic Properties

Both this compound and Marina Blue are amine-reactive succinimidyl esters designed for the covalent labeling of primary amines on biomolecules such as proteins and antibodies. Their core structures, however, impart distinct photophysical properties. AMCA (Aminomethylcoumarin) is a well-established coumarin (B35378) dye, and the "X" in this compound refers to a seven-atom aminohexanoyl spacer designed to minimize quenching of the fluorophore upon conjugation. Marina Blue is a derivative of 6,8-difluoro-7-hydroxycoumarin, a structural modification intended to enhance fluorescence and photostability.

A summary of their key quantitative properties is presented in the table below.

PropertyThis compoundMarina Blue
Excitation Maximum (λex) ~354 nm[1]~365 nm[2]
Emission Maximum (λem) ~442 nm[1]~460 nm[2]
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹ (for AMCA moiety)[1]19,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) ~0.5 - 0.7[1]Estimated 0.25 - 0.32
Brightness (ε x Φf) ~9,500 - 13,300Estimated 4,750 - 6,080

*Note: The quantum yield for Marina Blue is an estimate based on structurally similar 7-hydroxycoumarin derivatives. Patents suggest that the difluoro substitution in Marina Blue leads to a higher quantum yield compared to its non-fluorinated analogs[3].

Photostability

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

This compound : Generally considered to have good photostability, outperforming older blue fluorophores. Some studies indicate that AMCA can retain its fluorescence intensity significantly longer than fluorescein[1]. However, like many coumarin dyes, it is susceptible to photobleaching, a process often accelerated by the presence of molecular oxygen[4].

Marina Blue : The difluorination of the coumarin core in Marina Blue is reported to enhance its photostability compared to non-fluorinated coumarins[3].

Experimental Protocols

Protein Labeling with this compound or Marina Blue SE

This protocol provides a general procedure for conjugating this compound or Marina Blue succinimidyl ester to a protein, such as an antibody.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • This compound or Marina Blue SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the succinimidyl ester dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, add the dye stock solution at a molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for different proteins.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis against an appropriate buffer (e.g., PBS).

Determining the Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for protein) and at the λmax of the dye (354 nm for AMCA-X or 365 nm for Marina Blue).

Immunofluorescence Staining

This protocol outlines the use of AMCA-X or Marina Blue-conjugated secondary antibodies for immunofluorescence microscopy.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Primary antibody

  • AMCA-X or Marina Blue-conjugated secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Antifade mounting medium

Procedure:

  • Blocking: Incubate the sample with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody, diluted in an appropriate buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the AMCA-X or Marina Blue-conjugated secondary antibody, diluted in buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step as in step 3.

  • Mounting: Mount the sample with an antifade mounting medium.

Protocol for Comparative Photostability Analysis

This protocol allows for a direct comparison of the photostability of this compound and Marina Blue under specific experimental conditions.

Materials:

  • AMCA-X and Marina Blue-conjugated antibodies (with similar DOLs)

  • Microscope slide and coverslip

  • Fluorescence microscope with a suitable filter set and a stable light source

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare two slides, one with the AMCA-X conjugate and one with the Marina Blue conjugate, at similar concentrations.

  • Image Acquisition:

    • Locate a field of view for the AMCA-X sample.

    • Using consistent illumination intensity and camera settings, acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).

    • Repeat the process for the Marina Blue sample using identical acquisition parameters.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) for each time series.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Normalize the intensity of each frame to the intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time for both dyes. The dye with the slower decay in fluorescence is more photostable under these conditions.

Visualizations

G Amine-Reactive Labeling Workflow Protein Protein with Primary Amines (e.g., Lysine) Reaction Conjugation Reaction (pH 8.3, Room Temperature) Protein->Reaction Dye This compound or Marina Blue SE Dye->Reaction Purification Purification (Gel Filtration or Dialysis) Reaction->Purification Labeled_Protein Fluorescently Labeled Protein Purification->Labeled_Protein Application Downstream Application (e.g., Immunofluorescence, Flow Cytometry) Labeled_Protein->Application

A general workflow for labeling proteins with amine-reactive dyes.

G Immunofluorescence Staining Protocol cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Washing Washing Secondary_Ab->Washing Mounting Mounting with Antifade Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

A typical workflow for immunofluorescence staining.

Conclusion

Both this compound and Marina Blue are effective blue-emitting fluorescent dyes for labeling biomolecules.

  • This compound offers potentially higher brightness due to its reported higher quantum yield. The inclusion of the 'X' spacer is a design feature aimed at reducing conjugation-induced quenching.

  • Marina Blue is designed for enhanced photostability due to its difluorinated coumarin structure.

The optimal choice between this compound and Marina Blue will depend on the specific experimental requirements. For applications demanding the highest possible initial signal, this compound may be preferable. For experiments involving long-term imaging or intense illumination where photostability is the primary concern, Marina Blue could be the more suitable option. Researchers are encouraged to perform their own photostability comparisons using the provided protocol to determine the best fluorophore for their specific imaging setup and conditions.

References

A Comparative Guide to the Cost-Effectiveness of AMCA-X SE for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for labeling proteins, antibodies, and other biomolecules is a critical decision that balances performance with budgetary constraints. Aminomethylcoumarin acetic acid (AMCA) and its derivatives have traditionally been used for applications requiring blue fluorescence.[1] This guide provides an objective, data-driven comparison of AMCA-X Succinimidyl Ester (SE) with its primary alternatives to evaluate its cost-effectiveness.

AMCA-X SE is an amine-reactive fluorescent dye designed for the covalent labeling of primary amines on biomolecules.[2][3] The "X" in its name refers to a spacer arm that is incorporated to reduce the potential for interaction between the fluorophore and the labeled molecule, which can help preserve the biological activity of the protein.[4] The succinimidyl ester (SE) functional group allows for efficient reaction with primary amines at an alkaline pH to form stable amide bonds.[5][6]

Quantitative Performance Comparison

The effectiveness of a fluorescent dye is determined by its photophysical properties. Key metrics include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and quantum yield (Φ). The molar extinction coefficient indicates how well the dye absorbs light at a specific wavelength, while the quantum yield measures the efficiency of converting absorbed light into emitted fluorescence.

Below is a summary of these key performance indicators for this compound and its common alternatives, such as Alexa Fluor™ 350 and DyLight™ 350.[1]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound ~353~442~19,000~0.3 - 0.5Traditional coumarin (B35378) dye with a spacer for improved conjugation.[1][2]
Alexa Fluor™ 350 ~346~44219,000~0.5 - 0.7A sulfonated coumarin derivative known for improved water solubility and brightness.[1][7]
DyLight™ 350 ~353~432~15,000Not widely reportedSpectrally similar to AMCA and Alexa Fluor™ 350.[1][8]

From a performance standpoint, Alexa Fluor™ 350 often exhibits a higher quantum yield, translating to brighter fluorescence compared to this compound.[1] It is also noted for being more water-soluble and less sensitive to pH changes.[4] While comprehensive cost data is variable and dependent on the supplier and quantity, the higher initial cost of advanced dyes like Alexa Fluor™ 350 may be offset by superior performance, potentially requiring less conjugate to achieve the same signal intensity, thereby improving cost-effectiveness in the long run.

Experimental Protocols

The following is a detailed methodology for a typical protein (e.g., antibody) labeling reaction with an amine-reactive succinimidyl ester dye like this compound.

Objective:

To covalently label an antibody with this compound for use in fluorescence-based applications such as immunofluorescence or flow cytometry.

Materials:
  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should be approximately 2 mg/mL.[5]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[2]

  • 1 M Sodium Bicarbonate buffer, pH 8.3-8.5[5]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Spectrophotometer

Procedure:
  • Preparation of Protein:

    • Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and stabilizers like BSA, as these will compete for reaction with the dye.[9]

    • If necessary, dialyze or buffer exchange the protein into a suitable amine-free buffer.

    • Adjust the protein concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer.[5]

  • Preparation of Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[6] This solution should be prepared immediately before use as succinimidyl esters are susceptible to hydrolysis.[2]

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein depends on the protein and desired degree of labeling (DOL) and may require optimization. A common starting point is a 10- to 20-fold molar excess of dye.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with PBS.[11]

    • Collect the fractions containing the protein-dye conjugate, which will typically be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (~353 nm for AMCA-X).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law, applying a correction factor for the dye's absorbance at 280 nm.[6]

  • Storage:

    • Store the labeled protein at 2–8°C, protected from light.[5] For long-term storage, add a stabilizing agent like BSA (if compatible with the downstream application), divide the conjugate into small aliquots, and freeze at –20°C or below.[5]

Mandatory Visualizations

To aid in the conceptualization of the experimental processes, the following diagrams illustrate key workflows.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purify Purification cluster_analysis Analysis & Storage Prot_Buffer Antibody in Amine-Free Buffer Combine Combine Antibody and Dye Solution Prot_Buffer->Combine Dye_Sol NHS-Ester Dye in Anhydrous DMSO Dye_Sol->Combine Incubate Incubate 1-2h at RT (Protected from Light) Combine->Incubate SEC Size Exclusion Chromatography Incubate->SEC Collect Collect Labeled Antibody Fractions SEC->Collect DOL Determine Degree of Labeling (DOL) Collect->DOL Store Store Conjugate (4°C or -20°C) DOL->Store

Caption: Generalized workflow for labeling antibodies with amine-reactive dyes.[1]

G cluster_setup Setup cluster_staining Staining cluster_final Visualization Sample_Prep Sample Preparation (Cell Culture, Fixation, Permeabilization) Blocking Blocking (e.g., BSA or Serum) Sample_Prep->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mount Mounting Counterstain->Mount Microscopy Fluorescence Microscopy Mount->Microscopy

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the proper handling and disposal of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester), an amine-reactive fluorescent dye. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific environmental health and safety (EHS) protocols.

Core Safety and Handling

Before beginning any work with this compound, it is imperative to handle the compound in accordance with good industrial hygiene and safety practices.[1] Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, a lab coat, disposable gloves, and safety goggles with side shields.[2][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3]

This compound is sensitive to light and humidity.[2] Unused portions of the solution should be discarded immediately after use.[2] It is crucial to avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[2]

Disposal Protocol for this compound

Due to the lack of specific toxicity and environmental hazard data for this compound, a conservative approach to disposal is required. It should be treated as a potentially hazardous substance.[3] Under no circumstances should this compound or its solutions be discharged into drains or the environment.[1][3]

Step 1: Risk Assessment

A thorough risk assessment is the foundational step for determining the appropriate disposal route.[3] Given that the toxicological properties of this compound are not fully investigated, it is prudent to assume it may be harmful if ingested, inhaled, or absorbed through the skin.[1][3]

Step 2: Waste Segregation and Collection

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Solid Waste: Unused powder, contaminated vials, pipette tips, gloves, and any other solid materials that have come into contact with the compound. These should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Unused this compound solutions and any liquid waste from the labeling reaction or purification steps. This waste should be collected in a sealed, leak-proof container that is clearly labeled with the contents.

Step 3: Consultation with Environmental Health and Safety (EHS)

Before final disposal, consult with your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations for hazardous chemical waste disposal. Direct disposal to a landfill or sanitary sewer is not recommended without EHS approval.[3]

Step 4: Final Disposal

The collected and labeled waste containers should be transferred to your institution's designated chemical waste storage area for pickup and disposal by a certified hazardous waste management company.

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of safe chemical handling and waste disposal applies. The following is a generalized workflow for handling and preparing this compound for an experiment, which informs the subsequent disposal steps.

  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in an appropriate anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to the desired concentration (e.g., 10 mg/mL).[4]

  • Labeling Reaction:

    • Slowly add the freshly prepared this compound stock solution to the protein sample in a suitable buffer (pH 8.5 ± 0.5).[2]

    • Incubate the reaction mixture in the dark at room temperature for the recommended time (e.g., 60 minutes).[2]

  • Purification:

    • Remove the unreacted dye from the labeled protein conjugate using a method such as gel filtration (e.g., Sephadex G-25 column).[2]

  • Waste Collection:

    • Immediately collect all materials that came into contact with this compound, including the original vial, pipette tips, and any unused solution, into the designated chemical waste containers.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Conduct Risk Assessment segregate Segregate Waste assess->segregate ppe->assess solid_waste Solid Waste (Vials, Tips, Gloves) segregate->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions) segregate->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid ehs Consult Institutional EHS for Disposal Guidance collect_solid->ehs collect_liquid->ehs store Transfer to Designated Chemical Waste Storage Area ehs->store end End: Await Professional Disposal store->end

Caption: this compound Disposal Decision Workflow.

Quantitative Data Summary

No specific quantitative data regarding disposal limits or concentrations were found in the search results. The guiding principle is to treat all concentrations of this compound as potentially hazardous and to prevent any release into the environment.

ParameterGuideline
Toxicity Data Not fully investigated; assume potential harm.
Environmental Impact Unknown; avoid release to the environment.
Disposal to Sewerage Not recommended without EHS approval.[3]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.[2][3]
Waste Container Type Solid: Sealed, labeled container. Liquid: Sealed, leak-proof, labeled container.
Regulatory Compliance Adhere to local, state, and federal regulations as advised by your institution's EHS department.

References

Essential Safety and Operational Guide for Handling AM-CA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a blue fluorescent dye commonly used for labeling proteins and other biomolecules.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

I. Immediate Safety and Handling Precautions

This compound is an amine-reactive compound that requires careful handling to avoid exposure and maintain its chemical stability.[1] It is sensitive to light and humidity, especially when in solution.[2]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is mandatory when handling this compound. This includes the use of chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3] Given that this compound is often dissolved in solvents like DMSO or DMF, the choice of glove material is critical. Nitrile gloves are a suitable option for handling this chemical and its solutions.[4][5][6][7]

PPE Component Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of the chemical or its solvent.
Hand Protection Nitrile chemical-resistant glovesProtects skin from contact with the amine-reactive dye and solvent.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Prevent the formation of dust or aerosols.[3]

  • This compound is light-sensitive; protect it from light, especially when in solution.[2]

  • Store the solid, desiccated compound at -20°C.[9]

II. Operational Plan: Protein Labeling Protocol

The following is a detailed methodology for labeling proteins with this compound. This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.[10]

A. Reagent Preparation:

  • Protein Solution:

    • Prepare the protein (e.g., IgG) at a concentration of 2-10 mg/mL in a suitable buffer.[2][10]

    • The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[2] Suitable buffers include phosphate, carbonate, borate, or MOPS at a pH of 8.5 ± 0.5.[2][10]

    • If the protein is in an inappropriate buffer, it must be dialyzed against a suitable buffer like 0.01 M phosphate-buffered saline (PBS).[10]

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]

    • This solution should be prepared fresh for each labeling reaction as its activity can decrease with extended storage.

B. Conjugation Reaction:

  • Determine the Optimal Dye-to-Protein Molar Ratio:

    • A common starting point for IgG is a 10:1 molar ratio of this compound to protein.[10] This ratio may need to be optimized for other proteins, typically ranging from 2:1 to 20:1.[10]

  • Reaction Incubation:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[2]

    • Incubate the reaction mixture for 1 to 1.5 hours at room temperature in the dark, with gentle stirring or rotation.[2]

C. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.[2][10]

  • Collect the fractions containing the dye-protein conjugate. The labeled protein will typically be in the faster-eluting fraction.[10]

D. Determination of the Degree of Substitution (DOS):

  • The DOS, or the number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~353 nm).[1]

  • The DOS can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOS for most antibodies is between 2 and 6.[11]

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL, pH 8.5) conjugation Incubate Protein and Dye (1-1.5h, RT, dark) protein_prep->conjugation dye_prep Prepare this compound Stock Solution (10 mM in DMSO) dye_prep->conjugation purification Purify Conjugate (Desalting Column) conjugation->purification analysis Determine DOS (Spectrophotometry) purification->analysis

Experimental workflow for protein labeling with this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. Fluorescent dyes should be treated as hazardous chemical waste.[8][12]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[8][13]

  • Liquid Waste: Collect all solutions containing this compound, including the reaction mixture and purification column eluent, in a separate, sealed, and clearly labeled hazardous waste container.[13]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Irritant").[8]

Disposal Procedure:

  • Do not dispose of this compound waste down the drain or in the regular trash.[8]

  • Store sealed hazardous waste containers in a designated satellite accumulation area away from incompatible materials.[8]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

disposal_plan cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling cluster_disposal Final Disposal solid_waste Solid Waste (Unused dye, contaminated PPE) segregation Segregate into Labeled Hazardous Waste Containers solid_waste->segregation liquid_waste Liquid Waste (Solutions, eluent) liquid_waste->segregation storage Store in Designated Satellite Accumulation Area segregation->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal

Disposal plan for this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.